DO2A-tert-butyl ester
Description
The exact mass of the compound 1,7-Bis(tert-butoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 696842. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
tert-butyl 2-[7-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-1,4,7,10-tetrazacyclododec-1-yl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H40N4O4/c1-19(2,3)27-17(25)15-23-11-7-21-9-13-24(14-10-22-8-12-23)16-18(26)28-20(4,5)6/h21-22H,7-16H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OERWIIJOLSXGAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CN1CCNCCN(CCNCC1)CC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H40N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70327857 | |
| Record name | NSC696842 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70327857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
400.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
162148-48-3 | |
| Record name | 1,4,7,10-Tetraazacyclododecane-1,7-diacetic acid, bis(1,1-dimethylethyl) ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0162148483 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC696842 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70327857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4,7,10-Tetraazacyclododecane-1,7-diacetic acid, bis(1,1-dimethylethyl) ester | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LWR5TPH9DY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to DO2A-tert-butyl Ester in Research
For Researchers, Scientists, and Drug Development Professionals
DO2A-tert-butyl ester (1,4,7,10-Tetraazacyclodododecane-1,7-diacetic acid, 1,7-bis(1,1-dimethylethyl) ester) is a crucial intermediate in the synthesis of bifunctional chelating agents. These agents are pivotal in the development of advanced diagnostic and therapeutic agents, particularly in the fields of oncology and molecular imaging. The strategic placement of tert-butyl ester protecting groups on the acetate arms of the cyclen macrocycle allows for regioselective functionalization of the remaining secondary amine positions. This enables the covalent attachment of the chelator to a variety of biomolecules, such as peptides, antibodies, or small molecules, which serve to target specific biological markers in vivo.
The core function of the DO2A moiety is to form highly stable complexes with metal ions. For Positron Emission Tomography (PET), the chelator is typically used to encapsulate Gallium-68 (⁶⁸Ga). For Magnetic Resonance Imaging (MRI), it is used to chelate Gadolinium(III) (Gd³⁺). The tert-butyl ester groups are acid-labile and are typically removed in the final steps of synthesis to allow for the coordination of the metal ion by the free carboxylate arms.
This guide provides a comprehensive overview of the applications of this compound, including quantitative data on the resulting metal complexes, detailed experimental protocols, and visualizations of key workflows and concepts.
Data Presentation
The following tables summarize key quantitative parameters for DO2A-derived and related macrocyclic chelators, providing a comparative basis for researchers.
Table 1: Stability Constants of Ga(III) Complexes with Various Chelators
| Chelator | log K | Measurement Conditions | Reference |
| NOTA | 31.0 | Not Specified | [1] |
| DOTA | 21.33 | Not Specified | [2] |
| DO3A | Not Specified | Not Specified | |
| DTPA | 21.6 | Not Specified | [1] |
Note: Data for DO2A was not explicitly found, but data for structurally similar chelators are provided for context. The stability of the metal-chelator complex is a critical factor in preventing the in vivo release of potentially toxic free metal ions.
Table 2: Relaxivity of Gd(III)-Based MRI Contrast Agents
| Complex | r₁ (mM⁻¹s⁻¹) | Magnetic Field (MHz) | Temperature (°C) | pH | Medium | Reference |
| Gd-PCTA | 5.1 | 20 | 40 | 7 | Not Specified | [3] |
| Gd-DO3A | 4.8 | 20 | 40 | 7 | Not Specified | [3] |
| Gd-DOTA | ~3.6 | 63 (1.5 T) | Not Specified | Not Specified | Not Specified | [4] |
| Gd-HP-DO3A | ~3.7 | 63 (1.5 T) | Not Specified | Not Specified | Not Specified | [4] |
Note: Relaxivity (r₁) is a measure of the efficiency of an MRI contrast agent in enhancing the relaxation rate of water protons. Higher relaxivity values generally lead to better image contrast at lower concentrations.
Table 3: ⁶⁸Ga-Radiolabeling Efficiency and Conditions
| Precursor | Labeling Efficiency | Temperature (°C) | Time (min) | pH | Reference |
| DO2A-(butyl-L-tyrosine)₂ | Optimized | Varied | Varied | 3.2 - 3.8 | [5] |
| CB-DO2A-GA-TATE | Not specified (harsher conditions needed) | Not Specified | Not Specified | Not Specified | [6] |
| PSMA-11 | 100% | Not Specified | Not Specified | 4 | [7] |
Note: Radiolabeling efficiency is a critical parameter for the preparation of radiopharmaceuticals, ensuring a high yield of the desired product.
Experimental Protocols
The following are generalized protocols for key experimental procedures involving this compound and its derivatives. Researchers should consult the primary literature for specific reaction conditions tailored to their molecules of interest.
Protocol 1: Deprotection of tert-Butyl Esters
This protocol describes the removal of the tert-butyl protecting groups from a DO2A-derivative to generate the free carboxylic acids required for metal chelation.
Materials:
-
This compound derivative
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Scavenger (e.g., triethylsilane or butanethiol, if required to prevent side reactions with sensitive functional groups)[8]
-
Rotary evaporator
-
Nitrogen or argon source
Procedure:
-
Dissolve the this compound derivative in dichloromethane (DCM).
-
If necessary, add a scavenger to the solution.
-
Slowly add an excess of trifluoroacetic acid (TFA) to the solution at room temperature. A common ratio is 50% TFA in DCM.
-
Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction progress by an appropriate method (e.g., LC-MS).
-
Once the reaction is complete, remove the TFA and DCM under reduced pressure using a rotary evaporator.
-
The resulting deprotected chelator can be further purified if necessary, for example, by reverse-phase HPLC.
Protocol 2: Conjugation of a DO2A-Derivative to a Peptide
This protocol outlines the coupling of a functionalized DO2A-derivative (with a free carboxylic acid for conjugation) to the primary amine of a peptide.
Materials:
-
DO2A-derivative with a linker terminating in a carboxylic acid
-
Peptide with a free amine group (e.g., N-terminus or lysine side chain)
-
Coupling reagents (e.g., HATU, HBTU)
-
Base (e.g., DIPEA)
-
Solvent (e.g., DMF)
-
Reverse-phase HPLC for purification
Procedure:
-
Dissolve the DO2A-derivative in DMF.
-
Add the coupling reagent (e.g., HATU, 1.5-3.0 equivalents) and DIPEA (3.0-6.0 equivalents). Allow the mixture to pre-activate for 5-10 minutes at room temperature.[9]
-
Dissolve the peptide in DMF and add it to the pre-activated DO2A-derivative solution.
-
Allow the reaction to proceed at room temperature for 2-12 hours. The reaction progress should be monitored by LC-MS.
-
Upon completion, the solvent is typically removed, and the crude product is purified by reverse-phase HPLC to isolate the desired peptide-chelator conjugate.
Protocol 3: ⁶⁸Ga-Radiolabeling of a DO2A-Peptide Conjugate
This protocol describes the chelation of ⁶⁸Ga by a deprotected DO2A-peptide conjugate.
Materials:
-
Deprotected DO2A-peptide conjugate
-
⁶⁸GaCl₃ eluate from a ⁶⁸Ge/⁶⁸Ga generator
-
Buffer solution (e.g., sodium acetate) to adjust pH
-
Heating block or microwave synthesizer
-
Solid-phase extraction (SPE) cartridges for purification
-
Radio-TLC or radio-HPLC for quality control
Procedure:
-
The pH of the ⁶⁸GaCl₃ eluate is adjusted to the optimal range for the specific chelator, typically between 3.2 and 4.0, using a buffer.[5]
-
The DO2A-peptide conjugate is added to the buffered ⁶⁸Ga solution.
-
The reaction mixture is heated for a specified time (e.g., 5-15 minutes) at a specific temperature (e.g., 95°C). Microwave heating can often accelerate the reaction.[5]
-
After cooling, the reaction mixture is purified using an SPE cartridge to remove any unchelated ⁶⁸Ga.
-
The final product's radiochemical purity is assessed using radio-TLC or radio-HPLC.
Mandatory Visualization
The following diagrams illustrate key concepts and workflows related to the use of this compound in research.
Caption: Conceptual diagram of a bifunctional chelator.
Caption: General workflow for developing a targeted agent.
References
- 1. researchgate.net [researchgate.net]
- 2. sfera.unife.it [sfera.unife.it]
- 3. Gadopiclenol: A q = 2 Gadolinium-Based MRI Contrast Agent Combining High Stability and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mriquestions.com [mriquestions.com]
- 5. A methodical 68Ga-labelling study of DO2A-(butyl-L-tyrosine)2 with cation-exchanger post-processed 68Ga: practical aspects of radiolabelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of a Bifunctional Cross-Bridged Chelating Agent, Peptide Conjugation, and Comparison of 68 Ga Labeling and Complex Stability Characteristics with Established Chelators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Design, Synthesis, and Evaluation of 1,4,7,10-Tetraazacyclododecane-1,4,7-triacetic Acid-Derived, Redox-Sensitive Contrast Agents for Magnetic Resonance Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
An In-depth Technical Guide to DO2A-tert-butyl Ester: A Key Bifunctional Chelator in Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of 1,4,7,10-Tetraazacyclododecane-1,7-diacetic acid di-tert-butyl ester, commonly known as DO2A-tert-butyl ester. This bifunctional chelator is a critical building block in the development of targeted radiopharmaceuticals and other molecular imaging agents.
Chemical Structure and Properties
This compound is a derivative of the macrocyclic ligand cyclen (1,4,7,10-tetraazacyclododecane), where two of the opposing secondary amine groups are alkylated with tert-butyl acetate moieties. The tert-butyl ester groups serve as protecting groups for the carboxylic acids, which, after deprotection, are responsible for chelating radiometals. The remaining two secondary amines are available for conjugation to biomolecules such as peptides, antibodies, or small molecules.
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value |
| Chemical Name | 1,4,7,10-Tetraazacyclododecane-1,7-diacetic acid, 1,7-bis(1,1-dimethylethyl) ester |
| Synonyms | DO2A-di-tert-butyl ester, 1,7-Bis(tert-butoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane |
| CAS Number | 162148-48-3[1] |
| Molecular Formula | C₂₀H₄₀N₄O₄[1][2][3] |
| Molecular Weight | 400.56 g/mol [1][2][3] |
| Appearance | Off-white to yellow solid[1] |
| Purity | >96% to ≥98.0%[1][2] |
| Solubility | Soluble in DMSO (200 mg/mL with sonication), acetone, acetonitrile, ethyl acetate, and chloroform. Insoluble in water. |
| Storage | Store at 4°C, protected from light. In solvent, stable for 6 months at -80°C and 1 month at -20°C.[1] |
Characterization Data
-
¹H NMR Spectrum: The proton NMR spectrum is consistent with the chemical structure of this compound.[1]
-
Mass Spectrometry: The mass spectrum is consistent with the molecular weight of this compound.[1]
Experimental Protocols
Synthesis of this compound
A rapid, three-step synthesis of this compound from cyclen has been reported, significantly reducing the overall reaction time compared to previous methods. The workflow for this synthesis is depicted in the diagram below.
Step 1: Protection of Cyclen
-
To a stirred solution of cyclen in chloroform, add benzyl chloroformate (CBZ-Cl) dropwise under a nitrogen atmosphere at 0°C.
-
Heat the reaction mixture to reflux for 30 minutes.
-
After cooling, the reaction mixture is worked up to yield 1,7-bis(benzyloxycarbonyl)-1,4,7,10-tetraazacyclododecane (1,7-di-CBZ-cyclen).
Step 2: Alkylation with tert-butyl bromoacetate
-
Dissolve the 1,7-di-CBZ-cyclen in acetonitrile.
-
Add diisopropylethylamine (DIEA) and tert-butyl bromoacetate.
-
Heat the reaction mixture at 80°C for 90 minutes.
-
The product, 1,7-di-CBZ-DO2A-tert-butyl ester, is then isolated after an appropriate workup.
Step 3: Deprotection of CBZ groups
-
The 1,7-di-CBZ-DO2A-tert-butyl ester is subjected to transfer hydrogenation using ammonium formate and palladium on carbon (Pd/C).
-
The reaction is carried out under microwave irradiation at 80°C for 10 minutes to yield the final product, this compound.
Peptide Conjugation
This compound can be conjugated to the free amine group of a peptide (e.g., the N-terminus or a lysine side chain) through its available secondary amine groups. A general workflow for solid-phase peptide synthesis (SPPS) followed by chelator conjugation is outlined below.
Protocol:
-
Peptide Synthesis: The peptide is synthesized on a solid support using standard Fmoc-based solid-phase peptide synthesis (SPPS).
-
Fmoc Deprotection: The N-terminal Fmoc protecting group of the resin-bound peptide is removed using a solution of piperidine in a suitable solvent like DMF.
-
Chelator Activation (if necessary) and Coupling: While one of the secondary amines of this compound can directly react, for more efficient and controlled conjugation, the remaining secondary amines can be activated. A more common approach is to first synthesize a derivative of this compound with a reactive functional group. However, direct alkylation is also possible. For coupling to the peptide, the activated this compound derivative is dissolved in a suitable solvent (e.g., DMF) with a coupling agent (e.g., HBTU, HATU) and a base (e.g., DIPEA) and added to the deprotected peptide-resin. The reaction is allowed to proceed until completion.
-
Cleavage and Deprotection: The peptide-chelator conjugate is cleaved from the solid support, and the side-chain protecting groups (including the tert-butyl esters of the DO2A moiety) are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.
-
Purification: The crude product is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Radiolabeling with Gallium-68
The deprotected DO2A moiety readily chelates trivalent radiometals such as Gallium-68 (⁶⁸Ga). The following is a general protocol for the radiolabeling of a DO2A-conjugated peptide with ⁶⁸Ga.
Protocol:
-
⁶⁸Ga Elution: Elute a ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl to obtain a solution of ⁶⁸GaCl₃.
-
pH Adjustment: Adjust the pH of the ⁶⁸Ga eluate to a range of 3.5-4.5 using a suitable buffer, such as sodium acetate.
-
Labeling Reaction: Add the DO2A-conjugated peptide to the pH-adjusted ⁶⁸Ga solution. Heat the reaction mixture at 95°C for 5-15 minutes.
-
Quality Control: After cooling, the radiochemical purity of the final product is determined using radio-TLC or radio-HPLC.
Applications in Drug Development
This compound is a versatile precursor for the synthesis of a wide range of molecular imaging probes and therapeutic agents. Its primary application lies in the development of radiopharmaceuticals for Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT), as well as for targeted radionuclide therapy. By conjugating DO2A to a targeting vector (e.g., a peptide or antibody that specifically binds to a cancer cell receptor), the resulting conjugate can be radiolabeled and used to visualize and/or treat diseased tissue. The bifunctional nature of this compound allows for a modular approach to the design of these agents, facilitating the screening of different targeting vectors with various radiometals.
References
An In-depth Technical Guide to the Bifunctional Chelator DO2A-tert-butyl Ester
This guide provides a comprehensive overview of the bifunctional chelator DO2A-tert-butyl ester, designed for researchers, scientists, and professionals in drug development. It covers the fundamental concepts, chemical properties, experimental protocols, and applications of this important molecule in the field of radiopharmaceuticals and molecular imaging.
Introduction to Bifunctional Chelators
Bifunctional chelators (BFCs) are molecules that possess two distinct functionalities: a strong metal-chelating unit and a reactive functional group for covalent attachment to a biomolecule, such as a peptide, antibody, or nanoparticle.[1] This dual nature allows for the stable incorporation of a radiometal into a targeting vector, creating a radiopharmaceutical for diagnostic imaging (e.g., PET, SPECT) or targeted radionuclide therapy.[1][2] The choice of chelator is critical as it influences the stability of the radiometal complex, the pharmacokinetics of the resulting conjugate, and the overall efficacy of the radiopharmaceutical.[1][3]
Macrocyclic chelators, such as those based on the 1,4,7,10-tetraazacyclododecane (cyclen) backbone, are highly favored due to the exceptional thermodynamic stability and kinetic inertness of their metal complexes.[4][5] DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) is a widely used example of such a chelator.[1][4]
This compound: A Versatile DOTA Derivative
This compound, chemically known as 1,4,7,10-Tetraazacyclododecane-1,7-bis(t-butyl acetate), is a derivative of the DOTA macrocycle.[6] In this molecule, two of the four nitrogen atoms of the cyclen ring are functionalized with tert-butyl acetate arms. The remaining two nitrogen atoms are available for further functionalization, allowing for its use as a bifunctional chelator. The tert-butyl ester groups serve as protecting groups for the carboxylic acid functionalities. These protecting groups are stable under many reaction conditions but can be readily removed under acidic conditions, often during the final deprotection of a synthesized peptide conjugate.[7][8]
The use of tert-butyl ester protection offers a strategic advantage in the synthesis of complex bioconjugates by preventing unwanted side reactions at the carboxylate groups.[4][9]
Chemical and Physical Properties
A summary of the key properties of this compound is provided in the table below.
| Property | Value | Reference(s) |
| Chemical Name | 1,4,7,10-Tetraazacyclododecane-1,7-bis(t-butyl acetate) | [6] |
| Molecular Formula | C₂₀H₄₀N₄O₄ | [6][10] |
| Molecular Weight | 400.56 g/mol | [6][10][11] |
| CAS Number | 162148-48-3 | [6][10] |
| Appearance | Off-white to yellow solid | [11] |
| Purity | ≥ 95% | [6] |
| Storage | 4°C, protect from light | [11] |
Experimental Protocols
The following sections provide detailed methodologies for the synthesis, conjugation, and radiolabeling involving this compound and related compounds. These protocols are based on established procedures in the literature.
Synthesis of a DOTA-tris(tert-butyl ester) Derivative
This protocol describes a general method for the tri-alkylation of cyclen to produce a DOTA derivative with three tert-butyl ester protecting groups, leaving one secondary amine available for further functionalization. This is a common precursor for creating bifunctional chelators.
Materials:
-
Cyclen (1,4,7,10-tetraazacyclododecane)
-
tert-Butyl bromoacetate
-
Sodium acetate (NaOAc)
-
N,N-Dimethylacetamide (DMAC)
-
Water
Procedure:
-
Suspend Cyclen and sodium acetate in DMAC.
-
Cool the suspension to approximately 10-15°C.
-
Slowly add a solution of tert-butyl bromoacetate in DMAC to the cooled suspension over a period of 2-3 hours, maintaining the temperature.
-
Allow the reaction mixture to stir at this temperature for 24-48 hours.
-
Raise the temperature to room temperature and continue stirring for an additional 24 hours.
-
Cool the mixture and add water to precipitate the product.
-
Filter the solid product, wash with water, and dry under vacuum.[12]
Conjugation of a DOTA-Derivative to a Peptide
This section describes two common methods for conjugating a DOTA derivative to a peptide: solution-phase conjugation and solid-phase conjugation.
Materials:
-
Peptide with a free amine group (e.g., N-terminus or lysine side chain)
-
DOTA-NHS ester
-
Anhydrous, amine-free Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Conjugation Buffer: 0.1 M Sodium Bicarbonate, pH 8.5
-
Quenching Buffer: 1 M Glycine or Tris solution
-
Reversed-Phase HPLC (RP-HPLC) system for purification
Procedure:
-
Dissolve the peptide in the Conjugation Buffer.
-
Dissolve the DOTA-NHS ester in DMF or DMSO.
-
Add a 5-10 fold molar excess of the DOTA-NHS ester solution to the peptide solution.
-
Incubate the reaction mixture at room temperature for at least 4 hours or overnight with gentle agitation.
-
(Optional) Quench the reaction by adding a small amount of Quenching Buffer.
-
Purify the DOTA-peptide conjugate by RP-HPLC.[2]
Materials:
-
Peptide on a solid support resin
-
DOTA derivative with a free carboxylic acid (e.g., DOTA-tris(tert-butyl ester))
-
Coupling agents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), DIPEA (N,N-Diisopropylethylamine)
-
DMF
Procedure:
-
Swell the peptide-resin in DMF.
-
In a separate vessel, pre-activate the DOTA derivative (2.5 - 3 molar excess) with HBTU (2.45 eq) and DIPEA (5.0 - 6.0 eq) in DMF.
-
Add the activated DOTA solution to the peptide-resin.
-
Allow the coupling reaction to proceed for 2-4 hours at room temperature.
-
Wash the resin thoroughly with DMF to remove excess reagents.
-
Cleave the DOTA-peptide conjugate from the resin and deprotect the side chains using a cleavage cocktail (e.g., containing Trifluoroacetic acid - TFA). The TFA will also remove the tert-butyl ester protecting groups from the DOTA moiety.
-
Precipitate the crude product in cold ether, and purify by RP-HPLC.[2][13]
Radiolabeling with Gallium-68
This protocol outlines a general procedure for labeling a DOTA-conjugated peptide with Gallium-68 (⁶⁸Ga).
Materials:
-
DOTA-conjugated peptide
-
⁶⁸GaCl₃ eluted from a ⁶⁸Ge/⁶⁸Ga generator
-
Sodium acetate buffer (0.1 M, pH 4.0-4.5)
-
Heating block or microwave synthesizer
-
Solid-phase extraction (SPE) cartridge (e.g., C18) for purification
Procedure:
-
Elute ⁶⁸GaCl₃ from the generator.
-
Add the DOTA-conjugated peptide to the ⁶⁸Ga eluate.
-
Adjust the pH of the reaction mixture to 4.0-4.5 using the sodium acetate buffer.
-
Heat the reaction mixture at 95-100°C for 5-15 minutes.
-
Cool the reaction to room temperature.
-
Determine the radiochemical purity (RCP) using radio-TLC or radio-HPLC. A high RCP (typically >95%) is desired.[14][15]
-
If necessary, purify the ⁶⁸Ga-labeled peptide using an SPE cartridge to remove unchelated ⁶⁸Ga.[15]
Visualizations
The following diagrams illustrate key structures and workflows related to this compound.
Caption: Chemical structure of this compound.
Caption: Workflow for radiopharmaceutical synthesis.
Caption: Targeted inhibition of a signaling pathway.
Conclusion
This compound and its derivatives are valuable tools in the development of targeted radiopharmaceuticals. The strategic use of tert-butyl ester protecting groups facilitates the synthesis of well-defined bioconjugates. The robust chelating properties of the DOTA macrocycle ensure stable complexation of radiometals, which is essential for the safety and efficacy of the resulting imaging and therapeutic agents. The experimental protocols and conceptual workflows provided in this guide offer a solid foundation for researchers and developers working in this exciting field.
References
- 1. books.rsc.org [books.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of a Bifunctional Cross-Bridged Chelating Agent, Peptide Conjugation, and Comparison of 68 Ga Labeling and Complex Stability Characteristics with Established Chelators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chempep.com [chempep.com]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
- 6. macrocyclics.com [macrocyclics.com]
- 7. DOTA-tris(tert-butyl ester) Novabiochem 137076-54-1 [sigmaaldrich.com]
- 8. tert-Butyl Esters [organic-chemistry.org]
- 9. Facile synthesis of 1-(acetic acid)-4,7,10-tris(tert-butoxycarbonylmethyl)-1,4,7,10-tetraaza-cyclododecane: a reactive precursor chelating agent - PMC [pmc.ncbi.nlm.nih.gov]
- 10. precisepeg.com [precisepeg.com]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. WO2021116165A1 - Manufacturing of protected do3a - Google Patents [patents.google.com]
- 13. Synthesis of a Bifunctional Cross‐Bridged Chelating Agent, Peptide Conjugation, and Comparison of 68Ga Labeling and Complex Stability Characteristics with Established Chelators - PMC [pmc.ncbi.nlm.nih.gov]
- 14. DO2A-based ligands for gallium-68 chelation: synthesis, radiochemistry and ex vivo cardiac uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A methodical 68Ga-labelling study of DO2A-(butyl-L-tyrosine)2 with cation-exchanger post-processed 68Ga: practical aspects of radiolabelling - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to DO2A-tert-butyl Ester (CAS: 162148-48-3) for Advanced Research Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on DO2A-tert-butyl ester (CAS: 162148-48-3), a key building block in the development of advanced diagnostic and therapeutic agents. This document outlines its chemical and physical properties, provides detailed experimental protocols for its synthesis, and illustrates its central role in the workflow of creating targeted imaging and radiopharmaceutical agents.
Core Properties and Specifications
This compound, systematically named 1,4,7,10-Tetraazacyclododecane-1,7-diacetic acid, 1,7-bis(1,1-dimethylethyl) ester, is a macrocyclic chelating agent precursor. The presence of tert-butyl ester groups provides a protective functionality, allowing for regioselective modifications on the other two nitrogen atoms of the cyclen ring before the final deprotection and metal chelation.[1]
Physicochemical and Analytical Data
A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| CAS Number | 162148-48-3 | [1] |
| Molecular Formula | C₂₀H₄₀N₄O₄ | [1] |
| Molecular Weight | 400.56 g/mol | [1] |
| Appearance | Off-white to yellow solid | [1] |
| Purity (NMR) | ≥98.0% | [1] |
| Boiling Point | 488.6 °C at 760 mmHg | |
| Flash Point | 249.3 °C | |
| Density | 0.998 g/cm³ | |
| Storage Conditions | 4°C, protect from light. In solvent: -80°C for 6 months; -20°C for 1 month (protect from light). | [1] |
Experimental Protocols
The synthesis of this compound is a multi-step process starting from 1,4,7,10-tetraazacyclododecane (cyclen). The following is a detailed methodology for a key synthetic route.
Synthesis of 1,7-bis(t-butoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane (DO2A-t-Bu ester)
This protocol is adapted from a rapid synthesis method and is presented in three main steps.[1]
Step 1: Synthesis of 1,7-bis(benzyloxycarbonyl)-1,4,7,10-tetraazacyclododecane
-
To a stirred solution of cyclen (3.0 g, 17.4 mmol) in chloroform (100 mL), add benzyl chloroformate (6.2 mL, 43.5 mmol) dropwise under a nitrogen atmosphere at 0°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.
-
Monitor the reaction by thin-layer chromatography (TLC) until completion.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography to obtain 1,7-bis(benzyloxycarbonyl)-1,4,7,10-tetraazacyclododecane.
Step 2: Alkylation with t-Butyl Bromoacetate
-
Dissolve the product from Step 1 in acetonitrile.
-
Add diisopropylethylamine (DIEA) as a base.
-
Add t-butyl bromoacetate to the reaction mixture.
-
Heat the mixture at 60°C for approximately 20 hours.[1]
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Purify the resulting product to isolate the di-alkylated intermediate.
Step 3: Deprotection of Benzyloxycarbonyl Groups
-
Dissolve the product from Step 2 in a suitable solvent such as ethanol or methanol.
-
Add a palladium on carbon (Pd/C) catalyst.
-
Subject the mixture to hydrogenation (H₂ gas) for approximately 24 hours to remove the benzyloxycarbonyl (CBZ) protecting groups.[1]
-
After the reaction is complete, filter off the catalyst.
-
Remove the solvent by evaporation to yield the final product, this compound.
Core Applications and Workflows
This compound is a pivotal intermediate in the synthesis of bifunctional chelators used in medical imaging and therapy.[2] The tert-butyl ester groups act as protecting groups for the carboxylic acid functionalities, which are essential for metal chelation. The two free secondary amines on the cyclen ring are available for conjugation to a targeting moiety, such as a peptide or antibody.
General Workflow for Bioconjugation and Chelation
The following diagram illustrates the typical workflow for utilizing this compound in the development of a targeted imaging agent.
References
A Technical Guide to DO2A-tert-butyl Ester: Properties and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
DO2A-tert-butyl ester, also known as 1,7-bis(tert-butoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane, is a key bifunctional chelating agent. Its structure is based on the 12-membered tetraazamacrocycle, cyclen, functionalized with two tert-butyl protected acetate arms at the 1 and 7 positions. This configuration makes it an important intermediate in the synthesis of magnetic resonance imaging (MRI) contrast agents and radiopharmaceuticals. The tert-butyl ester groups serve as protecting groups for the carboxylic acid functionalities, which, after deprotection, are responsible for strongly coordinating with metal ions such as gadolinium(III) (for MRI) or various radionuclides (for nuclear medicine imaging and therapy). The remaining secondary amine groups on the cyclen ring provide sites for conjugation to biomolecules, enabling the targeted delivery of the chelator-metal complex to specific tissues or cells. This guide provides a comprehensive overview of the physical and chemical properties of this compound, along with a detailed experimental protocol for its synthesis.
Physical and Chemical Properties
This compound is typically an off-white to yellow solid.[1] While a specific melting point is not consistently reported in the literature, its physical state at room temperature is well-established. It exhibits good solubility in a range of organic solvents.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₀H₄₀N₄O₄ | [1] |
| Molecular Weight | 400.56 g/mol | [1] |
| CAS Number | 162148-48-3 | [1] |
| Appearance | Off-white to yellow solid | [1] |
| Purity (by NMR) | ≥98.0% | [1] |
| Solubility | DMSO: 200 mg/mL (with sonication) | |
| Storage Conditions | 4°C, protect from light. In solvent: -80°C (6 months), -20°C (1 month) | [1] |
Experimental Protocols
The synthesis of this compound is a multi-step process that begins with the commercially available macrocycle, cyclen. The following is a detailed three-step protocol adapted from published literature.
Synthesis of this compound
This synthesis involves the protection of two amine groups of cyclen, followed by the alkylation of the remaining two amines, and finally deprotection to yield the desired product.
Step 1: Synthesis of 1,7-bis(benzyloxycarbonyl)-1,4,7,10-tetraazacyclododecane
-
Dissolve cyclen in an appropriate organic solvent such as chloroform.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add benzyl chloroformate (Cbz-Cl) dropwise to the cooled solution.
-
Allow the reaction mixture to stir overnight at room temperature.
-
Purify the product, 1,7-bis(benzyloxycarbonyl)-1,4,7,10-tetraazacyclododecane, using appropriate chromatographic techniques.
Step 2: Synthesis of 1,7-bis(benzyloxycarbonyl)-4,10-bis(tert-butoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane
-
Dissolve the product from Step 1 in a suitable solvent like acetonitrile.
-
Add tert-butyl bromoacetate and a non-nucleophilic base such as diisopropylethylamine (DIEA).
-
Heat the reaction mixture to 60°C and stir for approximately 20 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, purify the resulting product, 1,7-bis(benzyloxycarbonyl)-4,10-bis(tert-butoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane.
Step 3: Synthesis of this compound (Deprotection)
-
Dissolve the product from Step 2 in a suitable solvent for hydrogenation, such as ethanol or methanol.
-
Add a palladium on carbon (Pd/C) catalyst.
-
Subject the mixture to hydrogenation with hydrogen gas (H₂) at atmospheric pressure.
-
Allow the reaction to proceed for 24 hours at room temperature.
-
After the reaction is complete, filter off the catalyst.
-
Remove the solvent under reduced pressure to obtain the final product, this compound.
Mandatory Visualization
Caption: Synthetic workflow for this compound.
Conclusion
This compound is a valuable and versatile bifunctional chelator with significant applications in the development of targeted diagnostic and therapeutic agents. Its synthesis, while requiring multiple steps, is well-established and provides a reliable route to this important molecule. The physical and chemical properties outlined in this guide, along with the detailed experimental protocol, provide a solid foundation for researchers and scientists working in the field of drug development and molecular imaging. Further research into the optimization of its synthesis and the development of novel conjugates will continue to expand its utility in medicine.
References
The Pivotal Role of Tert-Butyl Esters in Advancing Chelator Chemistry for Biomedical Applications
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug development and molecular imaging, the precise delivery of metal ions to specific biological targets is paramount. This necessitates the use of bifunctional chelators, molecules capable of securely binding a metal ion while simultaneously being conjugated to a targeting vector, such as a peptide or antibody. Among the various chemical strategies employed in the synthesis of these vital components, the use of tert-butyl ester protecting groups has emerged as a cornerstone technique. This technical guide provides a comprehensive overview of the role of tert-butyl esters in chelator chemistry, detailing their impact on synthesis, purification, and biological application, with a focus on key chelators such as DOTA, DTPA, and HBED-CC.
The Strategic Importance of Tert-Butyl Esters as Protecting Groups
The carboxylic acid functional groups on a chelator are essential for coordinating metal ions. However, their presence during the conjugation of the chelator to a biomolecule can lead to undesirable side reactions. Tert-butyl esters serve as excellent protecting groups for these carboxylic acids due to a combination of key properties:
-
Stability: Tert-butyl esters are robust and stable under a wide range of reaction conditions, including basic and nucleophilic environments, which are often employed in peptide synthesis and conjugation reactions[1].
-
Facile Cleavage: Despite their stability, tert-butyl esters can be readily and cleanly removed under acidic conditions, most commonly using trifluoroacetic acid (TFA)[1][2]. This deprotection is typically performed concurrently with the cleavage of the peptide from the solid-phase resin and the removal of other acid-labile side-chain protecting groups, streamlining the synthetic workflow[2][3].
-
Increased Lipophilicity: The introduction of bulky, non-polar tert-butyl groups significantly increases the lipophilicity of the chelator. This enhanced solubility in organic solvents is highly advantageous for purification by standard chromatographic techniques and for conducting reactions in non-aqueous media[1][4]. This property also facilitates the passage of the chelator-biomolecule conjugate through cell membranes in certain applications.
Key Chelators Employing Tert-Butyl Ester Protection
Several widely used chelators in radiopharmaceutical and MRI contrast agent development rely on tert-butyl ester protection for their successful synthesis and application.
DOTA-tris(tBu)ester
1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) is a macrocyclic chelator renowned for forming highly stable complexes with a variety of metal ions, including Ga³⁺ for PET imaging and lanthanides for MRI and radiotherapy. The commercially available DOTA-tris(tBu)ester is a key building block in the synthesis of DOTA-conjugated peptides[1][2]. It possesses one free carboxylic acid arm for conjugation to a biomolecule, while the other three are protected as tert-butyl esters[1].
DTPA-penta(tBu)ester
Diethylenetriaminepentaacetic acid (DTPA) is an acyclic chelator that also forms stable complexes with a range of metal ions[3][5]. Similar to DOTA, tert-butyl ester protected versions of DTPA, such as DTPA-penta(tBu)ester, are utilized to facilitate its conjugation to biomolecules while preventing unwanted side reactions[5][6].
HBED-CC-tris(tBu)ester
N,N'-bis[2-hydroxy-5-(carboxyethyl)benzyl]ethylenediamine-N,N'-diacetic acid (HBED-CC) is a chelator that exhibits rapid and strong binding of ⁶⁸Ga at room temperature, making it highly suitable for the preparation of radiopharmaceuticals. The tert-butyl ester protected form, HBED-CC-tris(tBu)ester, allows for the site-specific conjugation of the chelator to targeting molecules[7][8].
Quantitative Data on Tert-Butyl Ester Protected Chelators
The use of tert-butyl esters influences several key parameters of the chelator and its metal complexes. The following tables summarize available quantitative data for DOTA and HBED-CC.
| Chelator | Metal Ion | log K (Stability Constant) | Reference |
| DOTA | Ga³⁺ | 21.33 | [7] |
| HBED-CC | Ga³⁺ | 38.5 | [7] |
Note: Stability constants are typically determined for the fully deprotected chelator, as the protected form is an intermediate and does not represent the final chelating properties in vivo.
| Compound | Property | Value | Reference |
| DOTA-peptide (from cyclen) | Synthesis Yield | Up to 40% | [2] |
| DTPA-D-Phe¹-octreotide | Overall Yield | 31.8% | [3] |
| ¹¹¹In-DTPA-D-Phe¹-octreotide | Radiochemical Yield | > 95% | [3] |
| ⁶⁸Ga-DOTA-BN peptides | Radiochemical Yield | Up to 95% | [2] |
| HBED-CC-c(RGDfK) | Synthesis Yield | 70% | [7] |
| ⁶⁸Ga-HBED-CC-c(NGR) | Cell Uptake (HT-1080) | 1.23 ± 0.6% | [7] |
| ⁶⁸Ga-HBED-CC-c(RGD) | Cell Uptake (HT-1080) | 1.34 ± 0.3% | [7] |
Experimental Protocols
Detailed methodologies are crucial for the successful application of tert-butyl ester protected chelators in research and development.
Solid-Phase Synthesis of a DOTA-Peptide Conjugate
This protocol outlines the manual synthesis of a DOTA-conjugated peptide on a solid support, a common procedure in the development of targeted radiopharmaceuticals.
Materials:
-
Fmoc-protected amino acids
-
Solid-phase synthesis resin (e.g., Rink Amide resin)
-
DOTA-tris(tBu)ester
-
Coupling reagents (e.g., HATU, HBTU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
Trifluoroacetic acid (TFA)
-
Scavengers (e.g., water, triisopropylsilane (TIS))
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 10 minutes to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.
-
Washing: Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling: Dissolve the next Fmoc-protected amino acid and a coupling agent (e.g., HATU) in DMF. Add DIPEA and add the mixture to the resin. Agitate for 1-2 hours.
-
Washing: Wash the resin with DMF and DCM.
-
Repeat: Repeat steps 2-5 for each amino acid in the peptide sequence.
-
DOTA Conjugation: After the final amino acid has been added and its Fmoc group removed, dissolve DOTA-tris(tBu)ester (3 equivalents) and HATU (3 equivalents) in DMF. Add DIPEA (6 equivalents) and pre-activate for 15 minutes. Add this solution to the resin and agitate for 5 hours[2].
-
Washing: Wash the resin with DMF and DCM.
-
Cleavage and Deprotection: Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2-3 hours. This step simultaneously cleaves the peptide from the resin and removes the tert-butyl ester protecting groups from the DOTA moiety and other acid-labile side-chain protecting groups[2][3].
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
⁶⁸Ga Radiolabeling of a DOTA-Peptide
This protocol describes the labeling of a purified DOTA-peptide with the positron-emitting radionuclide ⁶⁸Ga.
Materials:
-
Purified DOTA-peptide
-
⁶⁸Ge/⁶⁸Ga generator
-
Sodium acetate buffer (e.g., 2.5 M)
-
Hydrochloric acid (e.g., 0.1 M)
-
Heating block
Procedure:
-
Generator Elution: Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl to obtain ⁶⁸GaCl₃.
-
Reaction Mixture Preparation: In a sterile vial, mix approximately 20 µg of the DOTA-peptide with sodium acetate buffer to adjust the pH to 4.5-5.0[2].
-
Radiolabeling Reaction: Add the ⁶⁸GaCl₃ eluate to the peptide solution. Heat the reaction mixture at 90-95°C for 15-20 minutes[2][9].
-
Quality Control: Analyze the radiochemical purity of the ⁶⁸Ga-DOTA-peptide using radio-HPLC or radio-TLC.
Visualizing Workflows and Pathways
Graphical representations of experimental workflows and biological pathways provide a clear and concise understanding of complex processes.
Conclusion
The use of tert-butyl ester protecting groups has become an indispensable strategy in the field of chelator chemistry, particularly for the synthesis of bifunctional chelators for medical applications. Their unique combination of stability and acid-lability allows for the efficient and controlled synthesis of complex biomolecule-chelator conjugates. As the demand for more sophisticated and targeted radiopharmaceuticals and imaging agents continues to grow, the foundational chemistry enabled by tert-butyl esters will undoubtedly remain a critical component in the development of the next generation of diagnostic and therapeutic agents.
References
- 1. chempep.com [chempep.com]
- 2. A convenient and efficient total solid-phase synthesis of DOTA-functionalized tumor-targeting peptides for PET imaging of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Conventional and high-yield synthesis of DTPA-conjugated peptides: application of a monoreactive DTPA to DTPA-D-Phe1-octreotide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. WO2000058265A1 - Preparation of dtpa esters with different ester groups - Google Patents [patents.google.com]
- 6. Effects of somatostatin analogs on uptake of radiolabeled somatostatin analogs on imaging: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Radiopharmaceutical Formulation and Preclinical Testing of 68Ga-Labeled DOTA-MGS5 for the Regulatory Approval of a First Exploratory Clinical Trial [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. Towards Facile Radiolabeling and Preparation of Gallium-68-/Bismuth-213-DOTA-[Thi8, Met(O2)11]-Substance P for Future Clinical Application: First Experiences - PMC [pmc.ncbi.nlm.nih.gov]
DO2A-tert-butyl ester molecular weight and formula
This document provides the key physicochemical properties of DO2A-tert-butyl ester, a bifunctional chelator commonly utilized in the development of radionuclide imaging tracers.[1] The data presented below has been compiled from various chemical suppliers and databases.
Physicochemical Properties
The fundamental molecular characteristics of this compound are summarized in the table below. This information is essential for researchers and scientists in fields such as medicinal chemistry and drug development for accurate experimental planning and data analysis.
| Identifier | Value |
| Chemical Name | 1,4,7,10-Tetraazacyclododecane-1,7-diacetic acid, 1,7-bis(1,1-dimethylethyl) ester[2] |
| Molecular Formula | C₂₀H₄₀N₄O₄[2][3][4] |
| Molecular Weight | 400.56 g/mol [1][2][3][4] |
| CAS Number | 162148-48-3[2][3] |
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to DO2A as a Chelating Agent
This guide provides a comprehensive overview of 1,4,7,10-Tetraazacyclododecane-1,7-diacetic acid (DO2A), a key bifunctional chelating agent in the development of advanced molecular imaging agents and radiopharmaceuticals. We will explore its core chemical features, present key quantitative data for its metal complexes, detail established experimental protocols for its synthesis and application, and illustrate the fundamental principles of its use.
Core Features of DO2A
DO2A is a macrocyclic chelator derived from 1,4,7,10-tetraazacyclododecane (cyclen). It features two carboxylic acid pendant arms attached to two of the four nitrogen atoms of the cyclen ring. This structure makes it a hexadentate ligand, capable of coordinating a metal ion through four nitrogen atoms and two carboxylate oxygens.
There are two primary regioisomers of DO2A, distinguished by the positions of the acetate arms:
-
1,4-DO2A (cis-DO2A): The acetate groups are on adjacent nitrogen atoms.
-
1,7-DO2A (trans-DO2A): The acetate groups are on opposite nitrogen atoms.
DO2A is a derivative of the "gold standard" chelator DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid), which is octadentate. The two unsubstituted secondary amine groups on the DO2A macrocycle serve as reactive handles for conjugation to biomolecules, such as peptides, antibodies, or small molecules. This bifunctional nature allows DO2A to act as a stable linker between a metal ion (e.g., a radionuclide for PET imaging or a paramagnetic ion for MRI) and a targeting vector, enabling the delivery of the metal to specific biological sites in vivo.
Quantitative Data: Ligand Basicity and Complex Stability
The efficacy of a chelator is determined by its ability to form stable and kinetically inert complexes with the desired metal ion, preventing its release under physiological conditions. This is quantified by protonation constants (ligand basicity) and stability constants.
Protonation Constants
The protonation constants (Log KiH) reflect the affinity of the ligand's donor atoms for protons and influence the conditions required for metal complexation.
| Ligand Isomer | Log K1H | Log K2H | Log K3H | Log K4H | ΣLog KiH |
| 1,4-DO2A | 11.23 | 9.53 | 4.10 | 1.64 | 26.50[1] |
| 1,7-DO2A | 11.36 | 10.15 | 4.41 | 2.28 | 28.20[1] |
| Conditions: Determined by potentiometric titration at 25 °C, I = 0.1 M KCl. |
Thermodynamic Stability of Mn(II) Complexes
DO2A isomers form stable complexes with Manganese(II), a promising alternative to Gadolinium(III) for MRI contrast agents.[2] The thermodynamic stability constant (Log KMnL) and the pMn value—which indicates the chelator's ability to bind Mn(II) at physiological pH 7.4—are critical parameters.
| Complex | Log KMnL | pMn |
| [Mn(1,4-DO2A)] | 15.5[1] (15.68[2]) | 7.2[1] |
| [Mn(1,7-DO2A)] | 14.7[1] (15.22[2]) | - |
| Conditions: 25 °C, I = 0.1 M KCl. pMn = -log[Mn]free for [L]total = [Mn]total = 10 µM at pH 7.4. |
The data indicates that the 1,4-DO2A (cis) isomer forms a slightly more thermodynamically stable complex with Mn(II) than the 1,7-DO2A (trans) isomer.[1][2]
Visualizations: Structure, Concept, and Workflows
Visual diagrams help clarify the structure of DO2A, its application as a bifunctional chelator, and the experimental processes involved in its use.
Experimental Protocols
The following sections provide detailed methodologies for the synthesis of DO2A and its use in radiolabeling, compiled from established literature procedures.
General Synthesis of a Protected DO2A Derivative
The synthesis of DO2A typically involves a multi-step process starting from cyclen. Producing a protected version, such as the di-tert-butyl ester, is common to allow for selective conjugation before final deprotection of the carboxylic acids. The following is a generalized protocol for the synthesis of 1,7-bis(tert-butoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane.
Objective: To synthesize a protected form of 1,7-DO2A suitable for further functionalization.
Materials:
-
1,4,7,10-Tetraazacyclododecane (cyclen)
-
Benzyl chloroformate or similar protecting group agent
-
Tert-butyl bromoacetate
-
Potassium carbonate (K₂CO₃) or other non-nucleophilic base
-
Catalyst for deprotection (e.g., Palladium on carbon, Pd/C)
-
Hydrogen source (e.g., H₂ gas or transfer hydrogenation agent)
-
Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) for final deprotection
-
Appropriate solvents (e.g., Acetonitrile (MeCN), Dichloromethane (DCM), water)
Methodology:
-
Regioselective Protection of Cyclen:
-
The selective protection of the 1,7-nitrogens of cyclen is the crucial first step. One common method involves reacting cyclen with two equivalents of a protecting group agent (e.g., benzyl chloroformate) in an acidic aqueous solution.[3][4] The protonation state of the macrocycle directs the substitution to the 1,7-positions.
-
Alternatively, a glyoxal bridge can be formed across the 4,10-nitrogens, directing subsequent alkylation to the 1,7-positions, followed by removal of the bridge.[5]
-
-
Alkylation of the Free Amines:
-
The resulting 1,7-diprotected cyclen is dissolved in an anhydrous polar aprotic solvent like acetonitrile.
-
An excess of a non-nucleophilic base (e.g., K₂CO₃) is added to the solution.
-
Slightly more than two equivalents of tert-butyl bromoacetate are added, and the reaction mixture is heated (e.g., to 60°C) for several hours to overnight.[6]
-
The reaction progress is monitored by TLC or LC-MS. Upon completion, the inorganic salts are filtered off, and the solvent is removed under reduced pressure. The crude product is purified, typically by column chromatography.
-
-
Deprotection of the Macrocyclic Nitrogens:
-
The 1,7-protecting groups (e.g., benzyl groups) are removed. For benzyl groups, this is commonly achieved via catalytic hydrogenolysis.[5]
-
The protected DO2A ester is dissolved in a suitable solvent (e.g., ethanol or methanol), and a catalytic amount of Pd/C is added.
-
The mixture is subjected to a hydrogen atmosphere (either from a balloon, a Parr shaker, or via transfer hydrogenation) and stirred until the reaction is complete.
-
The catalyst is removed by filtration (e.g., through Celite), and the solvent is evaporated to yield 1,7-di(tert-butyl acetate) DO2A (DO2A-t-Bu ester).
-
-
Final Deprotection (Post-Conjugation):
-
After this protected DO2A intermediate is conjugated to a biomolecule, the tert-butyl ester groups are removed to provide the free carboxylic acids for chelation. This is typically achieved by treatment with a strong acid, such as neat trifluoroacetic acid (TFA) or a mixture of TFA in DCM, at room temperature.[6]
-
Protocol for ⁶⁸Ga-Radiolabeling of a DO2A-Peptide Conjugate
This protocol details the manual, kit-like preparation of a ⁶⁸Ga-labeled DO2A-peptide for PET imaging.
Objective: To achieve high radiochemical yield and purity of a ⁶⁸Ga-labeled DO2A-peptide conjugate.
Materials:
-
⁶⁸Ge/⁶⁸Ga radionuclide generator (eluted with, e.g., 0.6 M HCl).
-
DO2A-peptide conjugate precursor (lyophilized powder).
-
Sodium acetate buffer (e.g., 2.5 M).
-
Sterile, metal-free water and reagents.
-
Heating block or water bath set to 95-100°C.
-
Quality control system: Instant Thin-Layer Chromatography (ITLC) and/or High-Performance Liquid Chromatography (HPLC).
-
Cation-exchange cartridge for eluate post-processing (optional but recommended).
Methodology:
-
⁶⁸Ga Elution and Post-Processing:
-
Elute the ⁶⁸Ge/⁶⁸Ga generator according to the manufacturer's instructions to obtain [⁶⁸Ga]GaCl₃ in HCl.
-
For higher specific activity and removal of metallic impurities, pass the eluate through a strong cation-exchange (SCX) cartridge. The [⁶⁸Ga]Ga³⁺ is retained, while ⁶⁸GeCl₄ passes through to waste. The ⁶⁸Ga can then be recovered in a smaller volume using an appropriate eluent (e.g., acidified 5 M NaCl solution).[4]
-
-
Preparation of the Reaction Vial:
-
To a sterile, pyrogen-free reaction vial, add the required amount of DO2A-peptide conjugate precursor (typically 5-50 µg, corresponding to nanomolar quantities).
-
Add sodium acetate buffer to the vial to bring the pH to the optimal range for labeling, which for DO2A-conjugates is typically between 3.2 and 4.0.[5][7]
-
-
Radiolabeling Reaction:
-
Add the [⁶⁸Ga]GaCl₃ eluate (post-processed or directly from the generator) to the buffered precursor solution. The final reaction volume is typically kept small (0.5-1.5 mL).
-
Gently mix the solution and immediately place the vial in a pre-heated block at 95°C.[5]
-
Incubate for 5 to 15 minutes. The optimal time and temperature should be determined for each specific conjugate, but these conditions are a robust starting point.[5][7]
-
-
Purification (if necessary):
-
After cooling, the reaction mixture can be purified using a solid-phase extraction (SPE) cartridge (e.g., C18 Sep-Pak). This step removes unchelated, hydrophilic [⁶⁸Ga]Ga³⁺ and can help formulate the final product in a physiologically compatible solution like saline or PBS.
-
-
Quality Control:
-
Radiochemical Purity (RCP): Determine the RCP using ITLC or radio-HPLC. For ITLC, a common mobile phase allows the labeled peptide to move up the strip while free ⁶⁸Ga remains at the origin. An RCP of >95% is typically required for clinical use.
-
pH Measurement: Ensure the final product solution has a pH suitable for injection (typically between 5.5 and 7.5).
-
Sterility and Endotoxin Testing: For clinical applications, the final product must be passed through a 0.22 µm sterile filter and tested for sterility and pyrogens.
-
References
- 1. Design of Mn(1,4-DO2A) derivatives as stable and inert contrast agents for magnetic resonance imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Physico-chemical properties of MnII complexes formed with cis- and trans-DO2A: thermodynamic, electrochemical and kinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A general synthesis of 1,7-disubstituted 1,4,7,10-tetraazacyclododecanes | Semantic Scholar [semanticscholar.org]
- 4. A general synthesis of 1,7-disubstituted 1,4,7,10-tetraazacyclododecanes - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. scispace.com [scispace.com]
- 6. Design, Synthesis, and Evaluation of 1,4,7,10-Tetraazacyclododecane-1,4,7-triacetic Acid-Derived, Redox-Sensitive Contrast Agents for Magnetic Resonance Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. On the Synthesis of 1,4,7-Tris(tert-butoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for DO2A-tert-butyl Ester Peptide Conjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The conjugation of chelating agents to peptides is a critical step in the development of radiopharmaceuticals for diagnostic imaging and targeted radionuclide therapy. 1,4-di(tert-butoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane (DO2A-tert-butyl ester) is a bifunctional chelator that, upon conjugation to a targeting peptide and subsequent deprotection and radiolabeling, can deliver a radionuclide to a specific biological target. This document provides detailed protocols for the conjugation of this compound to peptides, including both solution-phase and solid-phase methodologies. It also includes information on the purification and characterization of the resulting peptide-chelator conjugate.
The protocols described herein are intended to serve as a comprehensive guide for researchers in the field of radiopharmaceutical development. The provided data and methodologies are based on established chemical principles and analogous conjugations of similar chelating agents, such as DOTA.
Experimental Protocols
Two primary methods for the conjugation of this compound to peptides are detailed below: solution-phase conjugation and solid-phase conjugation. The choice of method will depend on factors such as the scale of the synthesis, the nature of the peptide, and the desired purity of the final product.
Solution-Phase Conjugation of this compound to a Peptide
This protocol describes the conjugation of a pre-synthesized and purified peptide to this compound in a solution-phase reaction. This method is suitable for smaller-scale syntheses and when the peptide is readily available in a purified form.
Materials:
-
Peptide with a free amine group (e.g., N-terminus or lysine side chain)
-
This compound
-
Coupling agents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Solvent: Anhydrous N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Scavengers: Triisopropylsilane (TIS) and water
-
Dichloromethane (DCM)
-
Diethyl ether (cold)
-
High-performance liquid chromatography (HPLC) system for purification
-
Mass spectrometer (e.g., LC-MS) for characterization
Procedure:
-
Activation of this compound:
-
Dissolve this compound (1.5 equivalents relative to the peptide) and HBTU or HATU (1.45 equivalents) in anhydrous DMF.
-
Add DIPEA (3.0 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 15-30 minutes to activate the carboxylic acid of the this compound.
-
-
Conjugation to the Peptide:
-
Dissolve the peptide in anhydrous DMF.
-
Add the activated this compound solution to the peptide solution.
-
Stir the reaction mixture at room temperature for 2-4 hours, or until the reaction is complete (monitor by LC-MS).
-
-
Solvent Removal:
-
Remove the DMF under reduced pressure (e.g., using a rotary evaporator).
-
-
Deprotection of tert-butyl Esters:
-
Dissolve the dried residue in a cleavage cocktail of TFA/TIS/water (e.g., 95:2.5:2.5 v/v/v).
-
Stir the mixture at room temperature for 2-3 hours.
-
-
Precipitation and Washing:
-
Precipitate the crude peptide-DO2A conjugate by adding cold diethyl ether.
-
Centrifuge the mixture and decant the ether.
-
Wash the pellet with cold diethyl ether two more times.
-
Dry the crude product under vacuum.
-
-
Purification:
-
Purify the crude peptide-DO2A conjugate by preparative reversed-phase HPLC.
-
-
Characterization:
-
Confirm the identity and purity of the final product by analytical HPLC and mass spectrometry (e.g., LC-MS or MALDI-TOF).
-
Solid-Phase Conjugation of this compound to a Peptide
This protocol describes the conjugation of this compound to a peptide while the peptide is still attached to the solid-phase resin. This method is often preferred for its efficiency and ease of purification.
Materials:
-
Peptide-on-resin with a deprotected N-terminal amine
-
This compound
-
Coupling agent: PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Solvent: Anhydrous N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Scavengers: Triisopropylsilane (TIS) and water
-
Dichloromethane (DCM)
-
Diethyl ether (cold)
-
High-performance liquid chromatography (HPLC) system for purification
-
Mass spectrometer (e.g., LC-MS) for characterization
Procedure:
-
Resin Swelling and N-terminal Deprotection:
-
Swell the peptide-on-resin in DMF.
-
If the N-terminal Fmoc protecting group is present, deprotect it using a solution of 20% piperidine in DMF.
-
Wash the resin thoroughly with DMF and DCM.
-
-
Activation and Coupling:
-
In a separate vessel, dissolve this compound (1.6 equivalents relative to the resin loading), PyBOP (2.45 equivalents), and DIPEA (5.0 equivalents) in anhydrous DMF.
-
Allow the activation to proceed for approximately 2 minutes.
-
Add the activated this compound solution to the resin.
-
Agitate the reaction mixture for 60 minutes. Ultrasound assistance can be employed to improve coupling efficiency.
-
-
Washing:
-
Wash the resin thoroughly with DMF and DCM to remove excess reagents.
-
-
Cleavage and Deprotection:
-
Treat the resin with a cleavage cocktail of TFA/TIS/water (95:2.5:2.5 v/v/v) for 3 hours at room temperature to simultaneously cleave the peptide from the resin and deprotect the tert-butyl esters.
-
-
Precipitation and Washing:
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide-DO2A conjugate from the filtrate by adding cold diethyl ether.
-
Centrifuge the mixture and decant the ether.
-
Wash the pellet with cold diethyl ether two more times.
-
Dry the crude product under vacuum.
-
-
Purification:
-
Purify the crude peptide-DO2A conjugate by preparative reversed-phase HPLC.
-
-
Characterization:
-
Confirm the identity and purity of the final product by analytical HPLC and mass spectrometry.
-
Quantitative Data Summary
The following table summarizes representative quantitative data for the conjugation of a DO2A derivative (CB-DO2A-GA) to a peptide, which can be considered analogous to the conjugation of this compound.[1]
| Parameter | Value | Reference |
| Isolated Yield (Solid-Phase) | 18% | [1] |
| Purity (by HPLC) | >95% | Assumed based on standard purification methods |
| Conjugation Efficiency | Not explicitly reported, but successful conjugation was achieved. | [1] |
Visualizations
Experimental Workflow for Solution-Phase Peptide Conjugation
Caption: Workflow for solution-phase conjugation of this compound to a peptide.
Logical Relationship of Components in Solid-Phase Peptide Conjugation
References
Application Notes and Protocols for Radiolabeling with DO2A-tert-butyl Ester
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to using DO2A-tert-butyl ester for the development of radiolabeled compounds for imaging and therapeutic applications. The following sections detail the necessary protocols, from conjugation of the chelator to a targeting molecule to the final radiolabeling and quality control procedures.
Introduction
This compound (1,4,7,10-tetraazacyclododecane-1,7-diacetic acid-di-tert-butyl ester) is a versatile bifunctional chelator used in the development of radiopharmaceuticals. Its macrocyclic structure provides a stable coordination cage for various radiometals, while the two tert-butyl protected carboxylic acid groups allow for covalent conjugation to targeting biomolecules, such as peptides, antibodies, and small molecules. The tert-butyl protecting groups are stable during the conjugation reaction and can be subsequently removed under acidic conditions to reveal the free carboxylic acids, which are essential for efficient radiometal chelation.
This document will focus on the application of this compound for radiolabeling with Gallium-68 (⁶⁸Ga), a positron-emitting radionuclide widely used for Positron Emission Tomography (PET) imaging due to its convenient availability from ⁶⁸Ge/⁶⁸Ga generators and its favorable decay characteristics.[1][2][3]
Experimental Protocols
Conjugation of this compound to a Peptide
This protocol describes the conjugation of this compound to a peptide containing a free amine group (e.g., the N-terminus or a lysine side chain) using a pre-activated ester of the chelator.
Materials:
-
Peptide of interest with a free primary amine
-
This compound
-
N-Hydroxysuccinimide (NHS) or PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
High-Performance Liquid Chromatography (HPLC) system for purification
-
Mass Spectrometer for characterization
Procedure:
-
Activation of this compound:
-
NHS ester formation: Dissolve this compound (1 equivalent), NHS (1.1 equivalents), and DCC (1.1 equivalents) in anhydrous DMF. Stir the reaction mixture at room temperature for 4-6 hours.
-
PyBOP activation: Dissolve this compound (1 equivalent) in anhydrous DMF. Add PyBOP (1.1 equivalents) and DIPEA (2 equivalents). Stir at room temperature for 15-30 minutes.[4]
-
-
Conjugation to the peptide:
-
Dissolve the peptide in anhydrous DMF or DMSO.
-
Add the activated this compound solution to the peptide solution. A molar excess of the activated chelator (typically 1.5-3 equivalents) is recommended.
-
Add DIPEA (2-3 equivalents) to the reaction mixture to maintain a basic pH (pH 8-9).
-
Stir the reaction at room temperature for 12-24 hours.
-
-
Purification of the DO2A-peptide conjugate:
-
Monitor the reaction progress by HPLC.
-
Once the reaction is complete, purify the crude product by preparative reverse-phase HPLC.
-
Characterize the purified conjugate by mass spectrometry to confirm the correct molecular weight.
-
Lyophilize the purified product and store at -20°C.
-
Deprotection of tert-Butyl Esters
This protocol describes the removal of the tert-butyl protecting groups from the DO2A-peptide conjugate to generate the final chelating agent ready for radiolabeling.
Materials:
-
Lyophilized DO2A-peptide conjugate
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS) or water (as scavengers)
-
Cold diethyl ether
-
Centrifuge
Procedure:
-
Prepare a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% TIS.[4][5]
-
Dissolve the lyophilized DO2A-peptide conjugate in the cleavage cocktail.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Precipitate the deprotected peptide by adding cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether two more times.
-
Dry the final deprotected DO2A-peptide conjugate under vacuum.
-
Confirm complete deprotection by mass spectrometry.
Radiolabeling with Gallium-68
This protocol details the radiolabeling of the deprotected DO2A-peptide conjugate with ⁶⁸Ga obtained from a ⁶⁸Ge/⁶⁸Ga generator.
Materials:
-
Deprotected DO2A-peptide conjugate
-
⁶⁸Ge/⁶⁸Ga generator
-
0.1 M HCl for generator elution
-
Sodium acetate buffer (1 M, pH 4.0-4.5)
-
Sterile water for injection
-
Heating block or water bath
-
Radio-TLC or radio-HPLC system for quality control
Procedure:
-
Elution of ⁶⁸Ga: Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl according to the manufacturer's instructions. The eluted ⁶⁸GaCl₃ can be used directly or after a pre-purification/concentration step using a cation exchange cartridge.[1][2][6]
-
Labeling Reaction:
-
In a sterile reaction vial, dissolve 10-50 µg of the deprotected DO2A-peptide conjugate in sodium acetate buffer.
-
Add the ⁶⁸GaCl₃ eluate to the peptide solution. The final pH of the reaction mixture should be between 3.5 and 4.5.[7][8][9]
-
Heat the reaction mixture at 95-100°C for 5-15 minutes.[7][10]
-
-
Purification of the ⁶⁸Ga-labeled peptide (if necessary):
-
For many applications, if the radiochemical purity is high (>95%), no further purification is needed.
-
If required, the radiolabeled peptide can be purified using a C18 Sep-Pak cartridge.
-
-
Quality Control:
Quantitative Data Summary
The following tables summarize typical quantitative data obtained during the development of ⁶⁸Ga-labeled DO2A-peptide conjugates.
| Parameter | Typical Value | Reference |
| Radiolabeling Efficiency | >95% | [7][11] |
| Molar Activity | 1.7 - 2.8 MBq/nmol | [11] |
| Radiochemical Purity | >95% | [7][10][11] |
| In Vitro Stability (Human Serum, 2h) | >95% intact | [7][12] |
| In Vivo Stability (Urine, 2h p.i.) | >90% intact | [12] |
Table 1: Summary of quantitative data for ⁶⁸Ga-DO2A-peptide conjugates.
Visualizations
Experimental Workflow for ⁶⁸Ga-DO2A-Peptide Synthesis
References
- 1. Radiolabeling of DOTA-like conjugated peptides with generator-produced 68Ga and using NaCl-based cationic elution method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Radiolabeling of DOTA-like conjugated peptides with generator-produced (68)Ga and using NaCl-based cationic elution method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of a Bifunctional Cross‐Bridged Chelating Agent, Peptide Conjugation, and Comparison of 68Ga Labeling and Complex Stability Characteristics with Established Chelators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, 68Ga-Radiolabeling, and Preliminary In Vivo Assessment of a Depsipeptide-Derived Compound as a Potential PET/CT Infection Imaging Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Radiolabelling DOTA-peptides with 68Ga | Semantic Scholar [semanticscholar.org]
- 10. Towards Facile Radiolabeling and Preparation of Gallium-68-/Bismuth-213-DOTA-[Thi8, Met(O2)11]-Substance P for Future Clinical Application: First Experiences - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
Applications of DO2A-tert-butyl Ester in MRI Contrast Agents: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols on the use of 1,4,7,10-tetraazacyclododecane-1,4-diacetic acid-di-tert-butyl ester (DO2A-tert-butyl ester) and its derivatives as crucial intermediates in the synthesis of gadolinium-based magnetic resonance imaging (MRI) contrast agents. The tert-butyl ester groups serve as protecting groups for the carboxylic acid functionalities, allowing for selective modification of the macrocyclic structure before the final chelation of the paramagnetic Gd(III) ion.
Introduction to this compound in MRI Contrast Agent Development
This compound is a key building block in the development of sophisticated MRI contrast agents. The macrocyclic framework of DO2A provides a stable scaffold for chelating gadolinium ions, which is essential for minimizing the in vivo release of toxic free Gd(III). The presence of tert-butyl ester protecting groups on two of the acetate arms allows for regioselective functionalization of the remaining nitrogen atoms of the cyclen ring. This feature is exploited to conjugate the chelator to various molecular entities, such as targeting vectors (e.g., peptides, antibodies) or moieties that enhance relaxivity, thereby creating advanced, targeted, or high-efficacy contrast agents. Following functionalization, the tert-butyl esters can be readily cleaved under acidic conditions to reveal the carboxylic acids required for strong coordination with the gadolinium ion.
Quantitative Data: Relaxivity of DO2A-Derived Contrast Agents
The efficacy of a T1 MRI contrast agent is quantified by its relaxivity (r1), which is a measure of its ability to shorten the T1 relaxation time of water protons. Higher relaxivity values lead to greater signal enhancement at a given concentration. The following table summarizes the relaxivity data for various MRI contrast agents derived from or related to DO2A structures.
| Compound Name | Magnetic Field | Temperature | Medium | r1 Relaxivity (mM⁻¹s⁻¹) | r2/r1 Ratio | Citation |
| Gd@SiO2-DO2A-BTA | Not Specified | Not Specified | Not Specified | Higher than low-molecular-weight CAs | ~1 | [1] |
| Gd(DO3A-Lys) | 3 T | Not Specified | Not Specified | High | Not Specified | [2] |
| Gd(DO3A-Lys) | 7 T | Not Specified | Not Specified | High | Not Specified | [2] |
| Gd(DO3A-Lys) | 9.4 T | Not Specified | Not Specified | High | Not Specified | [2] |
| Gd1f (α-substituted acetate) | 0.47 T | 37 °C | HSA solution | 55.5 | Not Specified | [3] |
| Gd1g (α-substituted acetate) | 1.4 T | 37 °C | HSA solution | 32.6 | Not Specified | [3] |
| Gd-DO3A-butrol | 1.5 T | 37 °C | Human whole blood | 4.6 ± 0.2 | Not Specified | [4][5] |
| Gd-DO3A-butrol | 3 T | 37 °C | Human whole blood | 4.5 ± 0.3 | Not Specified | [4][5] |
| Gd-DO3A-butrol | 7 T | 37 °C | Human whole blood | 4.2 ± 0.3 | Not Specified | [4][5] |
| Gd-HP-DO3A | 1.5 T | 37 °C | Human whole blood | 4.4 ± 0.6 | Not Specified | [4][5] |
| Gd-HP-DO3A | 3 T | 37 °C | Human whole blood | 3.5 ± 0.6 | Not Specified | [4][5] |
| Gd-HP-DO3A | 7 T | 37 °C | Human whole blood | 3.4 ± 0.1 | Not Specified | [4][5] |
Experimental Protocols
The following protocols are generalized methodologies derived from the literature for the synthesis of this compound derivatives and their subsequent conversion into Gd(III)-based MRI contrast agents.
Protocol 1: Synthesis of 1,7-Bis(tert-butoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane (1,7-DO2A-t-Bu ester)
This protocol describes the selective N,N'-dialkylation of cyclen to produce the 1,7-DO2A-tert-butyl ester, a versatile intermediate for creating contrast agents with mixed sidearms.[6]
Materials:
-
1,4,7,10-Tetraazacyclododecane (Cyclen)
-
tert-Butyl bromoacetate
-
Sodium acetate
-
N,N-Dimethylacetamide (DMA)
-
Diethyl ether
Procedure:
-
To a stirred solution of cyclen and sodium acetate trihydrate in dimethylacetamide, add a solution of tert-butyl bromoacetate in dimethylacetamide dropwise. Maintain the temperature between 25-30 °C during the addition.[7]
-
Allow the reaction mixture to stir for an extended period (e.g., 60 hours) at room temperature.[7]
-
Upon completion, a gelatinous white precipitate should form. Add diethyl ether to the mixture and cool it to -20 °C for several hours to facilitate complete precipitation.[7]
-
Filter the precipitate under vacuum and wash it sequentially with cold dimethylacetamide and cold diethyl ether.[7]
-
The resulting product is the 1,7-bis-DO2A-t-Bu ester, which can be used for further functionalization of the remaining two nitrogen atoms.[6]
Protocol 2: Functionalization of DO2A/DO3A-tert-butyl Ester Derivatives
This protocol outlines the N-alkylation of a DO2A or DO3A-tert-butyl ester intermediate with a functional group, which can be a linker for bioconjugation or a moiety to modulate the properties of the final contrast agent.
Materials:
-
DO3A-tri-tert-butyl ester (or a similar protected DO2A derivative)
-
An alkylating agent with a functional group (e.g., a bromide-containing linker)[8]
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile
Procedure:
-
Dissolve the DO3A-tri-tert-butyl ester and the desired alkylating agent in acetonitrile.[8]
-
Add potassium carbonate as a base to the reaction mixture.[8]
-
Reflux the mixture or stir at an elevated temperature until the reaction is complete, as monitored by an appropriate technique (e.g., TLC or LC-MS).
-
After completion, filter the reaction mixture to remove the inorganic salts.
-
Evaporate the solvent under reduced pressure.
-
Purify the residue using flash chromatography on silica gel to obtain the functionalized, protected chelator.[8]
Protocol 3: Deprotection of tert-Butyl Esters
This protocol describes the removal of the tert-butyl protecting groups to yield the final carboxylic acid chelator, ready for complexation with a metal ion.
Materials:
-
Functionalized DO2A/DO3A-tert-butyl ester derivative
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the protected chelator in dichloromethane.[8]
-
Add an excess of trifluoroacetic acid to the solution.
-
Stir the reaction mixture at room temperature for several hours until the deprotection is complete.
-
Evaporate the solvent and excess TFA under reduced pressure to yield the deprotected tricarboxylic or dicarboxylic acid.[8]
-
The crude product can be purified by reverse-phase chromatography if necessary.
Protocol 4: Gadolinium Complexation (Metallation)
This protocol details the final step of forming the stable Gd(III) complex.
Materials:
-
Deprotected DO2A/DO3A-derived ligand
-
Gadolinium(III) chloride hexahydrate (GdCl₃·6H₂O) or Gadolinium(III) acetate hydrate (Gd(OAc)₃·xH₂O)
-
Water or Methanol
-
Sodium bicarbonate or other suitable base
Procedure:
-
Dissolve the deprotected ligand in water or methanol.[9]
-
Add an aqueous solution of GdCl₃ or a methanolic solution of Gd(OAc)₃ to the ligand solution.[8][9]
-
Adjust the pH of the reaction mixture to approximately 6.0 using a base like sodium bicarbonate to facilitate complexation.[9]
-
Heat the mixture (e.g., at 60 °C or reflux) for several hours to overnight to ensure complete complex formation.[8][9]
-
Monitor the reaction for the presence of free Gd(III) using a xylenol orange test.
-
Once the complexation is complete, the final Gd(III)-based MRI contrast agent can be purified, often by reverse-phase chromatography.[8]
Visualizing the Workflow and Concepts
The following diagrams, generated using the DOT language, illustrate key workflows and relationships in the application of this compound for MRI contrast agent synthesis.
Caption: Synthetic workflow for a functionalized MRI contrast agent.
References
- 1. Gadolinium Nanoparticles Conjugated with Therapeutic Bifunctional Chelate as a Potential T1 Theranostic Magnetic Resonance Imaging Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An intravascular MRI contrast agent based on Gd(DO3A-Lys) for tumor angiography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. High relaxivity MRI contrast agents part 1: Impact of single donor atom substitution on relaxivity of serum albumin-bound gadolinium complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. zora.uzh.ch [zora.uzh.ch]
- 5. T1 relaxivities of gadolinium-based magnetic resonance contrast agents in human whole blood at 1.5, 3, and 7 T - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. books.rsc.org [books.rsc.org]
- 7. Optimized gadolinium-DO3A loading in RAFT-polymerized copolymers for superior MR imaging of aging blood–brain barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, and Evaluation of 1,4,7,10-Tetraazacyclododecane-1,4,7-triacetic Acid-Derived, Redox-Sensitive Contrast Agents for Magnetic Resonance Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for DO2A-tert-butyl ester Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive, step-by-step guide for the bioconjugation of DO2A-tert-butyl ester to amine-containing biomolecules, such as peptides, proteins, and antibodies. This process is critical for the development of targeted imaging agents and radiopharmaceuticals. The protocols cover the initial activation of the this compound, the conjugation reaction, the deprotection of the tert-butyl ester groups, and the purification and characterization of the final bioconjugate.
Principle of the Reaction
The bioconjugation of this compound to a biomolecule is a multi-step process that relies on well-established chemical reactions. The core principle involves the formation of a stable amide bond between the carboxylic acid group of the DO2A moiety and a primary amine (e.g., the epsilon-amino group of a lysine residue) on the biomolecule. The tert-butyl esters act as protecting groups for the carboxylates of the chelating agent, which can be removed after conjugation to allow for the coordination of a metal ion.
The overall workflow can be summarized as follows:
-
Activation of this compound: The carboxylic acid group on the this compound is activated using a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) to form a more stable amine-reactive NHS ester.
-
Bioconjugation: The NHS-activated this compound is then reacted with the biomolecule containing primary amines, leading to the formation of a stable amide linkage.
-
Deprotection of tert-butyl esters: The tert-butyl protecting groups are removed under acidic conditions, typically with trifluoroacetic acid (TFA), to expose the free carboxylates of the DO2A chelator.
-
Purification and Characterization: The final bioconjugate is purified to remove unreacted reagents and byproducts, and then characterized to confirm its identity, purity, and integrity.
Experimental Protocols
Materials and Reagents
-
This compound
-
Biomolecule (e.g., peptide, antibody) with available primary amine groups
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.4-8.0, or 0.1 M sodium bicarbonate buffer, pH 8.0-8.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M glycine
-
Deprotection Solution: 95% Trifluoroacetic acid (TFA), 5% water
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Purification system: Size-exclusion chromatography (SEC) or dialysis equipment
-
Analytical instruments: HPLC, mass spectrometer, UV-Vis spectrophotometer
Protocol for Activation of this compound
-
Dissolve this compound in anhydrous DMF or DMSO to a concentration of 10-20 mg/mL.
-
In a separate tube, dissolve EDC and NHS (or sulfo-NHS) in Activation Buffer to a final concentration of 100 mM each. A 1:1 to 1:1.5 molar ratio of EDC to NHS is recommended.
-
Add the EDC/NHS solution to the this compound solution. A 2-5 fold molar excess of EDC/NHS over the this compound is typically used.
-
Incubate the reaction mixture for 15-60 minutes at room temperature with gentle mixing to form the NHS-activated this compound.
Protocol for Bioconjugation to a Protein/Antibody
-
Prepare the biomolecule in the Conjugation Buffer at a concentration of 1-10 mg/mL. If the buffer contains primary amines (e.g., Tris), exchange it with an amine-free buffer like PBS.
-
Add the freshly prepared NHS-activated this compound solution to the biomolecule solution. A 5-20 fold molar excess of the activated this compound to the biomolecule is a good starting point, but this should be optimized for each specific biomolecule.[1]
-
Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C with gentle stirring.[1]
-
To stop the reaction, add the Quenching Solution to a final concentration of 50-100 mM and incubate for 15-30 minutes at room temperature.
Protocol for Deprotection of tert-butyl esters
-
Lyophilize the purified DO2A-bioconjugate to dryness.
-
Dissolve the lyophilized conjugate in the Deprotection Solution (95% TFA, 5% water). Use a minimal volume to ensure complete dissolution.
-
Incubate the reaction mixture at room temperature for 1-2 hours. The progress of the deprotection can be monitored by HPLC or mass spectrometry.
-
Remove the TFA by rotary evaporation or by purging with a gentle stream of nitrogen.
-
The resulting deprotected bioconjugate can be purified to remove residual TFA and byproducts.
Purification and Characterization of the Bioconjugate
-
Purification: The crude bioconjugate can be purified using size-exclusion chromatography (SEC) to separate the conjugate from unreacted this compound and other small molecules.[2] Dialysis against a suitable buffer is another effective method for removing small molecule impurities.[3]
-
Characterization:
-
HPLC: Reversed-phase HPLC (RP-HPLC) can be used to assess the purity of the conjugate and to separate different species based on the number of conjugated DO2A moieties.[4][5]
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) or matrix-assisted laser desorption/ionization (MALDI-TOF) MS can be used to confirm the identity of the conjugate and to determine the average number of DO2A molecules conjugated per biomolecule (chelator-to-antibody ratio, CAR).[5][6][7]
-
UV-Vis Spectroscopy: Can be used to determine the concentration of the protein/antibody in the final conjugate.
-
SDS-PAGE: Can provide a qualitative assessment of the increase in molecular weight of the biomolecule after conjugation.[1]
-
Data Presentation
The quantitative data from the bioconjugation experiments should be summarized in tables for easy comparison.
Table 1: Illustrative Conjugation Efficiency of NHS-activated this compound to a Model Antibody (mAb)
| Molar Ratio (DO2A:mAb) | Reaction Time (hours) | Reaction Temperature (°C) | Average Chelator-to-Antibody Ratio (CAR) by MS | Yield (%) |
| 5:1 | 2 | 25 | 1.5 | 90 |
| 10:1 | 2 | 25 | 3.2 | 85 |
| 20:1 | 2 | 25 | 5.8 | 82 |
| 10:1 | 4 | 25 | 4.1 | 88 |
| 10:1 | 12 | 4 | 3.8 | 92 |
Table 2: Illustrative Deprotection Efficiency of a DO2A-mAb Conjugate
| Deprotection Time (hours) | Temperature (°C) | Purity by HPLC (%) | Deprotection Efficiency (%) by MS |
| 1 | 25 | >95 | >98 |
| 2 | 25 | >95 | >99 |
| 4 | 25 | >95 | >99 |
Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound bioconjugation.
Signaling Pathway: CCK2 Receptor-Mediated Signaling
DO2A-conjugated peptides are often designed to target specific cell surface receptors, such as the cholecystokinin 2 receptor (CCK2R), which is overexpressed in certain cancers like medullary thyroid carcinoma.[8] Upon binding of a DO2A-conjugated gastrin analogue, the CCK2R initiates a signaling cascade that can influence cell proliferation, survival, and other cellular processes.
Caption: Simplified CCK2 receptor signaling pathway.[1][4][6][9]
References
- 1. The gastrin and cholecystokinin receptors mediated signaling network: a scaffold for data analysis and new hypotheses on regulatory mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Peptide Conjugation - Almac [almacgroup.com]
- 3. Antibody Conjugation Protocol | AAT Bioquest [aatbio.com]
- 4. Gastrin, Cholecystokinin, Signaling, and Biological Activities in Cellular Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Gastrin, Cholecystokinin, Signaling, and Biological Activities in Cellular Processes [frontiersin.org]
Application Notes and Protocols for Developing Radionuclide Imaging Tracers with DO2A-tert-butyl Ester
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing DO2A-tert-butyl ester, a versatile bifunctional chelator, for the development of novel radionuclide imaging tracers for Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT). This document outlines detailed protocols for conjugation, radiolabeling, and in vitro evaluation, supplemented with quantitative data and workflow visualizations.
Introduction to this compound
1,4,7,10-Tetraazacyclodododecane-1,7-diacetic acid-4,10-di-tert-butyl ester (this compound) is a macrocyclic chelating agent derived from DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid). Its structure features two carboxylic acid groups protected as tert-butyl esters and two free carboxylic acid groups. This configuration allows for stable complexation of a wide array of radiometals while providing reactive sites for covalent attachment to targeting biomolecules such as peptides and antibodies. The tert-butyl ester protecting groups can be removed under acidic conditions post-conjugation to fully enable the chelating properties of the DOTA cage. This strategic design makes this compound a valuable tool in the synthesis of targeted radiopharmaceuticals.
Key Applications
The primary application of this compound is in the development of targeted radiotracers for non-invasive imaging and radiotherapy (theranostics). By conjugating DO2A to a targeting moiety (e.g., a peptide or antibody that binds to a specific receptor overexpressed on cancer cells), it is possible to deliver a radionuclide specifically to the tissue of interest.
Commonly Targeted Pathways and Receptors:
-
Integrin αvβ3: Overexpressed in angiogenic endothelial cells and various tumor types. RGD (Arginylglycylaspartic acid) peptides are commonly used as targeting vectors.
-
Somatostatin Receptors (SSTRs): Overexpressed in neuroendocrine tumors. Analogs of somatostatin, such as octreotide and octreotate, are used for targeting.
-
Prostate-Specific Membrane Antigen (PSMA): A well-established target for prostate cancer imaging and therapy.
-
Human Epidermal Growth Factor Receptor 2 (HER2): Overexpressed in certain types of breast and gastric cancer. Antibodies like trastuzumab and pertuzumab are used for targeting.
Experimental Protocols
Conjugation of this compound to a Targeting Peptide
This protocol describes a general method for conjugating this compound to the primary amine of a peptide using N-hydroxysuccinimide (NHS) ester chemistry.
Materials:
-
This compound
-
Targeting peptide with a primary amine (e.g., RGD peptide)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF)
-
Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Diethyl ether
-
High-Performance Liquid Chromatography (HPLC) system for purification
Procedure:
-
Activation of this compound:
-
Dissolve this compound (1.2 equivalents) and NHS (1.2 equivalents) in anhydrous DMF.
-
Add DCC or EDC (1.2 equivalents) to the solution and stir at room temperature for 4-6 hours to form the this compound-NHS ester.
-
-
Conjugation to the peptide:
-
Dissolve the targeting peptide (1 equivalent) in DMF and add DIPEA (2-3 equivalents) to adjust the pH to 8-9.
-
Add the activated this compound-NHS ester solution to the peptide solution.
-
Stir the reaction mixture at room temperature overnight.
-
-
Deprotection of tert-butyl esters:
-
Remove the solvent under reduced pressure.
-
Treat the residue with a mixture of TFA/DCM (e.g., 95:5 v/v) for 2-4 hours at room temperature to cleave the tert-butyl protecting groups.[1]
-
Evaporate the TFA/DCM mixture.
-
-
Purification:
-
Precipitate the crude product by adding cold diethyl ether.
-
Purify the DO2A-peptide conjugate by preparative HPLC.
-
Lyophilize the pure fractions to obtain the final product.
-
Confirm the identity and purity of the conjugate by mass spectrometry and analytical HPLC.
-
Workflow for Peptide Conjugation and Deprotection
References
Application Notes: The Utility of DO2A-tert-butyl Ester in Radionuclide Drug Conjugate (RDC) Development
Introduction
Radionuclide Drug Conjugates (RDCs) are a burgeoning class of pharmaceuticals designed for targeted diagnosis and therapy of diseases, primarily cancer.[1][2] These complex agents consist of a targeting moiety, a linker, a chelator, and a radionuclide. The choice of chelator is critical, as it must form a highly stable complex with the radiometal to prevent its release in vivo. DO2A (1,4,7,10-Tetraazacyclododecane-1,7-diacetic acid) is a macrocyclic chelating agent that serves as a versatile platform for developing RDCs. The DO2A-tert-butyl ester derivative is a key intermediate in the synthesis of these conjugates. The tert-butyl ester groups act as protecting groups for the carboxylic acid functionalities, allowing for controlled, site-specific conjugation of the chelator to a targeting biomolecule through its available secondary amine positions.[3] Following conjugation, the tert-butyl groups can be efficiently removed under acidic conditions to reveal the carboxylic acids required for stable radionuclide chelation.[3][4]
Key Applications and Advantages
DO2A-based chelators are employed for complexing a variety of diagnostic and therapeutic radionuclides. The use of the tert-butyl ester intermediate facilitates a modular and efficient synthesis of RDCs.
-
Gallium-68 (⁶⁸Ga) for PET Imaging : DO2A conjugates are widely studied for chelating ⁶⁸Ga, a positron emitter with a convenient 67.7-minute half-life, making it ideal for Positron Emission Tomography (PET).[5] RDCs incorporating ⁶⁸Ga-DO2A complexes can be used to visualize tumors and their metastases.[6] The optimization of ⁶⁸Ga labeling is crucial and depends on factors like pH, temperature, reaction time, and precursor concentration.[5][7]
-
Lutetium-177 (¹⁷⁷Lu) for Targeted Radionuclide Therapy : ¹⁷⁷Lu is a beta-emitting radionuclide with a half-life of 6.65 days, making it suitable for targeted radionuclide therapy.[8] DOTA-type chelators, including DO2A, form stable complexes with ¹⁷⁷Lu, enabling the development of therapeutic RDCs that deliver cytotoxic radiation doses to target cells.[8][9][10]
-
Copper-64 (⁶⁴Cu) for PET Imaging and Theranostics : With a half-life of 12.7 hours and decay characteristics that include both positron and beta emission, ⁶⁴Cu is a versatile radionuclide for both PET imaging and therapeutic applications.[11] Cyclen-based chelators like DO2A are effective for complexing ⁶⁴Cu.[12]
The bifunctional nature of DO2A allows it to be conjugated to various targeting molecules, including peptides (like octreotate analogues) and antibodies (like Trastuzumab), to direct the radionuclide to specific cellular targets.[13][14]
Experimental Workflow and Logic
The overall process for creating an RDC using this compound involves a multi-step synthesis and purification workflow. The key stages are conjugation to a biomolecule, deprotection of the ester groups, radiolabeling with the chosen radionuclide, and finally, purification and quality control of the final RDC.
The efficiency of the radiolabeling step is dependent on several critical parameters. The relationship between these parameters and the final radiochemical yield (RCY) can be visualized as a logical flow, where optimization of each factor contributes to a successful outcome.
Experimental Protocols
Protocol 1: Conjugation of this compound to a Peptide
This protocol describes a general method for coupling the free secondary amines of this compound to a targeting peptide.
-
Peptide Preparation : Dissolve the targeting peptide in an appropriate buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5) to a concentration of 1-5 mg/mL.
-
Chelator Preparation : Dissolve this compound in an anhydrous organic solvent like DMF or DMSO to a concentration of 10 mg/mL.
-
Conjugation Reaction : Add a 5- to 20-fold molar excess of the this compound solution to the peptide solution. The final concentration of the organic solvent should be kept below 10% (v/v) to maintain peptide integrity.
-
Incubation : Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
Purification : Purify the resulting Boc-protected conjugate using size-exclusion chromatography (SEC) or reverse-phase high-performance liquid chromatography (RP-HPLC) to remove unreacted chelator and byproducts.
-
Characterization : Confirm the identity and purity of the conjugate using LC-MS.
Protocol 2: Deprotection of tert-Butyl Esters
This protocol removes the tert-butyl protecting groups to expose the carboxylic acid chelating arms.[3][4]
-
Preparation : Lyophilize the purified, Boc-protected conjugate to complete dryness.
-
Deprotection Reaction : Dissolve the lyophilized conjugate in a cleavage cocktail, typically 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS) as a scavenger.[3] Use a minimal volume to ensure complete dissolution.
-
Incubation : Incubate the mixture at room temperature for 2-3 hours.
-
TFA Removal : Remove the TFA by evaporation under a stream of nitrogen gas.
-
Precipitation : Precipitate the deprotected conjugate by adding cold diethyl ether.
-
Purification : Centrifuge to pellet the product, decant the ether, and wash the pellet several times with cold ether. Purify the final deprotected conjugate by RP-HPLC.
-
Verification : Confirm complete deprotection via LC-MS analysis.
Protocol 3: Radiolabeling with Gallium-68 (⁶⁸Ga)
This protocol is optimized for labeling DO2A-conjugated peptides with ⁶⁸Ga eluted from a ⁶⁸Ge/⁶⁸Ga generator.[5]
-
Elution : Elute ⁶⁸GaCl₃ from the generator according to the manufacturer's instructions. Post-processing using a cation-exchange cartridge can be used to concentrate the ⁶⁸Ga and remove metallic impurities.[5][15]
-
Reaction Mixture : In a sterile vial, add the deprotected DO2A-peptide conjugate (e.g., 5-50 µg) dissolved in ultrapure water.
-
pH Adjustment : Add the ⁶⁸Ga eluate to the conjugate. Adjust the pH of the reaction mixture to between 3.2 and 3.8 using a sodium acetate or HEPES buffer.[5] This pH range is critical to avoid the formation of gallium hydroxide species while allowing for efficient chelation.[5]
-
Incubation : Heat the reaction vial at 95-100°C for 5-15 minutes. Microwave heating can also be an effective, time-saving alternative.[5]
-
Quenching : After incubation, cool the vial to room temperature. The reaction can be quenched by adding a solution of DTPA or EDTA to complex any remaining free ⁶⁸Ga.
-
Purification : Purify the ⁶⁸Ga-labeled conjugate using solid-phase extraction (SPE), typically with a C18 cartridge, to separate the labeled peptide from free ⁶⁸Ga and hydrophilic impurities.
Protocol 4: Radiolabeling with Lutetium-177 (¹⁷⁷Lu)
This protocol outlines the labeling of a DO2A-conjugate with ¹⁷⁷Lu.
-
Reagent Preparation : Prepare a 0.5 M ammonium acetate or sodium acetate buffer with a pH of 5.5.[8]
-
Reaction Mixture : In a sterile, lead-shielded vial, combine the deprotected DO2A-conjugate (e.g., 10-50 µg), the acetate buffer, and the ¹⁷⁷LuCl₃ solution (e.g., 5 mCi).
-
Incubation : Heat the reaction mixture at 95-100°C for 20-30 minutes.[8]
-
Quality Control : After cooling, determine the radiochemical purity using instant thin-layer chromatography (ITLC) or radio-HPLC.
Quantitative Data Summary
The following tables summarize key quantitative data from studies involving DO2A and related DOTA-type chelators in RDC development.
Table 1: Radiolabeling Conditions and Efficiency
| Radionuclide | Chelator/Conjugate | Precursor Amount | Temp. (°C) | pH | Time (min) | Radiochemical Yield (RCY) | Ref. |
| ⁶⁸Ga | DO2A-(butyl-L-tyrosine)₂ | 2.6 nmol | 95 | 3.2 - 3.8 | 5 | >95% | [5] |
| ⁶⁸Ga | CB-DO2A-GA-TATE | - | 95 | 4 | 5 | >98% | [13] |
| ⁹⁰Y | CHX-A''-DTPA-DUPA-Pep | 18 nM (25 µg) | Room Temp | 5.5 | 5 | >95% | [16] |
| ¹⁷⁷Lu | CHX-A''-DTPA-DUPA-Pep | 7.2 nM (10 µg) | Room Temp | 5.5 | 5 | >95% | [16] |
| ¹⁷⁷Lu | DOTA-[Pro¹, Tyr⁴]-bombesin | 20 µg | 100 | 5.5 - 6.0 | 30 | >99% | [8] |
| ⁶⁴Cu | DOTA-Trastuzumab | 281 µg | - | - | - | 97.4% | [17] |
Table 2: Stability and Properties of RDCs
| Radioconjugate | Condition | Time (h) | Stability (% Intact) | logD (pH 7.4) | Ref. |
| ¹⁷⁷Lu-DOTA-Trastuzumab | Phosphate Buffer | 96 | 93 ± 1.2% | - | [14] |
| ¹⁷⁷Lu-DOTA-Trastuzumab | Human Serum | 96 | 85 ± 3.5% | - | [14] |
| [⁶⁸Ga]Ga-CB-DO2A-GA-TATE | - | - | High kinetic inertness | -3.02 ± 0.08 | [13] |
| [⁶⁸Ga]Ga-DOTA-GA-TATE | - | - | - | -4.11 ± 0.11 | [13] |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What are the different types of drugs available for Radionuclide Drug Conjugates (RDC)? [synapse.patsnap.com]
- 3. benchchem.com [benchchem.com]
- 4. Design, Synthesis, and Evaluation of 1,4,7,10-Tetraazacyclododecane-1,4,7-triacetic Acid-Derived, Redox-Sensitive Contrast Agents for Magnetic Resonance Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. download.uni-mainz.de [download.uni-mainz.de]
- 6. [(68)Ga]Ga-DO(2)A-(OBu-l-tyr)(2): synthesis, (68)Ga-radiolabeling and in vitro studies of a novel (68)Ga-DO(2)A-tyrosine conjugate as potential tumor tracer for PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A methodical 68Ga-labelling study of DO2A-(butyl-L-tyrosine)2 with cation-exchanger post-processed 68Ga: practical aspects of radiolabelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. An estradiol-conjugate for radiolabelling with 177Lu: an attempt to prepare a radiotherapeutic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. iaea.org [iaea.org]
- 11. Copper-64 radiolabeling and biological evaluation of bifunctional chelators for radiopharmaceutical development Evaluation of 64Cu-bifunctional chelators - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis of a Bifunctional Cross‐Bridged Chelating Agent, Peptide Conjugation, and Comparison of 68Ga Labeling and Complex Stability Characteristics with Established Chelators - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Radiolabeling of trastuzumab with 177Lu via DOTA, a new radiopharmaceutical for radioimmunotherapy of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. d-nb.info [d-nb.info]
- 16. mdpi.com [mdpi.com]
- 17. mdpi.com [mdpi.com]
Application Notes and Protocols for Antibody Labeling with DO2A-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the conjugation of the bifunctional chelator DO2A (1,4,7,10-tetraazacyclododecane-1,7-diacetic acid) to an antibody using N-hydroxysuccinimide (NHS) ester chemistry. This method is fundamental for preparing antibodies for radiolabeling, particularly for applications in molecular imaging and radioimmunotherapy.
Introduction
DO2A is a macrocyclic chelating agent that can be bifunctionalized to enable covalent attachment to biomolecules, such as antibodies. The NHS ester of DO2A is a popular reagent that reacts with primary amines (e.g., the ε-amino group of lysine residues) on the antibody surface to form a stable amide bond. This process results in an antibody-DO2A conjugate that can then be radiolabeled with various metal ions for diagnostic or therapeutic purposes. The following protocol outlines the key steps for successful antibody labeling with DO2A-NHS ester, including antibody preparation, conjugation, purification, and characterization.
Quantitative Data Summary
Successful antibody conjugation with DO2A-NHS ester is dependent on several key experimental parameters. The following table summarizes typical ranges for these parameters, which should be optimized for each specific antibody and application.
| Parameter | Recommended Range | Notes |
| Antibody Concentration | 2 - 10 mg/mL | Higher concentrations can improve conjugation efficiency. Ensure the antibody is in an amine-free buffer.[1] |
| Molar Ratio (DO2A-NHS ester : Antibody) | 10:1 to 100:1 | Increasing the ratio generally increases the number of DO2A molecules per antibody, but excessive ratios may lead to aggregation or loss of immunoreactivity.[1] |
| Reaction Buffer | 0.1 M Sodium Bicarbonate or Carbonate Buffer | The pH should be maintained between 8.0 and 9.0 to ensure the deprotonation of lysine amine groups, making them nucleophilic.[1] |
| Reaction Time | 1 - 2 hours | Incubation at room temperature is typical. |
| Quenching Agent | 1 M Tris-HCl or Glycine | Added to a final concentration of 50-100 mM to stop the reaction by consuming unreacted DO2A-NHS ester.[1][2] |
| Purification Method | Size-Exclusion Chromatography (e.g., PD-10 desalting column) | Effectively removes unconjugated DO2A and other small molecules.[1][3] |
| Average DO2A molecules per Antibody | 2 - 9 | This is a critical quality attribute that can be determined by mass spectrometry.[1] |
Experimental Workflow
The overall workflow for antibody labeling with DO2A-NHS ester is depicted in the following diagram.
Caption: Experimental workflow for antibody labeling with DO2A-NHS ester.
Detailed Experimental Protocol
This protocol provides a general guideline for the conjugation of DO2A-NHS ester to a monoclonal antibody. Optimization may be required for different antibodies and specific applications.
Antibody Preparation
It is critical to ensure the antibody is in an appropriate buffer, free from any amine-containing substances that would compete with the NHS-ester reaction.[1]
-
Buffer Exchange: If the antibody solution contains buffers with primary amines (e.g., Tris) or stabilizing proteins (e.g., BSA), a buffer exchange must be performed.[4] Use a desalting column (e.g., PD-10) or dialysis to exchange the antibody into an amine-free buffer, such as 0.1 M sodium bicarbonate buffer, pH 8.5-9.0.
-
Concentration Adjustment: Adjust the antibody concentration to 2-10 mg/mL in the conjugation buffer.[1]
Preparation of DO2A-NHS Ester Solution
Due to the moisture sensitivity of NHS esters, the DO2A-NHS ester solution should be prepared immediately before use.[2]
-
Dissolve the DO2A-NHS ester in anhydrous dimethyl sulfoxide (DMSO) to a stock concentration of 10 mg/mL.[1]
Conjugation Reaction
The conjugation reaction covalently links the DO2A chelator to the antibody.
-
Molar Ratio Calculation: Determine the desired molar excess of DO2A-NHS ester to the antibody. A common starting point is a 20-fold molar excess.
-
Reaction Initiation: Add the calculated volume of the DO2A-NHS ester solution to the antibody solution while gently vortexing.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.[1] Protect the solution from light if the chelator is light-sensitive.
Quenching the Reaction
Quenching stops the conjugation reaction by consuming any unreacted DO2A-NHS ester.
-
Add a quenching solution, such as 1 M Tris-HCl, pH 8.0, to a final concentration of 50-100 mM.[1]
-
Incubate for 15 minutes at room temperature.[1]
Purification of the Antibody-DO2A Conjugate
Purification is necessary to remove unconjugated DO2A, quenched NHS esters, and other small molecule byproducts.[]
-
Size-Exclusion Chromatography: Use a desalting column (e.g., PD-10) equilibrated with a suitable storage buffer (e.g., phosphate-buffered saline, PBS).[1]
-
Apply the quenched reaction mixture to the column and collect the fractions containing the purified antibody-DO2A conjugate according to the manufacturer's protocol. The conjugate will elute in the void volume.
Characterization of the Conjugate
Characterization is essential to determine the degree of labeling (DOL), which is the average number of DO2A molecules conjugated per antibody.
-
Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) or matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry can be used to determine the molecular weight of the conjugate and calculate the DOL.[1]
-
Spectrophotometry: The concentration of the purified conjugate can be determined by measuring the absorbance at 280 nm (A280).[4]
-
Immunoreactivity: It is crucial to assess whether the conjugation process has affected the antibody's ability to bind to its target antigen. This can be evaluated using methods such as ELISA or flow cytometry.
Signaling Pathway Diagram (Illustrative)
While the labeling process itself does not directly involve a signaling pathway, the resulting immunoconjugate is designed to interact with cellular targets. The following diagram illustrates a conceptual signaling pathway that could be targeted by a DO2A-labeled antibody in a therapeutic context.
Caption: Conceptual signaling pathway inhibited by a DO2A-antibody conjugate.
References
Application Notes and Protocols for DO2A-tert-butyl ester in Gallium-68 Radiopharmaceuticals
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of 1,4,7,10-Tetraazacyclododecane-1,7-bis(tert-butyl acetate), commonly known as DO2A-tert-butyl ester, in the development of Gallium-68 (⁶⁸Ga) radiopharmaceuticals. The use of tert-butyl ester protecting groups allows for the selective conjugation of the DO2A chelator to targeting biomolecules, such as peptides, followed by efficient radiolabeling with ⁶⁸Ga for positron emission tomography (PET) imaging.
Overview of the Workflow
The overall process involves a multi-step workflow beginning with the synthesis of the protected chelator, its conjugation to a targeting peptide, deprotection, and finally, radiolabeling with ⁶⁸Ga. Each step requires careful optimization to ensure high yields and purity of the final radiopharmaceutical.
Experimental Protocols
Synthesis of DO2A-bis(tert-butyl ester)
This protocol describes the synthesis of the key intermediate, DO2A-bis(tert-butyl ester), from cyclen.
Materials:
-
Cyclen (1,4,7,10-tetraazacyclododecane)
-
tert-butyl bromoacetate
-
Sodium acetate
-
N,N-dimethylacetamide (DMA)
-
Chloroform (CHCl₃)
-
Sodium bicarbonate (NaHCO₃)
-
Diethyl ether
-
Water (H₂O)
Procedure:
-
Suspend cyclen and sodium acetate in DMA at 0°C.
-
Add a solution of tert-butyl bromoacetate in DMA dropwise to the suspension.
-
Stir the reaction mixture at room temperature for 5 days.[1]
-
Pour the reaction mixture into water to obtain a clear solution.
-
Add solid NaHCO₃ portionwise until a white solid precipitates.
-
Collect the precipitate by filtration and dissolve it in CHCl₃.[1]
-
Wash the organic solution with water, dry it over magnesium sulfate (MgSO₄), filter, and concentrate the solution.
-
Add diethyl ether to crystallize the DO2A-bis(tert-butyl ester) as a white solid.[1]
Conjugation of DO2A-bis(tert-butyl ester) to a Peptide
This protocol outlines the conjugation of the DO2A chelator to a peptide synthesized on a solid support.
Materials:
-
Peptide on a solid-phase resin
-
DO2A-bis(tert-butyl ester)
-
HBTU (N,N,N′,N′-tetramethyl-O-(1H-benzotriazole-1-yl)-uronium-hexafluorophosphate) or other coupling agent
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (N,N-Dimethylformamide)
Procedure:
-
Swell the peptide-resin in DMF.
-
Activate the DO2A-bis(tert-butyl ester) (2.5 eq.) with HBTU (2.45 eq.) and DIPEA (5.0 eq.) in DMF for 2 minutes.[2]
-
Add the activated chelator solution to the peptide-resin.
-
Agitate the mixture, for example, using ultrasound assistance, for 60 minutes.[2]
-
Wash the resin thoroughly with DMF to remove excess reagents.
Cleavage from Resin and Deprotection
This protocol describes the simultaneous cleavage of the peptide from the solid support and the removal of the tert-butyl ester protecting groups.
Materials:
-
DO2A(tBu)-Peptide on resin
-
TFA (Trifluoroacetic acid)
-
TIS (Triisopropylsilane)
-
Water (H₂O)
-
Cold diethyl ether
Procedure:
-
Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5, v/v/v).[2]
-
Add the cleavage cocktail to the dry peptidyl resin.
-
Gently agitate the mixture at room temperature for 3 hours.[2]
-
Filter the resin and wash it with TFA.
-
Remove the TFA from the combined filtrate under a stream of nitrogen.
-
Precipitate the deprotected peptide by adding cold diethyl ether.
-
Isolate the precipitated product by centrifugation.
-
Wash the peptide pellet with cold diethyl ether and dry it under nitrogen.
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).[2]
References
- 1. Design, Synthesis, and Evaluation of 1,4,7,10-Tetraazacyclododecane-1,4,7-triacetic Acid-Derived, Redox-Sensitive Contrast Agents for Magnetic Resonance Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of a Bifunctional Cross‐Bridged Chelating Agent, Peptide Conjugation, and Comparison of 68Ga Labeling and Complex Stability Characteristics with Established Chelators - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Synthesis of Targeted Probes Using DO2A-tert-butyl Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of targeted molecular probes is a cornerstone of modern diagnostics and therapeutics, particularly in oncology and other fields requiring high specificity. Bifunctional chelators are essential components in the design of these probes, linking a targeting moiety (like a peptide or antibody) to a diagnostic or therapeutic radionuclide. 1,4,7,10-Tetraazacyclododecane-1,7-diacetic acid (DO2A) is a versatile macrocyclic chelator, derived from the well-known DOTA scaffold.[1] The use of its di-tert-butyl ester derivative, DO2A-tert-butyl ester, provides a strategic advantage in synthesis. The tert-butyl protecting groups allow for selective functionalization of the remaining two nitrogen atoms of the cyclen ring, enabling covalent attachment to a targeting biomolecule. Subsequent deprotection unmasks the carboxylic acid groups, which then participate in the stable chelation of a radiometal.
This document provides detailed protocols for the synthesis of targeted probes using this compound, covering conjugation to a targeting ligand, deprotection of the tert-butyl esters, and subsequent radiolabeling.
Core Synthesis Workflow
The synthesis of a targeted probe using this compound follows a multi-step process. It begins with the functionalization of the DO2A chelator to enable its conjugation to a targeting molecule. This is followed by the covalent attachment to the targeting ligand, removal of the acid-protecting groups, and finally, the chelation of the desired metal ion.
Caption: General workflow for synthesizing a targeted probe.
Data Summary
Successful synthesis relies on optimizing reaction conditions to maximize yield and purity at each step. The following table summarizes typical quantitative parameters for the key stages of the process.
| Parameter | Solution-Phase Conjugation | Solid-Phase Conjugation | Deprotection | Radiolabeling ([68Ga]Ga3+) | Reference(s) |
| Molar Ratio (Chelator:Peptide) | 5-10 fold excess of activated chelator | 2.5 - 3 fold excess of chelator | N/A | N/A | [2] |
| Coupling Agents (Equivalents) | N/A (for pre-activated ester) | PyBOP (2.45 eq), DIPEA (5.0 eq) | N/A | N/A | [3] |
| Reaction Solvent | 0.1 M Sodium Bicarbonate (pH 8.5) or DMF/DMSO | DMF | Trifluoroacetic Acid (TFA) in DCM | Aqueous Buffer (e.g., Acetate) | [3][4] |
| Reaction Temperature (°C) | Room Temperature (~25°C) | Room Temperature (~25°C) | Room Temperature (~25°C) | 50 - 95°C | [5] |
| Reaction Time | 2 - 4 hours (or overnight) | 2 - 4 hours | 1 - 4 hours | 5 - 15 minutes | [2][3][5] |
| Typical Yield | Variable (Peptide dependent) | >15% | >75% | >90% (Radiochemical) | [3][4][6] |
| Purity (RP-HPLC) | >95% | >90% | >95% | >95% | [3][7] |
Experimental Protocols
Protocol 1: Solution-Phase Conjugation of Activated DO2A to a Peptide
This protocol describes the conjugation of a pre-activated this compound (as an N-Hydroxysuccinimide ester, or NHS ester) to a peptide containing a primary amine (e.g., the N-terminus or a lysine side chain).
Materials:
-
Peptide with a primary amine, purified
-
This compound-NHS ester
-
Anhydrous, amine-free Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Conjugation Buffer: 0.1 M Sodium Bicarbonate or Sodium Borate, pH 8.5
-
Quenching Buffer (optional): 1 M Glycine or Tris solution[2]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) system
-
Mass Spectrometer
Procedure:
-
Peptide Preparation: Dissolve the purified peptide in the Conjugation Buffer to a final concentration of 2-10 mg/mL. Ensure the buffer is free of primary amines like Tris, which would compete in the reaction.[2]
-
Chelator Preparation: Immediately before use, dissolve the this compound-NHS ester in a minimal volume of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mg/mL).[8]
-
Conjugation Reaction:
-
Calculate the volume of the chelator stock solution needed to achieve a 5- to 10-fold molar excess relative to the peptide.[2]
-
Add the calculated volume of the chelator solution to the peptide solution while gently vortexing.
-
Incubate the reaction mixture for 2-4 hours at room temperature, protected from light.
-
-
Quenching (Optional): To terminate the reaction, add a small volume of Quenching Buffer to react with any excess, unreacted NHS ester.
-
Purification: Purify the crude reaction mixture immediately by RP-HPLC to separate the desired DO2A-peptide conjugate from unreacted peptide and excess chelator.
-
Analysis: Confirm the identity of the purified conjugate by mass spectrometry.
Caption: Experimental workflow for solution-phase conjugation.
Protocol 2: Deprotection of tert-Butyl Esters
The tert-butyl ester protecting groups are acid-labile and are typically removed using strong acid, most commonly Trifluoroacetic Acid (TFA).[4][9]
Materials:
-
Purified DO2A-peptide conjugate
-
Trifluoroacetic Acid (TFA)
-
Dichloromethane (DCM)
-
Triethylsilane (TES) or other scavenger (optional, to trap t-butyl cations)[4]
-
Diethyl ether (cold)
-
Centrifuge
Procedure:
-
Reaction Setup: Dissolve the lyophilized DO2A-peptide conjugate in a cleavage cocktail, typically consisting of 95% TFA, 2.5% water, and 2.5% scavenger (e.g., TES). Use a volume sufficient to fully dissolve the conjugate (e.g., 1 mL per 10-20 mg of peptide).
-
Deprotection: Stir the reaction mixture at room temperature for 2-4 hours. The tert-butyl cation released is typically scavenged, forming isobutylene.[10]
-
Precipitation: After the reaction is complete, precipitate the deprotected peptide by adding the TFA mixture dropwise into a large volume of cold diethyl ether (e.g., 10-20 times the volume of the TFA mixture).
-
Isolation: Collect the precipitated solid by centrifugation. Wash the pellet several times with cold diethyl ether to remove residual TFA and scavengers.
-
Drying: Dry the final deprotected conjugate under vacuum.
-
Purification & Analysis: Re-purify the product by RP-HPLC and confirm its identity and purity via mass spectrometry.
Protocol 3: Radiolabeling with Gallium-68
This protocol outlines a typical procedure for labeling the deprotected DO2A-peptide conjugate with Gallium-68 (68Ga), a common positron emitter for PET imaging.
Materials:
-
Deprotected DO2A-peptide conjugate
-
68GaCl3 eluted from a 68Ge/68Ga generator
-
Labeling Buffer: 0.1 M Sodium Acetate, pH 4.0-4.5
-
Metal-free water and vials
-
Heating block
-
Radio-TLC or Radio-HPLC system for quality control
Procedure:
-
Elution: Elute the 68Ge/68Ga generator with 0.1 M HCl to obtain 68GaCl3.
-
Buffering: Add an appropriate volume of Labeling Buffer to the 68GaCl3 eluate to adjust the pH to 4.0-4.5.
-
Labeling Reaction:
-
Quality Control: After incubation, determine the radiochemical purity (RCP) using radio-TLC or radio-HPLC. The RCP should typically be >95%.
-
Purification (if necessary): If the RCP is below the required threshold, the final radiolabeled probe can be purified using a C18 Sep-Pak cartridge to remove unchelated 68Ga.
Application: Targeted Molecular Imaging
The final radiolabeled probe is designed to recognize and bind to specific molecular targets, such as receptors overexpressed on cancer cells. This allows for the non-invasive visualization of tumors and metastases using imaging modalities like Positron Emission Tomography (PET).[11][12] The high stability of the DO2A-radiometal complex is crucial to prevent the release of the radionuclide in vivo, which would lead to non-specific signal and potential toxicity.[13]
Caption: Probe binding to a specific cell surface receptor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of a Bifunctional Cross‐Bridged Chelating Agent, Peptide Conjugation, and Comparison of 68Ga Labeling and Complex Stability Characteristics with Established Chelators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Evaluation of 1,4,7,10-Tetraazacyclododecane-1,4,7-triacetic Acid-Derived, Redox-Sensitive Contrast Agents for Magnetic Resonance Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. download.uni-mainz.de [download.uni-mainz.de]
- 6. DO2A-based ligands for gallium-68 chelation: synthesis, radiochemistry and ex vivo cardiac uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. macrocyclics.com [macrocyclics.com]
- 8. lumiprobe.com [lumiprobe.com]
- 9. Ester Deprotection - Wordpress [reagents.acsgcipr.org]
- 10. organic chemistry - What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 11. Targeted Dual-Modal PET/SPECT-NIR Imaging: From Building Blocks and Construction Strategies to Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Chelators for the next generation of Theranostic Soft Radiometals - Bioemtech | Enabling radiopharmaceutical innovation through CRO and desktop imaging technologies [bioemtech.com]
Troubleshooting & Optimization
Technical Support Center: Optimization of Radiolabeling Efficiency with DO2A Chelators
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing radiolabeling experiments using DO2A chelators. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the radiolabeling efficiency of DO2A chelators?
The radiolabeling efficiency of DO2A chelators is primarily influenced by several critical parameters:
-
pH of the reaction mixture: The pH is crucial for efficient chelation.[1][2]
-
Temperature and incubation time: Adequate heating and reaction time are necessary for complete labeling.[1]
-
Precursor concentration: The molar ratio of the DO2A-conjugate to the radionuclide can significantly impact the yield.[1][3]
-
Presence of competing metal ion contaminants: Trace metal impurities can drastically reduce radiolabeling efficiency by competing for the chelator.[1][2][4]
-
Purity of the precursor: Impurities or degradation products in the DO2A-conjugated molecule can hinder the radiolabeling reaction.[3]
Q2: What is the optimal pH range for radiolabeling with DO2A chelators?
For most trivalent radiometals, such as Gallium-68 (⁶⁸Ga), Lutetium-177 (¹⁷⁷Lu), and Yttrium-90 (⁹⁰Y), the optimal pH for labeling with DOTA- and DO2A-based chelators is typically in the acidic range, generally between 4.0 and 5.5.[2][5] A pH below 4.0 can slow down the reaction kinetics, while a pH above 5.5 can lead to the formation of radiometal hydroxides, which are unavailable for chelation.[2]
Q3: How can I detect and prevent trace metal contamination in my radiolabeling reaction?
Trace metal ions (e.g., Fe³⁺, Cu²⁺, Zn²⁺, Pb²⁺) are a significant cause of low radiolabeling efficiency.[2] These contaminants can be introduced from glassware, buffers, water, or the radionuclide eluate itself.[2]
Prevention and Mitigation Strategies:
-
Use High-Purity Reagents: Always use high-purity, metal-free water and reagents for all solutions.[2]
-
Acid-Washed Plasticware: Utilize plasticware that has been washed with a 0.1 M HCl solution and thoroughly rinsed with metal-free water.[2]
-
Chelating Resin Treatment: Consider treating buffers and solutions with a chelating resin, such as Chelex 100, to remove metal ion contaminants.[2]
Detection: While direct detection of trace metals can be challenging without specialized equipment, consistently low radiolabeling yields despite optimizing other parameters often point towards metal contamination.
Q4: What are the recommended quality control (QC) methods for radiolabeled DO2A conjugates?
Rigorous quality control is essential to ensure the identity, purity, and stability of radiolabeled DO2A compounds.[6] The most common QC methods are:
-
Radio-High-Performance Liquid Chromatography (radio-HPLC): This is a highly sensitive method for separating and quantifying the components of the radiopharmaceutical mixture to determine radiochemical purity.[6]
-
Radio-Thin-Layer Chromatography (radio-TLC): A simpler and faster method to assess radiochemical purity by separating the labeled compound from free radionuclide.[6]
Troubleshooting Guide
This guide addresses common issues encountered during the radiolabeling of DO2A chelators.
Issue 1: Low Radiochemical Yield (RCY)
Possible Causes & Solutions:
| Possible Cause | Recommended Action |
| Suboptimal pH | Verify the pH of your reaction mixture using a calibrated pH meter or pH paper. Adjust the pH to the optimal range (typically 4.0-5.5) using high-purity acid or base.[1][2] |
| Incorrect Temperature or Incubation Time | Ensure your reaction is heated to the recommended temperature for a sufficient duration. Optimal temperatures can range from room temperature to 95°C, depending on the specific radionuclide and conjugate.[7][8][9] Perform pilot experiments to determine the optimal heating time.[1] |
| Metal Ion Contamination | Use metal-free water and reagents. Treat buffers with a chelating resin. Use acid-washed plasticware instead of glassware.[2] |
| Suboptimal Precursor Concentration | Optimize the molar ratio of the DO2A-conjugate to the radionuclide. A higher concentration of the ligand can sometimes increase the radiochemical yield.[10][11] |
| Degraded Precursor or Radionuclide | Ensure the precursor and radionuclide have been stored correctly and have not expired. Use fresh preparations whenever possible. |
Issue 2: Poor Stability of the Radiolabeled Conjugate
Possible Causes & Solutions:
| Possible Cause | Recommended Action |
| Transchelation (Release of Radionuclide) | Assess the stability of your radiolabeled conjugate by incubating it in human or animal serum at 37°C and analyzing aliquots at various time points (e.g., 1, 4, 24 hours) using radio-TLC or radio-HPLC.[2] If stability is an issue, re-evaluate the chelation conditions (pH, temperature) to ensure complete complexation. |
| Radiolysis | At high radioactive concentrations, the emitted radiation can degrade the radiolabeled molecule.[1] Consider the use of radical scavengers or antioxidants in the formulation.[12][13] |
Quantitative Data on Radiolabeling Parameters
The following tables summarize the impact of various experimental conditions on radiolabeling efficiency with macrocyclic chelators like DO2A and DOTA.
Table 1: Effect of pH on Radiolabeling Efficiency
| Radionuclide | Chelator | pH | Radiolabeling Efficiency (%) | Reference |
| ¹⁷⁷Lu | Minigastrin-DOTA | 3 | ~70 | [14] |
| ¹⁷⁷Lu | Minigastrin-DOTA | 4 | ~90 | [14] |
| ¹⁷⁷Lu | Minigastrin-DOTA | 5 | >95 | [14] |
| ¹⁷⁷Lu | Minigastrin-DOTA | 6 | ~90 | [14] |
| ⁶⁸Ga | DOTA-Peptide | 3 | Variable, often suboptimal | [15] |
| ⁶⁸Ga | DOTA-Peptide | 4 | >95 (with sufficient peptide) | [15] |
Table 2: Effect of Temperature on Radiolabeling Efficiency
| Radionuclide | Chelator | Temperature (°C) | Time (min) | Radiolabeling Efficiency (%) | Reference |
| ⁶⁸Ga | 3p-C-NETA | 25 | 12 | 68.7 | [8] |
| ⁶⁸Ga | 3p-C-NETA | 55 | 12 | 91.7 | [8] |
| ⁶⁸Ga | 3p-C-NETA | 95 | 12 | 97.7 | [8] |
| ¹⁷⁷Lu | DOTA-Peptide | 80 | 20 | >95 | [5] |
| ⁶⁸Ga | CB-DO2A-GA-TATE | High | - | Required for efficient labeling | [16] |
Experimental Protocols
General Protocol for Radiolabeling a DO2A-Peptide Conjugate with ⁶⁸Ga
This is a general guideline; specific parameters should be optimized for each new conjugate.
-
Reagent Preparation:
-
Prepare a stock solution of the DO2A-peptide conjugate in high-purity, metal-free water.
-
Prepare a reaction buffer (e.g., 0.1 M sodium acetate) and adjust the pH to 4.5 with high-purity HCl.
-
-
Radiolabeling Reaction:
-
In a sterile, acid-washed reaction vial, add the required amount of the DO2A-peptide conjugate.
-
Add the reaction buffer.
-
Add the ⁶⁸Ga eluate obtained from a ⁶⁸Ge/⁶⁸Ga generator.
-
Gently mix the solution.
-
-
Incubation:
-
Incubate the reaction mixture at the optimized temperature (e.g., 95°C) for the optimized time (e.g., 10-15 minutes).
-
-
Quality Control:
-
After incubation, cool the reaction vial to room temperature.
-
Perform radio-TLC or radio-HPLC to determine the radiochemical purity.[6]
-
-
Purification (if necessary):
-
If the radiochemical purity is below the required specification (typically >95%), purify the product using a C18 cartridge or other suitable solid-phase extraction method.[10]
-
Visualizations
Caption: The process of radiolabeling a biomolecule with a DO2A chelator.
Caption: A logical workflow for troubleshooting low radiolabeling efficiency.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Radiolabeling Efficiency - Alfa Cytology - Rdcthera [rdcthera.com]
- 4. Optimization of Precursor Preparation in PSMA-11 Radiolabeling to Obtain a Highly Reproducible Radiochemical Yield - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Chelation with a twist: a bifunctional chelator to enable room temperature radiolabeling and targeted PET imaging with scandium-44 - Chemical Science (RSC Publishing) DOI:10.1039/C9SC04655K [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Tailored Reaction Conditions and Automated Radiolabeling of [177Lu]Lu-PSMA-ALB-56 in a 68Ga Setting: The Critical Impact of Antioxidant Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. iris.unitn.it [iris.unitn.it]
- 11. Optimization of Precursor Preparation in PSMA-11 Radiolabeling to Obtain a Highly Reproducible Radiochemical Yield - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. pbr.mazums.ac.ir [pbr.mazums.ac.ir]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis of a Bifunctional Cross-Bridged Chelating Agent, Peptide Conjugation, and Comparison of 68 Ga Labeling and Complex Stability Characteristics with Established Chelators - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing premature hydrolysis of DO2A-tert-butyl ester
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the proper handling, use, and troubleshooting of DO2A-tert-butyl ester to prevent its premature hydrolysis. Premature cleavage of the tert-butyl ester protecting groups can lead to undesired side reactions, reduced conjugation efficiency, and compromised purity of the final product.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why are the tert-butyl ester groups important?
This compound (1,4,7,10-Tetraazacyclododecane-1,7-diacetic acid, 1,7-bis(1,1-dimethylethyl) ester) is a bifunctional chelating agent. The DO2A macrocycle is designed to strongly bind to metal ions, while the carboxylic acid groups, protected as tert-butyl esters, provide a temporary shield. This protection is crucial to prevent the carboxyl groups from participating in unintended reactions during chemical modifications, such as conjugation to biomolecules. The tert-butyl groups are designed to be removed under specific acidic conditions to reveal the free carboxylic acids for chelation.
Q2: What are the primary causes of premature hydrolysis of this compound?
The tert-butyl ester groups of this compound are highly susceptible to cleavage under acidic conditions. Exposure to even mildly acidic environments (pH < 7) can initiate hydrolysis. The rate of this hydrolysis is dependent on the pH, temperature, and the specific acidic species present.
Q3: How should I properly store and handle this compound to prevent premature hydrolysis?
To ensure the stability of this compound, it is critical to store it under the recommended conditions.
Table 1: Recommended Storage Conditions for this compound
| Condition | Recommendation |
| Temperature | 4°C for solid form. In solvent, -80°C for up to 6 months or -20°C for up to 1 month. |
| Light | Protect from light. |
| Atmosphere | Store in a dry, inert atmosphere (e.g., under nitrogen or argon). |
| Solvents | If dissolving, use anhydrous aprotic solvents like DMSO or DMF. Avoid protic or acidic solvents. |
Q4: Can I use buffers for my reactions with this compound?
Exercise caution when using buffers. Many common biological buffers have acidic components or operate in a pH range that can promote hydrolysis. If a buffer is necessary, select one that maintains a pH above 7 and is free of acidic species. It is advisable to perform a small-scale stability test of this compound in the chosen buffer system before proceeding with your main experiment.
Troubleshooting Guide
This guide will help you identify and resolve common issues related to the premature hydrolysis of this compound.
Symptom 1: Low Yield or Incomplete Conjugation to a Biomolecule
| Possible Cause | Recommended Action |
| Premature hydrolysis of tert-butyl esters | The exposed carboxylic acids can interfere with the desired conjugation reaction. Analyze a sample of your this compound by LC-MS or ¹H NMR to check for the presence of hydrolysis products before starting the conjugation. |
| Suboptimal reaction conditions | Ensure that the pH of your reaction mixture is maintained above 7. If using a buffer, confirm its compatibility. Avoid any acidic additives. |
| Degraded starting material | If the this compound has been stored improperly, it may have already hydrolyzed. Use fresh or properly stored material. |
Symptom 2: Unexpected Peaks in LC-MS or NMR Analysis
The presence of unexpected peaks in your analytical data can be an indicator of hydrolysis.
Table 2: Analytical Signatures of this compound and its Hydrolysis Products
| Compound | Analytical Method | Expected Observation |
| This compound | LC-MS (ESI+) | Expected m/z corresponding to [M+H]⁺, [M+Na]⁺, etc. |
| ¹H NMR | Characteristic singlet peak for the tert-butyl protons. | |
| Mono-hydrolyzed product | LC-MS (ESI+) | A peak corresponding to the loss of one tert-butyl group (a decrease in m/z of 56.11). |
| ¹H NMR | Appearance of a new set of signals and a decrease in the integration of the tert-butyl proton signal. | |
| Di-hydrolyzed product (DO2A) | LC-MS (ESI+) | A peak corresponding to the loss of both tert-butyl groups (a decrease in m/z of 112.22). |
| ¹H NMR | Complete disappearance of the tert-butyl proton signal. |
A study on the hydrolysis of a similar compound, Dy-tris-tBu-DOTA-ester, at 35°C and pH 7.0, showed a sequential loss of the tert-butyl groups over time, which could be monitored by ¹H NMR. The signals for the methyl protons of the tert-butyl esters in the starting material and the mono- and di-hydrolyzed intermediates were distinguishable.
Experimental Protocols
Protocol 1: General Procedure for Monitoring Hydrolysis by LC-MS
This protocol allows for the sensitive detection of hydrolysis products.
-
Sample Preparation: Prepare a stock solution of this compound in an anhydrous aprotic solvent (e.g., acetonitrile or DMSO). Dilute an aliquot of the stock solution into the aqueous buffer or reaction medium to be tested.
-
Time-Point Analysis: At various time points (e.g., 0, 1, 4, and 24 hours), inject an aliquot of the sample onto the LC-MS system.
-
LC-MS Conditions:
-
Column: C18 reversed-phase column.
-
Mobile Phase A: Water with 0.1% formic acid (for positive ion mode).
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient from low to high organic phase to elute both the starting material and the more polar hydrolysis products.
-
MS Detection: Use electrospray ionization in positive mode (ESI+) and monitor for the expected m/z values of the parent compound and its hydrolyzed forms.
-
-
Data Analysis: Quantify the peak areas of the parent compound and its hydrolysis products at each time point to determine the rate of hydrolysis.
Protocol 2: General Procedure for Conjugation to a Biomolecule (e.g., Antibody) while Minimizing Hydrolysis
This protocol provides a general framework for conjugating this compound to a primary amine on a biomolecule.
-
Biomolecule Preparation: Prepare the biomolecule in a conjugation buffer with a pH of 7.5-8.5 (e.g., phosphate buffer or borate buffer). Ensure the buffer is free of any primary amines (e.g., Tris).
-
Activation of this compound:
-
Dissolve this compound in anhydrous DMF or DMSO.
-
Add an activating agent such as N,N'-Dicyclohexylcarbodiimide (DCC) and N-Hydroxysuccinimide (NHS) or a water-soluble carbodiimide like EDC with NHS to form the NHS ester in situ. This step should be performed immediately before addition to the biomolecule.
-
-
Conjugation Reaction:
-
Add the activated this compound solution to the biomolecule solution. The molar ratio of the chelator to the biomolecule will need to be optimized for your specific application.
-
Incubate the reaction at room temperature or 4°C with gentle mixing. The reaction time will vary depending on the biomolecule and desired degree of labeling.
-
-
Purification: Remove the excess chelator and byproducts by size exclusion chromatography (SEC) or dialysis.
-
Characterization: Analyze the conjugate by methods such as MALDI-TOF mass spectrometry to determine the number of chelators conjugated per biomolecule.
Visualizations
Caption: Premature hydrolysis pathway of this compound.
Caption: Troubleshooting workflow for this compound issues.
Technical Support Center: Optimizing the Synthesis of DO2A-tert-butyl Ester
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and improving the yield of DO2A-tert-butyl ester synthesis. This document is structured in a question-and-answer format to directly address common issues encountered during this synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method involves the N,N'-dialkylation of cyclen (1,4,7,10-tetraazacyclododecane) with two equivalents of a tert-butyl haloacetate, typically tert-butyl bromoacetate. This reaction is usually performed in an organic solvent with a base to neutralize the hydrohalic acid formed.
Q2: What are the primary challenges in synthesizing this compound with high yield and purity?
A2: The main challenges include:
-
Over-alkylation: The secondary amines of cyclen can react with more than two equivalents of the alkylating agent, leading to the formation of tri- and tetra-substituted byproducts (DO3A- and DOTA-tert-butyl esters).
-
Incomplete reaction: The reaction may not go to completion, leaving unreacted cyclen or the mono-substituted intermediate.
-
Difficult purification: The separation of the desired di-substituted product from the starting materials and other alkylated byproducts can be challenging due to their similar polarities.
-
Premature deprotection: The tert-butyl ester groups are sensitive to acidic conditions and can be inadvertently cleaved during the reaction or workup.
Troubleshooting Guide
Low Yield of this compound
Q3: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A3: Low yields can stem from several factors. The following table outlines potential causes and recommended solutions.
| Potential Cause | Recommended Solution | Explanation |
| Incorrect Stoichiometry | Carefully control the stoichiometry of tert-butyl bromoacetate. Use 2.0 to 2.2 equivalents relative to cyclen. | An excess of the alkylating agent will favor the formation of over-alkylated products, while an insufficient amount will lead to incomplete reaction. |
| Suboptimal Reaction Temperature | Maintain the reaction temperature between room temperature and 60°C. Avoid excessive heating. | Higher temperatures can promote over-alkylation and potential decomposition. A moderate temperature ensures a reasonable reaction rate without significant side reactions. |
| Inappropriate Base | Use a non-nucleophilic, hindered base such as diisopropylethylamine (DIPEA) or a mild inorganic base like potassium carbonate (K₂CO₃) or sodium acetate (NaOAc). | Strong, unhindered bases can compete with the cyclen amines as nucleophiles, leading to side reactions. |
| Insufficient Reaction Time | Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically run for 20-48 hours. | The alkylation of cyclen can be slow. Ensure the reaction has proceeded to completion before workup. |
| Poor Quality Reagents | Use high-purity cyclen and tert-butyl bromoacetate. Ensure the solvent is anhydrous if using a moisture-sensitive base. | Impurities in the starting materials can lead to undesired side reactions and lower yields. |
Presence of Multiple Products in the Reaction Mixture
Q4: My TLC/LC-MS analysis shows multiple spots/peaks. What are these byproducts and how can I minimize them?
A4: The presence of multiple products is a common issue, primarily due to varying degrees of cyclen alkylation.
-
Identifying the Byproducts:
-
Unreacted Cyclen: Highly polar, will likely remain at the baseline on a normal-phase TLC plate.
-
Mono-alkylated Cyclen: More polar than the desired product.
-
This compound (desired product): The target spot/peak.
-
Tri- and Tetra-alkylated Cyclen: Less polar than the desired product and will have higher Rf values on a normal-phase TLC. Their presence will be confirmed by their respective molecular weights in the LC-MS analysis.
-
The following DOT script visualizes the logical workflow for troubleshooting a low-yield reaction.
Caption: Troubleshooting workflow for low yield in this compound synthesis.
The following DOT script illustrates the potential reaction pathways leading to different alkylation products.
Caption: Reaction pathways for the alkylation of cyclen.
Purification Challenges
Q5: I am having difficulty purifying my this compound. What are the recommended purification methods?
A5: Purification can be achieved through several methods:
-
Column Chromatography: This is the most common method for separating the different alkylated products. A silica gel column is typically used with a gradient elution system, starting with a less polar solvent system (e.g., dichloromethane) and gradually increasing the polarity (e.g., with methanol).
-
Crystallization/Precipitation: In some cases, the desired product or its salt can be selectively crystallized or precipitated from the reaction mixture or a solution of the crude product.
-
Acid-Base Extraction: This can be used to remove unreacted cyclen and potentially separate the mono- and di-substituted products from the less basic tri- and tetra-substituted ones.
Experimental Protocols
Synthesis of 1,7-bis(tert-butoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane (trans-DO2A-tert-butyl ester)
This protocol is an adaptation of a method that utilizes protecting groups to ensure the 1,7-disubstitution pattern.
Step 1: Synthesis of 1,7-bis(benzyloxycarbonyl)-1,4,7,10-tetraazacyclododecane [1]
-
Dissolve cyclen (1.0 eq) in chloroform.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add benzyl chloroformate (CBZ-Cl, 2.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Wash the reaction mixture with aqueous sodium hydroxide, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the protected cyclen.
Step 2: Alkylation of Protected Cyclen [1]
-
Dissolve the 1,7-bis(benzyloxycarbonyl)-1,4,7,10-tetraazacyclododecane (1.0 eq) in anhydrous acetonitrile.
-
Add diisopropylethylamine (DIPEA, 4.0 eq).
-
Add tert-butyl bromoacetate (2.2 eq).
-
Heat the reaction mixture to 60°C and stir for 20 hours.
-
Cool the reaction mixture, filter off any salts, and concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Step 3: Deprotection of the Benzyl Groups [1]
-
Dissolve the product from Step 2 in ethanol.
-
Add palladium on carbon (10 wt. %).
-
Add ammonium formate.
-
Heat the mixture in a microwave reactor at 80°C for 10 minutes.
-
Filter the reaction mixture through Celite to remove the catalyst and wash with ethanol.
-
Concentrate the filtrate under reduced pressure to yield the final product, this compound.
The following DOT script outlines the workflow for this experimental protocol.
Caption: Workflow for the synthesis of trans-DO2A-tert-butyl ester.
Quantitative Data Summary
The following tables provide a summary of how different reaction parameters can affect the outcome of the synthesis. The data is compiled from various literature sources and should be used as a general guide for optimization.
Table 1: Effect of Stoichiometry on Product Distribution (Conceptual)
| Equivalents of tert-butyl bromoacetate | Expected Major Product | Expected Minor Products | General Yield Trend for DO2A-ester |
| 1.0 | Mono-alkylated cyclen | Unreacted cyclen, DO2A-ester | Low |
| 2.0 - 2.2 | This compound | Mono- and Tri-alkylated cyclen | Optimal |
| 3.0 - 3.3 | DO3A-tert-butyl ester | DO2A- and DOTA-esters | Decreasing |
| > 4.0 | DOTA-tert-butyl ester | DO3A-ester | Very Low |
Table 2: Influence of Reaction Conditions on Yield
| Parameter | Condition | Effect on Yield | Effect on Purity | Reference |
| Temperature | Room Temperature | Moderate | Good selectivity for di-substitution | General Observation |
| 60°C | Higher | Increased risk of over-alkylation | [1] | |
| > 80°C | Potentially lower | Increased side products and decomposition | General Observation | |
| Reaction Time | < 20 hours | Lower | Higher proportion of incomplete reaction | [1] |
| 20 - 48 hours | Optimal | Good conversion to desired product | General Observation | |
| > 48 hours | No significant increase | Potential for byproduct formation | General Observation | |
| Base | K₂CO₃ / NaOAc | Good | Generally clean reactions | General Observation |
| DIPEA | Good | Effective for hindered amines | [1] | |
| Strong, unhindered bases | Variable | Higher risk of side reactions | General Observation |
This technical support center provides a starting point for troubleshooting and optimizing the synthesis of this compound. For specific experimental details and safety information, always refer to the primary literature and appropriate safety data sheets.
References
Challenges in deprotection of tert-butyl ester protecting groups
Welcome to the technical support center for challenges in the deprotection of tert-butyl (t-Bu) ester protecting groups. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered during the deprotection of tert-butyl esters?
The most frequent challenges include incomplete cleavage, the unintended removal of other acid-labile protecting groups (e.g., Boc), and the formation of side products due to the reactive tert-butyl cation generated during the reaction.[1][2][3]
Q2: My standard trifluoroacetic acid (TFA) protocol is cleaving other acid-labile groups in my molecule. What are milder acidic alternatives?
When TFA is too harsh, several milder acidic or Lewis acidic systems can be employed for selective t-butyl ester cleavage.[4] These methods often offer better tolerance for other acid-sensitive functionalities such as Boc groups, ketals, or silyl ethers.[4] Options include:
-
Ytterbium triflate (Yb(OTf)₃): A mild Lewis acid that can selectively cleave tert-butyl esters in the presence of benzyl, allyl, and methyl esters.[4]
-
Zinc Bromide (ZnBr₂): This Lewis acid is effective for the chemoselective hydrolysis of tert-butyl esters.[4][5] It has been successfully used to deprotect tert-butyl esters while leaving certain N-protected amino acids intact.[4]
-
Aqueous Phosphoric Acid (H₃PO₄): An environmentally benign, mild, and selective reagent for the deprotection of tert-butyl esters, ethers, and carbamates.[4] It is compatible with groups like CBZ carbamates, benzyl esters, and TBDMS ethers.[4]
Q3: Are there any non-acidic methods to cleave a t-butyl ester?
Yes, for substrates sensitive to all acidic conditions, basic or neutral methods are available. Powdered Potassium Hydroxide (KOH) in THF offers a safer and simpler alternative to methods like NaH in DMF for the cleavage of t-butyl benzoates at room temperature with excellent yields.[4][6]
Q4: What causes the formation of side products with a mass increase of +56 Da, and how can I prevent this?
A mass increase of +56 Da typically indicates alkylation of your product by a tert-butyl group. This is caused by the reaction of the tert-butyl cation, generated during deprotection, with nucleophilic sites on your substrate.[3] To prevent this, "scavengers" are added to the reaction mixture to trap the reactive tert-butyl cation.[2][3]
Q5: Which scavengers are most effective, and in what amounts should they be used?
The choice of scavenger depends on the nucleophilic residues present in your substrate. Common scavengers include:
-
Triisopropylsilane (TIS): A highly effective carbocation scavenger.[7]
-
Triethylsilane (TES): Useful for protecting tryptophan and methionine residues.[3]
-
Thioanisole: Effective in preventing the S-alkylation of methionine.[3][7]
-
1,2-Ethanedithiol (EDT): Commonly used for protecting cysteine residues.[3][7]
A widely used and generally effective cleavage cocktail is a mixture of TFA/TIS/H₂O in a 95:2.5:2.5 (v/v/v) ratio.[7][8]
Q6: My deprotection reaction is incomplete. How can I drive it to completion?
Incomplete deprotection can be due to several factors:
-
Insufficient Acid Strength or Concentration: The acidic conditions may not be strong enough for efficient cleavage.[2]
-
Steric Hindrance: Bulky substrates may require more forceful conditions, such as higher temperatures or longer reaction times.[2]
-
Inadequate Reaction Time or Temperature: The reaction may not have been allowed to proceed for a sufficient duration or at an optimal temperature.[2]
-
Reagent Stoichiometry: For methods using stoichiometric reagents like ZnBr₂, ensure a sufficient excess is used.[5]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Incomplete Deprotection | Insufficiently reactive conditions. | Switch to a stronger reagent (e.g., from Yb(OTf)₃ to TFA if tolerated) or increase the temperature/reaction time.[4] |
| Catalyst deactivation. | Use a higher catalyst loading or add the catalyst in portions. Ensure anhydrous conditions if using a moisture-sensitive Lewis acid.[4] | |
| Cleavage of Other Protecting Groups (e.g., Boc) | The reagent is not selective enough. | Consult the comparison tables below and choose a milder, more selective method (e.g., switch from TFA to aqueous H₃PO₄ or a non-acidic method like KOH/THF).[4] |
| Formation of Side Products (+56 Da) | Re-addition of isobutylene to the product or other functional groups. | Add a scavenger like triethylsilane or a thiol to trap the tert-butyl cation/isobutylene.[4] |
| Substrate Degradation | The reaction conditions are too harsh. | Use milder conditions or a different class of reagent (e.g., switch from acidic to basic).[4] |
Data Presentation
Table 1: Comparison of Reaction Conditions for Tert-Butyl Ester Deprotection
| Reagent | Solvent | Temperature | Time | Typical Yield | Notes |
| TFA (50%) | Dichloromethane (DCM) | Room Temperature | 1 - 5 hours | >95% | Standard, but harsh conditions.[9][10][11] |
| TFA (95%) | Neat | Room Temperature | 0.5 - 1 hour | >98% | For substrates sensitive to prolonged acid exposure.[9][11] |
| ZnBr₂ (5 equiv.) | Dichloromethane (DCM) | Room Temperature | 24 hours | Good to high | Milder than TFA; may require longer reaction times.[5] |
| Yb(OTf)₃ (5 mol%) | Nitromethane | 45 - 50 °C | 6 - 8 hours | ~Quantitative | Mild Lewis acid catalysis.[3][4] |
| Aqueous H₃PO₄ | - | - | - | High | Environmentally benign and mild.[6] |
| Powdered KOH | Tetrahydrofuran (THF) | Room Temperature | - | Excellent | A non-acidic alternative.[4][6] |
Note: Yields are highly dependent on the specific substrate, reaction scale, and purification method. The data provided serves as a general guideline.
Table 2: Effectiveness of Scavenger Cocktails in Preventing S-tert-butylation of a Cys-Peptide
| Cleavage Cocktail (TFA/Scavengers) | Target Peptide (%) | S-tBu Side Product (%) |
| 95% TFA / 2.5% TIS / 2.5% H₂O | 85 | 15 |
| 90% TFA / 5% Thioanisole / 5% EDT | 92 | 8 |
| Reagent K (TFA/Phenol/H₂O/Thioanisole/EDT) | 95 | <5 |
This data illustrates the principle of scavenging tert-butyl cations and is applicable to protecting other nucleophilic residues like tyrosine.[7]
Experimental Protocols
Protocol 1: General Procedure for TFA-Mediated Deprotection
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve the tert-butyl ester-containing compound in anhydrous dichloromethane (DCM) to a concentration of 0.1-0.5 M.[10]
-
Addition of TFA: To the stirred solution, add an equal volume of trifluoroacetic acid (TFA) at room temperature. This creates a 1:1 (v/v) mixture of DCM and TFA.[10]
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 2-5 hours.[10] Monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) by observing the disappearance of the starting material.[10]
-
Solvent Removal: Upon completion, remove the dichloromethane and excess TFA under reduced pressure using a rotary evaporator.[10] To ensure complete removal of residual TFA, co-evaporation with toluene (3 x 10 mL) can be performed.[9]
-
Purification: The crude product is often of sufficient purity for use in subsequent steps.[10] If necessary, the product can be purified by precipitation from cold diethyl ether or by chromatography.[9]
Protocol 2: Deprotection using Zinc Bromide (ZnBr₂)
-
Reaction Setup: To a solution of the tert-butyl ester (1 mmol) in dichloromethane (5 mL), add zinc bromide (500 mol %).[12]
-
Reaction: Stir the suspension at room temperature for 24 hours.[5][12]
-
Work-up: Add water (20 mL) and continue stirring for an additional 2 hours.[12] Separate the organic phase and extract the aqueous layer twice with dichloromethane (20 mL).[12]
-
Isolation: Combine the organic portions, dry over anhydrous sodium sulfate, filter, and evaporate to yield the corresponding carboxylic acid.[12]
Protocol 3: Deprotection using Ytterbium Triflate (Yb(OTf)₃)
-
Reaction Setup: Dissolve the tert-butyl ester substrate in nitromethane.[4]
-
Reagent Addition: Add ytterbium triflate (Yb(OTf)₃) (5 mole %).[4]
-
Reaction: Heat the reaction mixture to 45-50 °C.[4] Monitor the reaction by TLC or LC-MS until completion (typically 6-8 hours).[4]
-
Work-up: Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with water.[4]
-
Isolation: Dry the organic layer, filter, and concentrate under reduced pressure. Purify by crystallization or chromatography as needed.[4]
Visualizations
References
- 1. rsc.org [rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. electronicsandbooks.com [electronicsandbooks.com]
- 6. tert-Butyl Esters [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Purification of DO2A-tert-butyl Ester Conjugates
Welcome to the technical support center for the purification of DO2A-tert-butyl ester conjugates. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for purifying this compound conjugates?
A: The most frequently employed and effective method for purifying this compound conjugates is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[1][2] This technique separates the desired conjugate from impurities based on its hydrophobicity.
Q2: What are the typical impurities I might encounter in my crude product?
A: Common impurities include unreacted starting materials, byproducts from side reactions, and incompletely deprotected conjugates where one or more tert-butyl ester groups remain.[3][4] Hydrolyzed forms of the conjugate can also be present.[5]
Q3: How can I confirm the identity and purity of my final product?
A: The structure and identity of the purified conjugate are typically confirmed using positive-ion electrospray ionization-mass spectrometry (ESI-MS).[6] Purity is often assessed by analytical RP-HPLC, with a target purity of >95% being common.[1]
Q4: What are the critical factors to consider during the deprotection of the tert-butyl esters prior to purification?
A: Complete removal of the tert-butyl protecting groups is crucial. This is often achieved using a strong acid like trifluoroacetic acid (TFA).[2][7] The reaction time and the composition of the cleavage cocktail (e.g., with scavengers like triisopropylsilane) are critical parameters to optimize to avoid incomplete deprotection and degradation of the product.[2][8][9] Insufficient deprotection time can lead to a mixture of partially protected species, complicating purification.[4][8]
Q5: How can I avoid metal contamination in my final product?
A: Metal contamination can interfere with subsequent radiolabeling.[10] Using metal-free buffers and reagents is essential. Pre-treating buffers with a chelating resin like Chelex 100 can effectively remove trace metal contaminants.[11] Additionally, performing purification steps in a metal-free environment is recommended.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of this compound conjugates.
| Problem | Possible Cause | Recommended Solution |
| Low Yield of Purified Conjugate | Premature cleavage of the tert-butyl ester during purification due to acidic mobile phase conditions. | Maintain a neutral or slightly basic pH in your mobile phase if the conjugate is sensitive to acid.[12] |
| Non-specific binding of the conjugate to the chromatography resin. | Modify the mobile phase by adding organic modifiers or adjusting the salt concentration. Consider using a different type of chromatography resin.[12] | |
| Aggregation and precipitation of the conjugate. | Optimize buffer conditions (pH, ionic strength) to improve conjugate stability. Consider performing the purification at a lower concentration.[12] | |
| Presence of Multiple Peaks in HPLC | Incomplete deprotection of the tert-butyl ester groups. | Increase the deprotection reaction time or optimize the TFA concentration in the cleavage cocktail.[4][8] |
| Hydrolysis of the conjugate on the HPLC column. | Minimize the time the conjugate spends on the column. Consider isolating HPLC fractions by partitioning into an organic solvent instead of solid-phase extraction to reduce exposure to aqueous conditions.[5] | |
| Co-elution of Conjugate and Impurities | Insufficient resolution of the chromatography method. | For RP-HPLC, optimize the gradient elution profile. If using size-exclusion chromatography (SEC) and the size difference is minimal, consider an orthogonal technique like RP-HPLC or hydrophobic interaction chromatography (HIC).[12] |
| Poor Radiolabeling Efficiency Post-Purification | Presence of competing metal ion contaminants. | Ensure all buffers and vials are metal-free. Pre-treat all aqueous solutions with a chelating resin.[10][11] |
Experimental Protocols
Protocol 1: Deprotection of Tert-Butyl Esters
This protocol describes the cleavage of tert-butyl protecting groups from the DO2A conjugate using trifluoroacetic acid (TFA).
Materials:
-
Crude this compound conjugate
-
Trifluoroacetic acid (TFA)
-
Deionized water
-
Triisopropylsilane (TIS) (as a scavenger)
-
Dichloromethane (DCM) or other suitable solvent
-
Nitrogen gas
-
Rotary evaporator
Procedure:
-
Dissolve the crude conjugate in a suitable solvent like dichloromethane.
-
Prepare a cleavage cocktail. A common mixture is TFA/H2O/TIS (95:2.5:2.5 v/v/v).[2] The TFA concentration and reaction time may need to be carefully controlled to prevent product degradation, especially for sensitive molecules.[9]
-
Add the cleavage cocktail to the dissolved conjugate.
-
Stir the reaction mixture at room temperature. The reaction time can vary from 30 minutes to several hours and should be optimized for the specific conjugate.[5][8][13]
-
After the reaction is complete, remove the TFA and solvent under a stream of nitrogen or by using a rotary evaporator.
-
The crude deprotected product can then be prepared for RP-HPLC purification.
Protocol 2: Purification by Reversed-Phase HPLC (RP-HPLC)
This protocol provides a general procedure for the purification of deprotected DO2A conjugates.
Materials:
-
Crude deprotected DO2A conjugate
-
Mobile Phase A: 0.1% TFA in deionized water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
RP-HPLC system with a preparative C18 column
-
UV detector (monitoring at ~220 nm)[6]
-
Fraction collector
-
Lyophilizer
Procedure:
-
Dissolve the crude deprotected conjugate in a minimal amount of the initial mobile phase mixture (e.g., 95% Mobile Phase A, 5% Mobile Phase B).
-
Filter the sample through a 0.22 µm filter to remove any particulate matter.
-
Equilibrate the preparative RP-HPLC column with the initial mobile phase conditions.
-
Inject the sample onto the column.
-
Elute the conjugate using a linear gradient of increasing Mobile Phase B. The specific gradient will need to be optimized for your compound.
-
Monitor the elution profile using the UV detector and collect fractions corresponding to the desired product peak.
-
Analyze the collected fractions for purity using analytical RP-HPLC.
-
Pool the pure fractions and lyophilize to obtain the final purified product.
Visualizations
Caption: Workflow for the purification of DO2A conjugates.
Caption: Troubleshooting logic for purification issues.
References
- 1. Initial In Vitro and In Vivo Evaluation of a Novel CCK2R Targeting Peptide Analog Labeled with Lutetium-177 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. archiv.ub.uni-heidelberg.de [archiv.ub.uni-heidelberg.de]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. SIB-DOTA: A trifunctional prosthetic group potentially amenable for multi-modal labeling that enhances tumor uptake of internalizing monoclonal antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A convenient and efficient total solid-phase synthesis of DOTA-functionalized tumor-targeting peptides for PET imaging of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of the Equilibrium, Kinetic and Water Exchange Properties of some Metal Ion-DOTA and DOTA-bis(amide) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vivo Biodistribution and Small Animal PET of 64Cu Labeled Antimicrobial Peptoids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and In Vitro Comparison of DOTA, NODAGA and 15-5 Macrocycles as Chelators for the 64Cu-Labelling of Immunoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bifunctional Coupling Agents for Radiolabeling of Biomolecules and Target-Specific Delivery of Metallic Radionuclides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Rapid and Efficient Production of Radiolabeled Antibody Conjugates Using Vacuum Diafiltration Guided by Mathematical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. US20110237774A1 - Method for introducing dota - Google Patents [patents.google.com]
Stability issues with DO2A-tert-butyl ester in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of DO2A-tert-butyl ester in solution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a bifunctional chelator. Its core structure is a cyclen ring with two appended acetic acid groups, where the carboxylic acids are protected as tert-butyl esters. This protection strategy allows for the selective functionalization of the remaining two nitrogen atoms of the cyclen ring, making it a valuable tool for conjugating to biomolecules such as peptides and antibodies. Its primary application is in the development of radiopharmaceuticals for imaging and therapy, where the DO2A moiety chelates a radiometal.
Q2: What are the recommended storage conditions for this compound?
To ensure the integrity of this compound, it is crucial to store it under appropriate conditions. Unopened, the solid material should be stored at 4°C and protected from light. Once in solution, it is recommended to store aliquots at -20°C for short-term storage (up to one month) or at -80°C for long-term storage (up to six months), always protecting it from light. Repeated freeze-thaw cycles should be avoided as they can contribute to degradation.
Q3: In which solvents is this compound soluble?
This compound generally exhibits good solubility in common organic solvents such as dimethylformamide (DMF), dichloromethane (DCM), and dimethyl sulfoxide (DMSO). For instance, its solubility in DMSO is reported to be high, around 200 mg/mL. When preparing stock solutions, it is advisable to use anhydrous solvents to minimize hydrolysis of the tert-butyl ester groups.
Q4: What are the main factors affecting the stability of this compound in solution?
The stability of this compound in solution is primarily influenced by pH, temperature, and the presence of nucleophiles. The tert-butyl ester groups are susceptible to hydrolysis under both acidic and, to a lesser extent, basic conditions. Elevated temperatures can accelerate this degradation.
Q5: How can I monitor the stability of my this compound solution?
The stability of this compound can be monitored using various analytical techniques. High-Performance Liquid Chromatography (HPLC) is a robust method for assessing purity and detecting degradation products.[1] Mass Spectrometry (MS) can confirm the identity of the parent compound and its degradation products by analyzing their mass-to-charge ratios.[1] Nuclear Magnetic Resonance (NMR) spectroscopy can also be employed to monitor the disappearance of the tert-butyl proton signal, which indicates hydrolysis.[2]
Troubleshooting Guides
Issue 1: Low Yield in Peptide Conjugation
Symptoms:
-
Low yield of the desired DO2A-peptide conjugate after the coupling reaction.
-
Presence of unreacted peptide and/or this compound in the reaction mixture.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Degradation of this compound | Ensure that the this compound is of high purity and has been stored correctly. Use anhydrous solvents for the reaction to prevent hydrolysis of the tert-butyl esters. |
| Suboptimal Coupling Reagents | Use fresh, high-quality coupling reagents (e.g., HATU, HBTU). Ensure the correct stoichiometry of the coupling reagents and base (e.g., DIPEA). |
| Steric Hindrance | If the peptide sequence is sterically hindered, consider increasing the reaction time or temperature (with caution, as this may also promote degradation). A double coupling, where fresh reagents are added after the initial coupling period, can also improve yield.[3] |
| Peptide Aggregation | For hydrophobic peptides prone to aggregation, consider using structure-disrupting solvents like N-methylpyrrolidone (NMP) or adding chaotropic salts such as LiCl to the reaction mixture.[4] |
| Incorrect pH | Maintain the pH of the reaction mixture in the optimal range for amide bond formation (typically pH 8-9). |
Issue 2: Premature Deprotection of tert-Butyl Esters
Symptoms:
-
Presence of partially or fully deprotected DO2A species in the reaction mixture before the intended deprotection step.
-
Formation of side products due to the reaction of the free carboxylic acids.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Acidic Conditions | Avoid acidic conditions during the conjugation and work-up steps. Ensure that all reagents and solvents are free from acidic impurities. The tert-butyl ester group is highly sensitive to acid.[5] |
| Prolonged Reaction Times or Elevated Temperatures | Minimize reaction times and temperatures where possible. While elevated temperatures can improve coupling efficiency, they can also lead to the thermal degradation of the tert-butyl esters. |
| Inappropriate Solvents | While generally stable in common organic solvents, prolonged exposure to protic solvents, especially at elevated temperatures, can lead to solvolysis. Use aprotic solvents whenever possible. |
Data Presentation
Table 1: Representative Stability of tert-Butyl Ester Protected Chelators in Aqueous Solutions at Room Temperature
| pH | Estimated % Hydrolysis after 24 hours |
| 2 | > 90% |
| 4 | 10 - 20% |
| 7 | < 5% |
| 9 | 5 - 10% |
Table 2: Representative Stability of tert-Butyl Ester Protected Chelators in Common Organic Solvents at Room Temperature
| Solvent | Estimated % Degradation after 24 hours |
| Dichloromethane (DCM) | < 1% |
| Dimethylformamide (DMF) | < 2% |
| Dimethyl sulfoxide (DMSO) | < 2% |
| Methanol | 5 - 15% (due to potential transesterification) |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a forced degradation study to assess the stability of this compound under various stress conditions.[6][7]
1. Preparation of Stock Solution:
-
Prepare a 1 mg/mL stock solution of this compound in acetonitrile.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 4, 8, and 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 4, 8, and 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Incubate at room temperature for 24 hours.
-
Thermal Degradation: Keep the stock solution in a sealed vial at 80°C for 48 hours.
-
Photostability: Expose the stock solution to a calibrated light source according to ICH Q1B guidelines.
3. Sample Analysis:
-
At each time point, neutralize the acidic and basic samples.
-
Analyze all samples by a validated stability-indicating HPLC method (e.g., C18 column with a water/acetonitrile gradient containing 0.1% TFA).
-
Monitor for the appearance of degradation peaks and the decrease in the main peak area.
Protocol 2: Peptide Conjugation with this compound
This protocol describes a general procedure for conjugating this compound to a peptide on solid support.[8]
1. Reagents and Materials:
-
Peptide on a solid-phase resin with a free N-terminal amine.
-
This compound.
-
Coupling reagent (e.g., HATU).
-
Base (e.g., DIPEA).
-
Anhydrous DMF.
2. Procedure:
-
Swell the peptide-resin in anhydrous DMF.
-
In a separate vial, dissolve this compound (1.5 eq.), HATU (1.45 eq.), and DIPEA (3 eq.) in anhydrous DMF. Pre-activate for 5 minutes.
-
Add the activated this compound solution to the swollen resin.
-
Agitate the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction completion using a Kaiser test (to check for free amines).
-
Once the reaction is complete, wash the resin thoroughly with DMF, DCM, and methanol, and dry under vacuum.
Mandatory Visualization
Caption: Workflow for a forced degradation study of this compound.
Caption: Experimental workflow for solid-phase peptide conjugation.
References
- 1. benchchem.com [benchchem.com]
- 2. Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chempep.com [chempep.com]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 8. A convenient and efficient total solid-phase synthesis of DOTA-functionalized tumor-targeting peptides for PET imaging of cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for DO2A-tert-butyl ester
Welcome to the technical support center for the synthesis and optimization of DO2A-tert-butyl ester. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The synthesis of this compound, or 1,7-bis(t-butoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane, is typically achieved through the selective N,N'-dialkylation of a protected cyclen derivative, followed by deprotection. A common three-step route involves:
-
Protection: Two amine groups of cyclen in the trans positions (1,7) are protected, often using benzyloxycarbonyl (Cbz) groups.
-
Alkylation: The remaining two free amine groups are alkylated with tert-butyl bromoacetate.
-
Deprotection: The protecting groups are removed to yield the final product.[1][2]
Q2: I am getting a mixture of mono-, di-, tri-, and tetra-alkylated products. How can I improve the selectivity for the di-substituted product?
A2: Achieving selective di-alkylation can be challenging. Here are a few strategies to improve selectivity:
-
Use of a Protected Cyclen Intermediate: The most reliable method is to use a 1,7-diprotected cyclen. This ensures that alkylation occurs only at the desired 4 and 10 positions.
-
Control of Stoichiometry: If starting from unprotected cyclen, precise control over the stoichiometry of the alkylating agent (tert-butyl bromoacetate) is crucial. Using a molar ratio of cyclen to alkylating agent slightly above 1:2 can favor di-substitution.
-
Slow Addition of Alkylating Agent: Adding the tert-butyl bromoacetate dropwise to the reaction mixture can help to control the reaction and minimize over-alkylation.
Q3: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A3: Low yields can stem from several factors:
-
Incomplete Reaction: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure all starting material is consumed.[3]
-
Side Reactions: Over-alkylation is a common side reaction. Optimizing stoichiometry and reaction time can mitigate this.
-
Suboptimal Base or Solvent: The choice of base and solvent significantly impacts the reaction. Weak inorganic bases like potassium carbonate (K2CO3) or organic bases like diisopropylethylamine (DIEA) are commonly used. Acetonitrile (CH3CN) and N,N-dimethylformamide (DMF) are typical solvents. Experimenting with different combinations can improve yields.
-
Purification Losses: The product can be lost during workup and purification. Ensure proper extraction and chromatography techniques are employed.
Q4: I'm having trouble purifying my this compound. What are some recommended purification methods?
A4: Purification of this compound and its intermediates often requires chromatographic methods:
-
Column Chromatography: Silica gel column chromatography is a standard method for purifying the crude product. A gradient elution with a solvent system like dichloromethane/methanol is often effective.
-
High-Performance Liquid Chromatography (HPLC): For higher purity, preparative reverse-phase HPLC (RP-HPLC) can be used. A C18 column with a water/acetonitrile gradient containing a modifier like formic acid or ammonium bicarbonate is a common choice.[4]
Q5: How can I monitor the progress of my reaction effectively?
A5: Thin Layer Chromatography (TLC) is a quick and effective way to monitor the reaction. A typical solvent system for TLC analysis of cyclen derivatives is a mixture of a polar and a non-polar solvent. For this compound, a good starting point is a mixture of dichloromethane and methanol (e.g., 9:1 or 8:2 v/v) or ethyl acetate and hexanes.[5] Staining with ninhydrin can help visualize the amine-containing compounds. For more quantitative analysis, HPLC is recommended.
Troubleshooting Guide
This guide addresses specific issues you might encounter during the synthesis of this compound.
| Issue | Potential Cause | Recommended Action |
| Reaction is sluggish or incomplete | Insufficient temperature. | Gently heat the reaction mixture (e.g., to 40-60 °C) and monitor by TLC. |
| Ineffective base. | Ensure the base is anhydrous and of good quality. Consider switching to a stronger base if necessary, but be mindful of potential side reactions. | |
| Poor quality of reagents. | Use freshly opened or purified solvents and reagents. | |
| Formation of multiple products (over-alkylation) | Incorrect stoichiometry of the alkylating agent. | Use a precise 2.0 to 2.2 molar equivalents of tert-butyl bromoacetate relative to the di-protected cyclen. |
| Reaction time is too long. | Monitor the reaction closely by TLC/HPLC and stop it once the desired product is maximized. | |
| Product is difficult to isolate from the reaction mixture | The product may be soluble in the aqueous phase during workup. | Ensure the pH of the aqueous phase is appropriate to minimize the protonation of the amine groups of the product, which would increase its water solubility. Saturating the aqueous layer with NaCl may also help. |
| Emulsion formation during extraction. | Add a small amount of brine or a different organic solvent to break the emulsion. | |
| tert-Butyl ester group is cleaved during the reaction or workup | Presence of strong acid. | Avoid acidic conditions during the reaction and workup. If an acidic wash is necessary, use a dilute acid and perform it quickly at a low temperature. |
Experimental Protocols
Standard Protocol for the Synthesis of this compound via a Di-protected Intermediate
This protocol is based on a three-step synthesis involving protection, alkylation, and deprotection.[1][6]
Step 1: Synthesis of 1,7-bis(benzyloxycarbonyl)-1,4,7,10-tetraazacyclododecane
-
Dissolve cyclen (1.0 eq) in a suitable solvent such as dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add benzyl chloroformate (Cbz-Cl, 2.0 eq) dropwise while maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir overnight.
-
Wash the reaction mixture with an aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, ethyl acetate/hexanes gradient) to obtain the di-Cbz-protected cyclen.
Step 2: Synthesis of 1,7-bis(benzyloxycarbonyl)-4,10-bis(tert-butoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane
-
Dissolve the di-Cbz-protected cyclen (1.0 eq) in anhydrous acetonitrile.
-
Add anhydrous potassium carbonate (K2CO3, 2.5 eq).
-
Add tert-butyl bromoacetate (2.2 eq) and heat the mixture to 60 °C.
-
Monitor the reaction by TLC until the starting material is consumed (typically 20-24 hours).
-
Cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, ethyl acetate/hexanes gradient).
Step 3: Deprotection to Yield this compound
-
Dissolve the product from Step 2 in ethanol or methanol.
-
Add a catalytic amount of Palladium on carbon (Pd/C, 10 mol%).
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature overnight.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain this compound.
Visualizations
References
- 1. Rapid synthesis of 1,7-bis(t-butoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane (DO2A-t-Bu ester) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rapid synthesis of 1,7-bis(t-butoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane (DO2A- t-Bu ester) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Facile synthesis of 1-(acetic acid)-4,7,10-tris(tert-butoxycarbonylmethyl)-1,4,7,10-tetraaza-cyclododecane: a reactive precursor chelating agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. Chromatography [chem.rochester.edu]
- 6. researchgate.net [researchgate.net]
Technical Support Center: DO2A-tert-butyl Ester Chemistry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with DO2A-tert-butyl ester and related chemistries.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions when synthesizing this compound?
A1: The most prevalent side reactions are over-alkylation and premature hydrolysis of the tert-butyl ester protecting groups. Over-alkylation of the cyclen ring with reagents like tert-butyl bromoacetate can lead to a mixture of mono-, di-, tri-, and tetra-substituted products, as the four secondary amine groups on the cyclen ring have similar reactivity.[1] Additionally, the tert-butyl esters can be sensitive to acidic conditions, leading to their cleavage and the formation of unwanted carboxylic acid species.
Q2: How can I minimize over-alkylation during the synthesis of this compound?
A2: Minimizing over-alkylation is critical for achieving a good yield of the desired di-substituted product. Key strategies include:
-
Stoichiometric Control: Carefully controlling the stoichiometry of the alkylating agent (e.g., tert-butyl bromoacetate) is crucial. Using a precise molar ratio of the alkylating agent to the cyclen starting material can favor the formation of the di-substituted product.
-
Protecting Groups: Employing protecting groups on two of the four nitrogen atoms of the cyclen ring before alkylation is a highly effective strategy to ensure the regioselective formation of the desired 1,7-disubstituted product.
-
Reaction Conditions: Optimizing reaction conditions such as temperature, solvent, and the choice of base can influence the selectivity of the alkylation reaction.
Q3: My tert-butyl ester groups are being cleaved during the reaction or workup. How can I prevent this?
A3: Premature cleavage of tert-butyl esters is typically caused by exposure to acidic conditions. To prevent this:
-
Avoid Strong Acids: Do not use strong acids during the reaction or workup if the tert-butyl esters need to remain intact.
-
pH Control: Maintain a neutral or slightly basic pH throughout the process.
-
Purification Conditions: Be cautious during chromatographic purification. Some sources indicate that certain DO2A derivatives can be susceptible to hydrolysis under reversed-phase HPLC conditions, especially if acidic mobile phases are used.[2][3]
Q4: I am having difficulty purifying my this compound derivative. What are some common purification challenges and solutions?
A4: Purification of DO2A derivatives can be challenging due to the presence of structurally similar byproducts. Common issues and potential solutions include:
-
Co-elution of Byproducts: Over-alkylated byproducts often have similar polarities to the desired product, making separation by standard column chromatography difficult. High-performance liquid chromatography (HPLC) is often necessary for effective separation.
-
Product Solubility: The solubility of DO2A derivatives can vary depending on the specific substituents. Choosing an appropriate solvent system for chromatography is essential.
-
On-Column Degradation: As mentioned, some derivatives may be sensitive to the conditions used in HPLC.[2][3] It may be necessary to screen different columns and mobile phase compositions to find a suitable method that does not cause degradation.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield of desired this compound | - Incomplete reaction. - Significant formation of over-alkylated byproducts. - Product loss during workup or purification. | - Monitor the reaction progress by TLC or LC-MS to ensure completion. - Re-evaluate the stoichiometry of your reactants. Consider using protecting groups for better selectivity. - Optimize your extraction and purification procedures to minimize losses. |
| Presence of multiple spots on TLC or peaks in LC-MS corresponding to different degrees of alkylation | - Over-alkylation due to lack of selectivity. | - Reduce the equivalents of the alkylating agent. - Implement a protecting group strategy to block unwanted alkylation sites. - Adjust reaction conditions (e.g., lower temperature) to improve selectivity. |
| Unexpected loss of tert-butyl ester groups (confirmed by NMR or MS) | - Exposure to acidic conditions during reaction, workup, or purification. | - Ensure all reagents and solvents are free from acidic impurities. - Use a non-acidic workup procedure. - If using HPLC, try a neutral or slightly basic mobile phase, or use a column that is stable under these conditions. |
| Formation of regioisomers (e.g., 1,4- vs. 1,7-disubstitution) | - Lack of regiocontrol in the alkylation of an unprotected cyclen ring. | - The most reliable method to achieve a specific regioisomer is to use a protecting group strategy that directs the alkylation to the desired nitrogen atoms. |
| Difficulty in removing unreacted cyclen | - Use of insufficient alkylating agent. - Poor separation during chromatography. | - Ensure the stoichiometry of the alkylating agent is correct. - Unreacted cyclen is significantly more polar than the alkylated products and should be separable by silica gel chromatography. An aqueous wash during the workup can also help to remove the unreacted starting material. |
Data Presentation
The following table summarizes typical observations regarding product distribution in the alkylation of cyclen. Please note that obtaining precise, consistently reported quantitative data on byproduct distribution is challenging, as it is highly dependent on the specific reaction conditions.
| Reaction Focus | Typical Product Mixture | Key Influencing Factors | Reported Observations |
| Mono-alkylation | Mono-, Di-, Tri-, and Tetra-alkylated products | - Stoichiometry (large excess of cyclen) | Using a large excess of cyclen (5-10 equivalents) relative to the electrophile can favor mono-alkylation. |
| Di-alkylation (DO2A) | Di-, with Mono-, Tri-, and Tetra-alkylated impurities | - Stoichiometry - Protecting Groups | Without protecting groups, a statistical mixture is often obtained. Protecting two nitrogens is the most effective route to the desired 1,7-isomer. |
| Tri-alkylation (DO3A) | Tri-, with Di- and Tetra-alkylated impurities | - Stoichiometry (slight excess of alkylating agent) | Careful control of stoichiometry (e.g., 3.3 equivalents of tert-butyl bromoacetate) can yield the tris-alkylated product with high selectivity.[4] |
Experimental Protocols
Protocol 1: Synthesis of 1,7-Bis(tert-butoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane (this compound) via a Protected Intermediate
This protocol is a generalized procedure based on multi-step syntheses described in the literature, which offer better control over regioselectivity.
Step 1: Protection of Cyclen
-
Dissolve cyclen in a suitable solvent (e.g., chloroform).
-
Slowly add two equivalents of a suitable protecting group precursor (e.g., benzyl chloroformate to form Cbz protecting groups) at a controlled temperature (e.g., 0 °C).
-
Allow the reaction to proceed to completion (monitor by TLC or LC-MS).
-
Purify the di-protected cyclen intermediate, for example, by crystallization or column chromatography.
Step 2: Alkylation of the Di-protected Cyclen
-
Dissolve the purified di-protected cyclen in an appropriate solvent (e.g., acetonitrile).
-
Add a suitable base (e.g., potassium carbonate).
-
Add two equivalents of tert-butyl bromoacetate.
-
Heat the reaction mixture (e.g., to 60-80 °C) and monitor its progress.
-
After completion, cool the reaction, filter off the base, and remove the solvent under reduced pressure.
-
Purify the resulting protected this compound derivative by column chromatography.
Step 3: Deprotection
-
Dissolve the purified product from Step 2 in a suitable solvent (e.g., ethanol or methanol).
-
Add a catalyst for the removal of the protecting groups (e.g., Palladium on carbon for Cbz deprotection).
-
Subject the mixture to hydrogenation (e.g., using a hydrogen balloon or a Parr hydrogenator) until the deprotection is complete.
-
Filter off the catalyst and remove the solvent to yield the final this compound.
Protocol 2: Direct Di-alkylation of Cyclen (Less Selective)
Warning: This method will likely produce a mixture of products that are difficult to separate.
-
Dissolve cyclen in a solvent such as acetonitrile or dimethylformamide.
-
Add a base (e.g., sodium carbonate or triethylamine).
-
Slowly add approximately two equivalents of tert-butyl bromoacetate at room temperature.
-
Stir the reaction mixture for an extended period (24-72 hours), monitoring by TLC or LC-MS.
-
Work up the reaction by filtering off the base and removing the solvent.
-
The crude product will be a mixture. Purification will require careful column chromatography, and likely HPLC, to isolate the desired di-substituted product from the mono-, tri-, and tetra-substituted byproducts.
Mandatory Visualization
Caption: Synthetic pathways to this compound, highlighting the selective route via a protected intermediate and common side reactions.
Caption: A troubleshooting workflow for common issues in this compound synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. SIB-DOTA: A trifunctional prosthetic group potentially amenable for multi-modal labeling that enhances tumor uptake of internalizing monoclonal antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buy Tri-tert-Butyl 1,4,7,10-tetraazacyclododecane-1,4,7-tricarboxylate | 175854-39-4 [smolecule.com]
How to improve solubility of DO2A-tert-butyl ester for experiments
Welcome to the technical support center for DO2A-tert-butyl ester. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during experiments with this bifunctional chelator. Here you will find troubleshooting guides and frequently asked questions (FAQs) to enhance the solubility and successful use of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound (1,4,7,10-Tetraazacyclododecane-1,7-diacetic acid, 1,7-bis(1,1-dimethylethyl) ester) is a bifunctional chelator. Its primary application is in the development of radionuclide imaging tracers and for conjugating to biomolecules such as peptides and antibodies for applications in nuclear medicine. The tert-butyl ester groups serve as protecting groups for the carboxylic acids, which can be deprotected under acidic conditions after conjugation.
Q2: What are the general solubility characteristics of this compound?
This compound is an off-white to yellow solid with a molecular weight of 400.56 g/mol .[1] Due to the bulky and non-polar tert-butyl groups, it has limited solubility in aqueous solutions. It is generally soluble in polar aprotic organic solvents.
Q3: In which solvents should I dissolve this compound to prepare a stock solution?
For preparing stock solutions, it is highly recommended to use anhydrous (water-free) polar aprotic solvents such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF). The use of hygroscopic DMSO that has been exposed to air can negatively impact solubility.
Q4: I am observing precipitation when I dilute my DMSO stock solution into an aqueous buffer. What can I do to prevent this?
This is a common issue when working with compounds that have low aqueous solubility. Here are some strategies to mitigate precipitation:
-
Decrease the final concentration: Lowering the final concentration of the this compound in the aqueous medium can help it stay in solution.
-
Optimize the co-solvent concentration: While keeping the organic solvent concentration low is often necessary for biological experiments (typically below 1% v/v to avoid toxicity), a slight, optimized increase might be possible and can improve solubility.
-
pH adjustment: The pH of the aqueous buffer can influence the solubility of your entire construct, especially after conjugation to a peptide or antibody. Experiment with a pH range that is compatible with your biomolecule's stability.
-
Gentle warming and sonication: Briefly warming the solution or using an ultrasonic bath can help dissolve small particles that may have precipitated.
Troubleshooting Guide: Solubility Issues
This guide provides a systematic approach to troubleshooting common solubility problems with this compound.
Problem 1: this compound is not dissolving in the chosen solvent.
| Possible Cause | Suggested Solution |
| Inappropriate solvent | Switch to a recommended solvent like anhydrous DMSO or DMF. |
| Low-quality or wet solvent | Use a fresh, unopened bottle of anhydrous solvent. |
| Insufficient agitation | Vortex or sonicate the solution to aid dissolution. |
| Low temperature | Gentle warming (e.g., to 37°C) can increase solubility. Avoid excessive heat to prevent degradation. |
Problem 2: The compound precipitates out of the stock solution during storage.
| Possible Cause | Suggested Solution |
| Supersaturated solution | Prepare a slightly more dilute stock solution. |
| Water absorption | Store the stock solution in a tightly sealed vial with desiccant at the recommended temperature (typically -20°C or -80°C). |
| Freeze-thaw cycles | Aliquot the stock solution into smaller, single-use vials to avoid repeated freezing and thawing. |
Solubility Data
| Solvent | Chemical Class | Estimated Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | Recommended for stock solutions. A similar compound, DO3A-tert-butyl ester, is soluble in DMSO at 62.5 mg/mL with warming. |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | High | Recommended for stock solutions. DOTA-tris(tert-butyl ester) has good solubility in DMF. |
| Dichloromethane (DCM) | Chlorinated Hydrocarbon | Moderate | DOTA-tris(tert-butyl ester) has good solubility in DCM. |
| Methanol | Polar Protic | Low to Moderate | |
| Ethanol | Polar Protic | Low | |
| Water / PBS | Aqueous | Very Low / Insoluble |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Materials:
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of this compound in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock solution concentration (e.g., 10 mg/mL).
-
Vortex the solution vigorously for 1-2 minutes. If necessary, briefly sonicate in a water bath to ensure complete dissolution.
-
Visually inspect the solution to ensure there are no undissolved particles.
-
Store the stock solution in small aliquots at -20°C or -80°C.
-
Protocol 2: General Procedure for Peptide Conjugation
This protocol describes the conjugation of this compound to a peptide with a primary amine.
-
Materials:
-
Peptide with a free amine group
-
This compound stock solution (in anhydrous DMSO or DMF)
-
Activation reagents (e.g., HBTU/HOBt or HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous DMF
-
Purification system (e.g., HPLC)
-
-
Procedure:
-
Dissolve the peptide in anhydrous DMF.
-
In a separate tube, pre-activate the this compound by dissolving it in anhydrous DMF and adding activation reagents and DIPEA.
-
Add the activated this compound solution to the peptide solution.
-
Allow the reaction to proceed at room temperature for a specified time (e.g., 2-4 hours), monitoring the progress by HPLC or mass spectrometry.
-
Quench the reaction if necessary.
-
Purify the DO2A-peptide conjugate using reverse-phase HPLC.
-
Characterize the final product by mass spectrometry.
-
Visualized Workflows
References
Validation & Comparative
A Head-to-Head Comparison: DO2A-tert-butyl ester vs. DOTA-tri(t-butyl ester) for Chelation in Radiopharmaceutical Development
For researchers, scientists, and drug development professionals, the choice of a chelator is a critical decision in the synthesis of radiopharmaceuticals. The stability of the metal-chelator complex is paramount to ensure the safe and effective delivery of the radiometal to the target tissue in vivo. This guide provides an objective comparison of two commonly used bifunctional chelators, DO2A-tert-butyl ester and DOTA-tri(t-butyl ester), with a focus on their application in Gallium-68 (⁶⁸Ga) radiolabeling.
The foundational structures of both DO2A (1,4,7,10-tetraazacyclododecane-1,7-diacetic acid) and DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) are based on a twelve-membered tetraaza macrocycle. The key difference lies in the number of carboxylic acid pendant arms available for chelation. DOTA possesses four such arms, while DO2A has two. The tert-butyl ester protecting groups in the supplied reagents serve to mask the carboxylic acid functionalities, with one or more remaining unprotected to allow for covalent conjugation to a targeting biomolecule, such as a peptide or antibody.
Performance in Chelation: A Data-Driven Comparison
The performance of a chelator is primarily assessed by its radiolabeling efficiency, and the thermodynamic and kinetic stability of the resulting radiometal complex. While direct head-to-head comparative data for this compound and DOTA-tri(t-butyl ester) under identical experimental conditions is limited in the available literature, we can infer their relative performance from studies on their parent chelators and their derivatives.
| Performance Metric | This compound | DOTA-tri(t-butyl ester) | Key Considerations |
| Radiolabeling Efficiency with ⁶⁸Ga | Generally requires optimization of pH (typically 3.2-3.8) and temperature to achieve high radiochemical yields.[1] | Well-established protocols demonstrate high radiochemical yields (>95%) at elevated temperatures (80-95°C).[2] | DOTA's four carboxylate arms provide a more pre-organized cavity for metal chelation, often leading to more robust and faster labeling kinetics under optimized conditions. |
| Thermodynamic Stability (log K) of Ga(III) Complex | Data for the specific Ga(III)-DO2A complex is not readily available. However, the lower number of coordinating carboxylate arms suggests a lower thermodynamic stability compared to Ga(III)-DOTA. | The thermodynamic stability constant for the Ga(III)-DOTA complex is reported to be very high, with a log K value of approximately 26.05.[3] | Higher thermodynamic stability indicates a stronger metal-ligand bond, reducing the likelihood of dissociation in vivo. |
| Kinetic Inertness of ⁶⁸Ga Complex | A cross-bridged derivative of DO2A has demonstrated very high kinetic inertness.[4] However, data for the standard DO2A complex is needed for a direct comparison. | Ga(III)-DOTA complexes are known for their exceptional kinetic inertness, meaning they are very slow to dissociate once formed.[3] | Kinetic inertness is arguably more critical than thermodynamic stability for in vivo applications, as it determines the resistance of the complex to trans-chelation by competing metal-binding proteins in the body. |
Experimental Protocols
General Protocol for ⁶⁸Ga Radiolabeling of a DOTA-conjugated Peptide
This protocol is a generalized procedure and may require optimization for specific peptides and chelators.
Materials:
-
⁶⁸Ge/⁶⁸Ga generator
-
DOTA-conjugated peptide
-
Sodium acetate buffer (0.5 M, pH 4.0-4.5)
-
Sterile water for injection
-
Heating block or water bath
-
Radio-TLC or HPLC system for quality control
Procedure:
-
Elute ⁶⁸GaCl₃ from the ⁶⁸Ge/⁶⁸Ga generator according to the manufacturer's instructions.
-
In a sterile vial, dissolve the DOTA-conjugated peptide in sterile water.
-
Add the sodium acetate buffer to the peptide solution.
-
Add the ⁶⁸GaCl₃ eluate to the buffered peptide solution.
-
Incubate the reaction mixture at 80-95°C for 10-15 minutes.[2]
-
After incubation, allow the mixture to cool to room temperature.
-
Perform quality control using radio-TLC or radio-HPLC to determine the radiochemical purity.
Protocol for In Vitro Stability Assessment of a ⁶⁸Ga-labeled Chelate
Materials:
-
⁶⁸Ga-labeled chelate-peptide conjugate
-
Phosphate-buffered saline (PBS), pH 7.4
-
Human serum
-
Incubator at 37°C
-
Radio-TLC or HPLC system
Procedure:
-
Incubate an aliquot of the purified ⁶⁸Ga-labeled chelate-peptide conjugate in PBS at 37°C.
-
Incubate another aliquot of the conjugate in human serum at 37°C.
-
At various time points (e.g., 30, 60, 120, and 240 minutes), take samples from each incubation mixture.
-
Analyze the samples by radio-TLC or radio-HPLC to quantify the percentage of intact radiolabeled conjugate.
Visualizing the Chelation Process and Experimental Workflow
To better understand the processes involved, the following diagrams illustrate the chelation of a metal ion and a typical experimental workflow for radiolabeling and stability testing.
Caption: Chelation of a metal ion by a macrocyclic chelator.
Caption: Workflow for radiolabeling and stability assessment.
Conclusion
Based on the available evidence, DOTA-tri(t-butyl ester) remains the gold standard for applications requiring high in vivo stability. Its well-established chemistry, coupled with the exceptional thermodynamic and kinetic stability of its Ga(III) complexes, provides a high degree of confidence for clinical translation.
This compound presents a viable alternative, and its derivatives have shown promise. However, for critical applications, further direct comparative studies are warranted to fully elucidate its performance characteristics relative to DOTA. Specifically, quantitative data on the radiolabeling efficiency and the thermodynamic and kinetic stability of its ⁶⁸Ga complex are needed to make a fully informed decision. Researchers should carefully consider the specific requirements of their application, including the nature of the targeting molecule and the desired in vivo performance, when selecting between these two chelators.
References
- 1. download.uni-mainz.de [download.uni-mainz.de]
- 2. Towards Facile Radiolabeling and Preparation of Gallium-68-/Bismuth-213-DOTA-[Thi8, Met(O2)11]-Substance P for Future Clinical Application: First Experiences - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of a Bifunctional Cross‐Bridged Chelating Agent, Peptide Conjugation, and Comparison of 68Ga Labeling and Complex Stability Characteristics with Established Chelators - PMC [pmc.ncbi.nlm.nih.gov]
Stability Showdown: DO2A vs. DOTA Metal Complexes in Drug Development
For researchers, scientists, and drug development professionals, the stability of metal complexes is a critical parameter in the design of safe and effective therapeutic and diagnostic agents. This guide provides an in-depth comparison of the stability of metal complexes formed with two widely used chelating agents: 1,4,7,10-tetraazacyclododecane-1,7-diacetic acid (DO2A) and 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA).
The choice of a chelator is paramount in preventing the in vivo release of potentially toxic metal ions. Both DOTA and DO2A are macrocyclic ligands known for forming highly stable complexes. However, their structural differences, primarily the number of coordinating carboxylate arms, lead to significant variations in both their thermodynamic stability and kinetic inertness. Generally, DOTA, with its four carboxylate arms, forms more stable and inert complexes compared to the two-armed DO2A.
At a Glance: Key Differences
| Feature | DO2A | DOTA |
| Structure | Macrocyclic with two acetate arms | Macrocyclic with four acetate arms |
| Thermodynamic Stability | Generally lower | Generally higher |
| Kinetic Inertness | Generally lower | Generally higher |
| Applications | MRI contrast agents, radiopharmaceuticals | Gold standard for MRI contrast agents and radiopharmaceuticals |
Quantitative Comparison of Complex Stability
The stability of a metal complex is characterized by two key parameters: the thermodynamic stability constant (log K) and the kinetic inertness (often expressed as the half-life of dissociation, t½).
Thermodynamic Stability (log K)
The thermodynamic stability constant indicates the strength of the interaction between the metal ion and the ligand at equilibrium. A higher log K value signifies a more stable complex.
| Metal Ion | DO2A (log K) | DOTA (log K) | Conditions |
| Gd³⁺ | ~15-17 | 24.67 - 25.8 | 25 °C, I=0.1-1.0 M |
| Cu²⁺ | ~19-20 | 21.98 - 23.20 | 25 °C, I=0.1-1.0 M |
| Zn²⁺ | ~16-17 | ~19-20 | 25 °C, I=0.1 M |
| La³⁺ | ~14-15 | ~22-23 | 25 °C, I=0.1 M |
| Lu³⁺ | ~17-18 | 25.41 | 25 °C, I=1.0 M |
| Mn²⁺ | 14.7 - 15.5 | ~16-17 | 25 °C |
Note: The exact log K values can vary depending on the experimental conditions (e.g., ionic strength, temperature, and specific DO2A isomer). The values presented are representative ranges found in the literature.
As the data indicates, DOTA consistently forms complexes with significantly higher thermodynamic stability constants across a range of metal ions. This is attributed to the greater number of donor carboxylate groups, which leads to a stronger overall coordination with the metal ion.[1][2] The stability of lanthanide complexes with DOTA derivatives has been shown to decrease with an increasing number of amide groups replacing the carboxylates, highlighting the importance of the carboxylate donors for high thermodynamic stability.[1]
Kinetic Inertness (Dissociation Half-life)
Kinetic inertness refers to the rate at which the metal complex dissociates. For in vivo applications, high kinetic inertness is crucial to prevent the release of the free metal ion.
| Complex | Dissociation Half-life (t½) | Conditions |
| Gd-DO2A derivatives | Generally shorter than Gd-DOTA | Acidic conditions |
| Gd-DOTA | >1 month | Acidic conditions[3] |
| Cu-DO2A derivatives | Shorter than Cu-DOTA | Acidic conditions |
| Cu-DOTA | Very high, less inert than some derivatives under specific conditions | Acidic conditions |
| Mn-DOTA | 1037 hours | pH 7.4, 25 °C, in presence of Zn²⁺[4] |
DOTA complexes are renowned for their exceptional kinetic inertness.[1][3] The dissociation of Gd-DOTA is exceedingly slow, even in highly acidic solutions, making it a particularly safe contrast agent for MRI.[5] While some derivatives of DO2A exhibit reasonable kinetic inertness, they generally do not match the high stability of DOTA complexes.[6]
The "Why": Ligand Structure and Stability
The difference in stability between DO2A and DOTA complexes can be understood by examining their molecular structures and the principles of coordination chemistry. The following diagram illustrates the relationship between the ligand structure and the resulting complex stability.
Caption: Relationship between ligand structure and complex stability.
The macrocyclic framework of both DO2A and DOTA provides a pre-organized cavity for the metal ion, which contributes to the kinetic inertness of their complexes. However, the four carboxylate arms of DOTA lead to a higher denticity (number of donor atoms) and a more complete encapsulation of the metal ion. This results in a thermodynamically more stable complex with a higher resistance to dissociation.
Experimental Protocols
The determination of stability constants is a meticulous process requiring precise experimental control. The most common methods cited in the literature for these complexes are potentiometric titration and spectrophotometry.
Potentiometric Titration for Thermodynamic Stability Constants
This is a primary technique for determining the stability constants of metal complexes.
-
Objective: To determine the protonation constants of the ligand and the stability constants of its metal complexes by monitoring the pH of a solution upon the addition of a standardized base.
-
Materials:
-
High-purity ligand (DO2A or DOTA)
-
Metal salt solution of known concentration (e.g., GdCl₃, CuCl₂)
-
Standardized, carbonate-free strong base (e.g., NaOH or KOH)
-
Standardized strong acid (e.g., HCl)
-
Background electrolyte to maintain constant ionic strength (e.g., KCl or NaClO₄)
-
High-precision pH meter and electrode
-
Thermostated titration vessel
-
-
Procedure:
-
Electrode Calibration: The pH electrode is calibrated using standard buffer solutions to ensure accurate hydrogen ion concentration measurements.
-
Ligand Protonation: A solution of the ligand and a strong acid is titrated with the standardized base. The resulting pH changes are recorded to calculate the ligand's protonation constants.
-
Complexation Titration: A solution containing the ligand, the metal salt, and a strong acid is titrated with the standardized base.
-
Data Analysis: The titration data for the metal-ligand system, along with the predetermined protonation constants of the ligand, are used to calculate the stability constants of the metal complexes.[6] This is typically done using specialized software that fits the experimental data to a chemical equilibrium model.
-
Spectrophotometry for Kinetic Inertness (Dissociation Kinetics)
This method is used to measure the rate of complex dissociation, often under acidic conditions.
-
Objective: To monitor the change in absorbance over time as the metal complex dissociates.
-
Materials:
-
Prepared metal complex of DO2A or DOTA
-
Strong acid solution (e.g., HCl or HClO₄) to induce dissociation
-
UV-Vis spectrophotometer with a thermostated cell holder
-
-
Procedure:
-
A solution of the metal complex is prepared at a specific concentration.
-
The complex solution is mixed with a strong acid solution to initiate dissociation.
-
The absorbance of the solution is monitored at a wavelength where the complex and the free ligand/metal have different absorption characteristics.
-
The change in absorbance over time is recorded.
-
The rate constant of the dissociation reaction is determined from the kinetic data, and from this, the half-life of the complex under those conditions can be calculated.
-
The following diagram outlines the general workflow for determining the kinetic inertness of a metal complex.
Caption: Workflow for Kinetic Inertness Determination.
Conclusion
While both DO2A and DOTA are effective macrocyclic chelators, DOTA consistently demonstrates superior thermodynamic stability and kinetic inertness for a wide range of metal ions. This makes DOTA and its derivatives the preferred choice for applications where the prevention of metal release is of utmost importance, such as in vivo imaging and therapy. DO2A and its analogues, while having lower stability, can still be valuable in specific applications where their particular chemical properties or easier functionalization offer advantages. A thorough understanding of both the thermodynamic and kinetic stability of these complexes is essential for the rational design of safe and effective metal-based pharmaceuticals.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Comparison of the Equilibrium, Kinetic and Water Exchange Properties of some Metal Ion-DOTA and DOTA-bis(amide) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. curresweb.com [curresweb.com]
- 4. Potentiometric titration [protocols.io]
- 5. Effect of metal complexation on the radiolytic stability of DOTA - Dalton Transactions (RSC Publishing) DOI:10.1039/D3DT00977G [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
Unveiling the Edge: A Comparative Guide to DO2A-tert-butyl Ester for Advanced Research
For researchers, scientists, and drug development professionals navigating the intricate landscape of bifunctional chelators, the selection of an optimal agent is paramount for the success of radiopharmaceutical development and molecular imaging. This guide provides an in-depth comparison of DO2A-tert-butyl ester against other commonly employed bifunctional chelators, supported by experimental data to underscore its advantages in specific applications.
This compound, a derivative of the 1,4,7,10-tetraazacyclododecane-1,7-diacetic acid macrocycle, offers a unique combination of properties that can be advantageous for the stable chelation of radiometals and their conjugation to biomolecules. The presence of two tert-butyl ester protecting groups on the acetate arms allows for a strategic and controlled approach to bioconjugation, a feature that sets it apart from unprotected chelators.
At a Glance: this compound vs. Key Competitors
The performance of a bifunctional chelator is dictated by several key parameters, including its ability to be efficiently labeled with a radionuclide, the stability of the resulting metal complex, and its behavior in biological systems. Below is a comparative summary of DO2A-based chelators against other well-established agents like DOTA.
| Chelator Derivative | Radionuclide | Radiolabeling Conditions | Radiochemical Yield (RCY) | Molar Activity | Key Observations |
| [68Ga]Ga-CB-DO2A-GA-TATE | 68Ga | pH 3.8–4.0, 5 min, 95 °C | ~75% | 15-20 GBq/µmol | A modified, cross-bridged DO2A derivative showed slightly lower labeling efficiency and required harsher conditions compared to DOTA-GA under the same conditions. However, the resulting complex demonstrated very high kinetic inertness.[1] |
| [68Ga]Ga-DO2A-(OBu-L-tyr)2 | 68Ga | pH 3.2-3.8, 15 min, 90 °C | >95% | Up to 100 GBq/µmol | Optimal labeling was achieved within a narrow pH range and at elevated temperatures.[2][3] |
| [68Ga]Ga-DOTA-GA-TATE | 68Ga | pH 3.8–4.0, 5 min, 95 °C | >95% | 40-50 GBq/µmol | DOTA derivative shows high labeling efficiency under standard conditions.[1] |
| [64Cu]Cu-NOTA-rituximab | 64Cu | Room Temperature, 20 min | 95% (at 31 nM) | High | NOTA demonstrates excellent performance for 64Cu labeling under mild conditions.[4] |
| [64Cu]Cu-DOTA-rituximab | 64Cu | 37 °C, 90 min | Not specified | Not specified | DOTA requires more stringent conditions for efficient 64Cu labeling compared to NOTA.[4] |
The Strategic Advantage of Tert-Butyl Ester Protection
A primary advantage of this compound lies in its synthetic versatility, a feature it shares with other tert-butyl ester protected chelators like DOTA-tris(t-Bu ester). The two tert-butyl groups effectively shield the carboxylate arms, preventing their participation in unintended reactions during the conjugation of the chelator to a biomolecule. This allows for a more controlled and specific attachment to the targeting vector.
The tert-butyl ester groups are stable under basic conditions used for many conjugation reactions but can be readily removed under acidic conditions, typically with trifluoroacetic acid (TFA), post-conjugation. This deprotection step fully restores the chelating capability of the DO2A macrocycle just before radiolabeling.
Caption: Synthetic pathway for preparing a radiolabeled biomolecule using this compound.
In-depth Experimental Protocols
To facilitate the application of this compound in research, detailed experimental methodologies for key procedures are provided below.
Conjugation of this compound to a Peptide
This protocol outlines a general procedure for conjugating this compound to a peptide with a free amine group.
Materials:
-
This compound
-
Peptide of interest
-
Coupling agent (e.g., HATU)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA)
-
HPLC system for purification
Procedure:
-
Dissolve the peptide in anhydrous DMF.
-
In a separate vial, pre-activate this compound by dissolving it in anhydrous DMF with HATU and DIPEA.
-
Add the activated chelator solution to the peptide solution and stir at room temperature. The reaction progress can be monitored by LC-MS.
-
Once the conjugation is complete, remove the solvent under vacuum.
-
To deprotect the tert-butyl esters, treat the dried conjugate with a cleavage cocktail containing TFA.
-
Purify the final deprotected conjugate by preparative HPLC.
Radiolabeling of a DO2A-Conjugate with Gallium-68
This protocol is adapted from a methodical study on a DO2A-tyrosine derivative and can serve as a starting point for optimizing the radiolabeling of other DO2A-conjugates with 68Ga.[2][3]
Materials:
-
DO2A-conjugated peptide
-
68Ge/68Ga generator
-
Sodium acetate buffer (pH 3.2-3.8)
-
Heating block or microwave synthesizer
-
Radio-TLC or radio-HPLC for quality control
Procedure:
-
Elute 68GaCl3 from the 68Ge/68Ga generator.
-
Adjust the pH of the 68Ga eluate to between 3.2 and 3.8 using sodium acetate buffer.
-
Add the DO2A-conjugated peptide to the buffered 68Ga solution.
-
Heat the reaction mixture at 90°C for 15 minutes.
-
After cooling, perform quality control using radio-TLC or radio-HPLC to determine the radiochemical yield.
Stability and Performance of DO2A-based Complexes
The stability of the radiometal complex is crucial to prevent the release of the radionuclide in vivo, which can lead to off-target radiation exposure and reduced imaging contrast. While direct stability data for this compound complexes with common radiometals is limited in publicly available literature, studies on modified DO2A derivatives provide valuable insights.
A study on a cross-bridged DO2A derivative, [68Ga]Ga-CB-DO2A-GA-TATE, demonstrated very high kinetic inertness.[1] In complex challenge experiments using a 1,000-fold excess of DTPA, the [68Ga]Ga-CB-DO2A-GA complex showed over 98% stability after 2 hours, outperforming the corresponding [68Ga]Ga-DOTA-GA complex, which showed less than 94% stability under the same conditions.[1] This suggests that the DO2A macrocyclic core can form highly stable complexes, a property that is expected to be retained in complexes formed with this compound.
Caption: Interplay of chelator and biomolecule properties on in vivo performance.
Conclusion
This compound presents itself as a valuable bifunctional chelator for the development of radiopharmaceuticals. Its key advantage lies in the strategic use of tert-butyl ester protecting groups, which facilitates a controlled and efficient conjugation to targeting biomolecules. While direct, comprehensive comparative data with other chelators is still emerging, the available information on DO2A derivatives suggests that the DO2A macrocycle can form highly stable and kinetically inert complexes with radiometals. The slightly different arrangement of the acetate arms compared to DOTA may also influence the coordination chemistry and in vivo behavior of its radiometal complexes, potentially offering advantages in terms of stability and biodistribution for specific radionuclides. As research in this area continues, this compound is poised to become an important tool in the arsenal of radiopharmaceutical chemists and drug developers.
References
- 1. Synthesis of a Bifunctional Cross‐Bridged Chelating Agent, Peptide Conjugation, and Comparison of 68Ga Labeling and Complex Stability Characteristics with Established Chelators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A methodical 68Ga-labelling study of DO2A-(butyl-L-tyrosine)2 with cation-exchanger post-processed 68Ga: practical aspects of radiolabelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. download.uni-mainz.de [download.uni-mainz.de]
- 4. Comparison of 64Cu-complexing bifunctional chelators for radioimmunoconjugation: labeling efficiency, specific activity and in vitro/in vivo stability - PMC [pmc.ncbi.nlm.nih.gov]
Comparative analysis of DO2A, DO3A, and NOTA chelators
A Comparative Analysis of DO2A, DO3A, and NOTA Chelators for Radiopharmaceutical Development
For Researchers, Scientists, and Drug Development Professionals
The selection of a bifunctional chelator is a critical decision in the design and development of radiopharmaceuticals. The chelator's properties profoundly influence the stability, labeling efficiency, and in vivo performance of the final product. This guide provides an objective comparison of three widely used macrocyclic chelators: 1,4,7,10-tetraazacyclododecane-1,7-diacetic acid (DO2A), 1,4,7,10-tetraazacyclododecane-1,4,7-triacetic acid (DO3A), and 1,4,7-triazacyclononane-1,4,7-triacetic acid (NOTA).
Introduction to DO2A, DO3A, and NOTA
DO2A and DO3A are derivatives of the 12-membered tetraazacyclododecane (cyclen) ring, differing in the number of pendant carboxylic acid arms available for metal coordination. NOTA, on the other hand, is based on a smaller 9-membered triazacyclononane (tacn) ring. These structural differences dictate their coordination chemistry and affinity for various radiometals.
Comparative Data Presentation
The following tables summarize key quantitative data for DO2A, DO3A, and NOTA, providing a basis for their comparison in radiopharmaceutical applications.
Table 1: General Properties and Metal Ion Preferences
| Feature | DO2A | DO3A | NOTA |
| Macrocyclic Ring | 12-membered (cyclen) | 12-membered (cyclen) | 9-membered (tacn) |
| Pendant Arms | 2 acetic acid | 3 acetic acid | 3 acetic acid |
| Typical Denticity | Heptadentate (N₄O₃) or lower | Octadentate (N₄O₄) or lower | Hexadentate (N₃O₃) |
| Preferred Metal Ions | Lanthanides (e.g., Lu³⁺), Y³⁺, In³⁺ | Lanthanides (e.g., Lu³⁺), Y³⁺, In³⁺ | Smaller metal ions (e.g., Ga³⁺, Cu²⁺, Al³⁺) |
Table 2: Comparative Stability Constants (log K) of Metal Complexes
| Metal Ion | DO2A | DO3A | NOTA | DOTA (for reference) |
| Ga³⁺ | - | ~21.3[1] | ~31.0 [1] | ~21.3[1] |
| Cu²⁺ | - | - | ~23.3 | - |
| Lu³⁺ | - | ~23.0[2] | ~15.3[2] | ~22.4 |
| Mn²⁺ | ~15.7 (cis-DO2A)[3] | - | Comparable to Mn(DO2A)[3] | Higher than Mn(DO2A)[3] |
Note: Stability constants can vary with experimental conditions. Data for DO2A is less commonly reported in direct comparison with NOTA and DO3A for radiopharmaceutical-relevant metals.
Table 3: Radiolabeling Conditions with Gallium-68
| Parameter | DO2A (analog) | DO3A (as DOTA-conjugate) | NOTA |
| Temperature | Harsher conditions required[4] | Requires heating (~90-95°C)[1] | Room Temperature [5] |
| pH | - | ~3.5-4.5[6] | ~4.0-5.5[1] |
| Time | - | 5-15 minutes[6] | < 5 minutes [7] |
| Precursor Amount | - | Higher amounts often needed | Low nanomolar amounts [5] |
Table 4: In Vitro and In Vivo Performance Comparison of ⁶⁸Ga-labeled RGD Peptides[8]
| Parameter | ⁶⁸Ga-DO2A-RGD (data not directly available) | ⁶⁸Ga-DOTA-Bn-RGD₂ | ⁶⁸Ga-NOTA-Bn-RGD₂ |
| In Vitro Serum Stability | - | Excellent | Excellent |
| In Vivo Stability | - | Excellent | Excellent |
| Tumor Uptake (1h p.i., %ID/g) | - | 3.08 ± 1.1 | 2.78 ± 0.38 |
| Tumor/Blood Ratio (1h p.i.) | - | Lower | Higher |
| Tumor/Muscle Ratio (1h p.i.) | - | Lower | Higher |
| Primary Clearance Route | - | Renal | Renal |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of chelator performance.
General Protocol for ⁶⁸Ga Radiolabeling
-
Elution : Elute ⁶⁸GaCl₃ from a ⁶⁸Ge/⁶⁸Ga generator using sterile 0.1 M HCl.[8]
-
Buffering : Adjust the pH of the eluate using a suitable buffer (e.g., sodium acetate) to the optimal range for the specific chelator (pH ~3.5-4.5 for DOTA/DO3A derivatives, pH ~4.0-5.5 for NOTA derivatives).[1][6]
-
Labeling Reaction : Add the chelator-conjugated biomolecule to the buffered ⁶⁸Ga solution.
-
Incubation :
-
Quality Control : Determine the radiochemical purity using methods such as instant thin-layer chromatography (ITLC) or high-performance liquid chromatography (HPLC).[9]
General Protocol for In Vitro Serum Stability Assay
-
Sample Preparation : Incubate the radiolabeled chelator-conjugate in fresh human serum at 37°C.[10]
-
Time Points : Collect aliquots at various time points (e.g., 30 min, 1h, 2h, 4h, 24h).[10][11]
-
Protein Precipitation : Precipitate serum proteins using an organic solvent like acetonitrile or ethanol.[11]
-
Separation : Centrifuge the samples to separate the precipitated proteins from the supernatant.
-
Analysis : Analyze the supernatant and the resuspended pellet for radioactivity using a gamma counter. The stability is expressed as the percentage of radioactivity remaining associated with the intact radiopharmaceutical.
Mandatory Visualization
Diagram 1: Chelator Selection Logic for Common Radiometals
Caption: Decision logic for chelator selection based on the radiometal of interest.
Diagram 2: Experimental Workflow for Radiolabeling and Quality Control
Caption: A typical experimental workflow for radiolabeling and quality control.
Conclusion
The choice between DO2A, DO3A, and NOTA is highly dependent on the specific application, the radiometal of choice, and the nature of the targeting biomolecule.
-
NOTA is the superior chelator for smaller, trivalent metal ions like Gallium-68 , offering the significant advantages of rapid, room-temperature labeling and forming highly stable complexes.[1][5] This makes it ideal for preparing radiopharmaceuticals with heat-sensitive biomolecules. Its smaller cavity size, however, makes it less suitable for larger radiometals.
-
DO3A and DO2A , as derivatives of DOTA, are the preferred choices for larger radiometals such as the therapeutic radionuclide Lutetium-177 .[2] Their larger macrocyclic cavity provides a more stable coordination environment for these ions. However, radiolabeling with these chelators, particularly with Ga-68, typically requires more stringent conditions, including heating, which may not be suitable for all applications.[1]
While direct comparative data for DO2A is less abundant, its structural similarity to DO3A and DOTA suggests its utility for similar classes of radiometals. The development of novel derivatives, such as cross-bridged DO2A, aims to improve upon the stability and labeling characteristics of these versatile chelators.[4] Ultimately, the optimal chelator selection requires a careful balance of thermodynamic stability, kinetic inertness, and practical radiolabeling considerations to ensure the development of a safe and effective radiopharmaceutical.
References
- 1. Frontiers | Cold Kit Labeling: The Future of 68Ga Radiopharmaceuticals? [frontiersin.org]
- 2. A review of advances in the last decade on targeted cancer therapy using 177Lu: focusing on 177Lu produced by the direct neutron activation route - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Physico-chemical properties of MnII complexes formed with cis- and trans-DO2A: thermodynamic, electrochemical and kinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of a Bifunctional Cross‐Bridged Chelating Agent, Peptide Conjugation, and Comparison of 68Ga Labeling and Complex Stability Characteristics with Established Chelators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative gallium-68 labeling of TRAP-, NOTA-, and DOTA-peptides: practical consequences for the future of gallium-68-PET | springermedizin.de [springermedizin.de]
- 6. Radiolabeling of DOTA-like conjugated peptides with generator-produced (68)Ga and using NaCl-based cationic elution method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Towards Facile Radiolabeling and Preparation of Gallium-68-/Bismuth-213-DOTA-[Thi8, Met(O2)11]-Substance P for Future Clinical Application: First Experiences - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aojnmb.mums.ac.ir [aojnmb.mums.ac.ir]
- 10. jnm.snmjournals.org [jnm.snmjournals.org]
- 11. jnm.snmjournals.org [jnm.snmjournals.org]
A Comparative Guide to the Kinetic Inertness of DO2A-Based Radiopharmaceuticals
For Researchers, Scientists, and Drug Development Professionals
The kinetic inertness of a radiopharmaceutical is a critical determinant of its in vivo stability and, consequently, its safety and efficacy. Insufficient stability can lead to the premature release of the radionuclide, resulting in off-target radiation exposure and diminished therapeutic or diagnostic efficacy. This guide provides an objective comparison of the kinetic inertness of radiopharmaceuticals based on the DO2A (1,4,7,10-tetraazacyclododecane-1,7-diacetic acid) chelator with those based on the widely used DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) and DTPA (diethylenetriaminepentaacetic acid) chelators. The information is supported by experimental data and detailed methodologies to aid in the selection of the most appropriate chelator for a given application.
Understanding Kinetic Inertness in Radiopharmaceuticals
The stability of the complex formed between a chelator and a radiometal is paramount for the successful application of a radiopharmaceutical. This stability is characterized by two key concepts:
-
Thermodynamic Stability: This refers to the strength of the bond between the metal ion and the chelator at equilibrium. It is quantified by the stability constant (log K). A higher log K value indicates a more stable complex.
-
Kinetic Inertness: This describes the rate at which the radiometal dissociates from the chelator. A kinetically inert complex will have a slow rate of dissociation, even if a more thermodynamically stable state exists with another competing chelator or biological molecule. For in vivo applications, kinetic inertness is often more critical than thermodynamic stability, as it determines whether the radiopharmaceutical will remain intact long enough to reach its target.
Generally, macrocyclic chelators like DOTA and its derivatives, such as DO2A, form more kinetically inert complexes compared to acyclic chelators like DTPA.[1] This is attributed to the pre-organized structure of the macrocycle, which securely cages the metal ion.
Comparative Data on Kinetic Inertness
The following tables summarize quantitative data from various studies comparing the stability of radiopharmaceuticals based on DO2A derivatives, DOTA, and DTPA under different experimental conditions.
Table 1: Stability of ⁶⁸Ga-Labeled Radiopharmaceuticals
| Chelator Conjugate | Stability in Human Serum (2h) | Stability against EDTA/DTPA Challenge (2h) | Key Observations |
| [⁶⁸Ga]Ga-CB-DO2A-GA-TATE | Very High | Exceeded [⁶⁸Ga]Ga-DOTA-GA | The cross-bridged DO2A derivative demonstrates superior kinetic inertness for ⁶⁸Ga. |
| [⁶⁸Ga]Ga-DOTA-GA-TATE | High | High | DOTA-GA shows good stability but is surpassed by the CB-DO2A derivative. |
| [⁶⁸Ga]Ga-AAZTA⁵-PSMA-617 | >95% | >90% | AAZTA⁵, another macrocyclic chelator, shows medium stability with ⁶⁸Ga. |
| [⁶⁸Ga]Ga-DOTA-PSMA-617 | High | High | DOTA-based PSMA ligand shows robust stability. |
Table 2: Stability of ¹⁷⁷Lu-Labeled Radiopharmaceuticals
| Chelator Conjugate | Stability in Human Serum (24h) | Stability against EDTA/DTPA Challenge (24h) | Key Observations |
| [¹⁷⁷Lu]Lu-AAZTA⁵-PSMA-617 | 81% | 85-90% | Shows good stability, though some degradation is observed at 24 hours. |
| [¹⁷⁷Lu]Lu-DOTA-TATE | High | High | DOTA is a well-established and highly stable chelator for ¹⁷⁷Lu. |
Table 3: Stability of ⁶⁴Cu-Labeled Radiopharmaceuticals
| Chelator Conjugate | Stability in Mouse Serum (24h) | Resistance to EDTA Transchelation | Key Observations |
| [⁶⁴Cu]Cu-DOTA-trastuzumab | ~94% | Lower | Shows some dissociation in the presence of EDTA. |
| [⁶⁴Cu]Cu-NODAGA-trastuzumab | >98% | Higher | NODAGA, a NOTA derivative, demonstrates better resistance to transchelation for ⁶⁴Cu compared to DOTA. |
| [⁶⁴Cu]Cu-15-5-trastuzumab | >98% | Higher | The 15-5 macrocycle also shows superior stability for ⁶⁴Cu. |
Table 4: Stability of ⁹⁰Y-Labeled Radiopharmaceuticals
| Chelator Conjugate | Stability in Human Serum (96h) | Key Observations |
| ⁹⁰Y-octapa-trastuzumab | 94.8 ± 0.6% | The octapa chelator demonstrates excellent stability with ⁹⁰Y. |
| ⁹⁰Y-CHX-A"-DTPA-trastuzumab | 87.1 ± 0.9% | The DTPA derivative shows lower stability compared to the macrocyclic-based chelator. |
Experimental Protocols
Detailed methodologies are essential for the accurate assessment and comparison of the kinetic inertness of radiopharmaceuticals. Below are protocols for two key experiments.
In Vitro Serum Stability Assay by HPLC
This assay evaluates the stability of a radiopharmaceutical in human serum over time by measuring the percentage of the intact radiolabeled compound.
Materials:
-
Radiolabeled chelator conjugate
-
Human serum (freshly prepared or properly stored)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (ACN) or other suitable protein precipitation agent
-
High-Performance Liquid Chromatography (HPLC) system equipped with a radiodetector and a UV detector
-
Size-exclusion or reversed-phase HPLC column appropriate for the analyte
-
Centrifuge
Procedure:
-
Incubation:
-
Add a known amount of the radiolabeled conjugate to a vial containing human serum to achieve the desired final concentration.
-
Incubate the mixture at 37°C with gentle agitation.
-
At predetermined time points (e.g., 1, 4, 24, 48 hours), withdraw an aliquot of the serum mixture.
-
-
Protein Precipitation:
-
To the collected aliquot, add an equal volume of ice-cold acetonitrile to precipitate the serum proteins.
-
Vortex the mixture thoroughly.
-
Centrifuge the sample at high speed (e.g., 10,000 x g) for 5-10 minutes to pellet the precipitated proteins.
-
-
HPLC Analysis:
-
Carefully collect the supernatant containing the radiolabeled compound and any potential degradation products.
-
Inject a known volume of the supernatant onto the HPLC system.
-
Analyze the sample using a suitable gradient and mobile phase to separate the intact radiopharmaceutical from any released radiometal or other degradation products.
-
The radio-chromatogram will show peaks corresponding to the different radioactive species.
-
-
Data Analysis:
-
Calculate the percentage of intact radiopharmaceutical by dividing the area of the peak corresponding to the intact compound by the total area of all radioactive peaks in the chromatogram.
-
Plot the percentage of intact radiopharmaceutical versus time to determine its stability profile in serum.
-
Transchelation Challenge Assay
This assay assesses the kinetic inertness of a radiometal-chelator complex by challenging it with a large excess of a competing chelator, such as EDTA or DTPA.
Materials:
-
Radiolabeled chelator conjugate
-
A solution of a competing chelator (e.g., 10 mM EDTA or DTPA in PBS, pH 7.4)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Analytical method to separate the intact complex from the transchelated complex (e.g., HPLC, TLC)
Procedure:
-
Incubation:
-
Prepare a solution of the radiolabeled conjugate in PBS.
-
Add a large molar excess (e.g., 100-fold or 1000-fold) of the competing chelator solution to the radiolabeled conjugate solution.
-
Incubate the mixture at 37°C.
-
-
Sampling and Analysis:
-
At various time points, take aliquots of the reaction mixture.
-
Analyze the aliquots using a pre-validated method (e.g., radio-HPLC or radio-TLC) to separate the intact radiopharmaceutical from the newly formed complex with the competing chelator (e.g., [radiometal]-EDTA).
-
-
Data Analysis:
-
Quantify the percentage of the radiometal that has been transchelated to the competing chelator at each time point.
-
A lower percentage of transchelation indicates higher kinetic inertness of the original radiopharmaceutical complex.
-
Visualizing the Evaluation Process
The following diagram illustrates a typical workflow for evaluating the kinetic inertness of a novel radiopharmaceutical.
References
A Researcher's Guide to Purity Validation of DO2A-Conjugates by High-Performance Liquid Chromatography
For researchers, scientists, and drug development professionals, establishing the purity of DO2A-conjugates is a critical step in ensuring the safety, efficacy, and reproducibility of novel therapeutic and diagnostic agents. High-Performance Liquid Chromatography (HPLC), particularly Reversed-Phase HPLC (RP-HPLC), stands as the cornerstone for purity assessment of these bifunctional chelators. This guide provides an objective comparison of HPLC with alternative analytical techniques, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate validation strategy.
The Primacy of HPLC in Purity Determination
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most prevalent and robust method for analyzing the purity of DO2A-conjugates. This technique separates molecules based on their hydrophobicity. In RP-HPLC, the stationary phase is nonpolar (commonly C18-functionalized silica), while the mobile phase is a polar solvent mixture, typically water and an organic solvent like acetonitrile, often with an ion-pairing agent such as trifluoroacetic acid (TFA). The DO2A-conjugate, possessing both hydrophilic (the DO2A macrocycle and charged moieties) and hydrophobic (the linker and conjugated biomolecule) regions, interacts with the stationary phase. Impurities, which may be more or less polar, will have different retention times, enabling their separation and quantification.
Comparative Analysis of Purity Validation Techniques
While HPLC is a powerful and widely used technique, a comprehensive purity analysis often benefits from orthogonal methods that separate molecules based on different physicochemical principles. Ultra-Performance Liquid Chromatography (UPLC), an advancement on HPLC, along with Mass Spectrometry (MS) and Capillary Electrophoresis (CE), offer distinct advantages.
| Performance Metric | RP-HPLC | UPLC | Mass Spectrometry (MS) | Capillary Electrophoresis (CE) |
| Principle of Separation | Hydrophobicity | Hydrophobicity | Mass-to-charge ratio | Charge-to-size ratio |
| Resolution of Impurities | Good to High | Very High[1][2][3] | N/A (as a standalone separation technique) | Very High |
| Analysis Time | 20-45 minutes | 2-5 minutes[1] | < 5 minutes | 15-30 minutes |
| Relative Sensitivity | Good | High (3- to 5-fold increase vs. HPLC)[3] | Very High | Moderate to High |
| Limit of Detection (LOD) | ng range | Sub-ng range | pg to fg range | ng range |
| Quantitative Accuracy | High | High | Good (often requires internal standards) | Good |
| Information Provided | Purity, Retention Time | Purity, Retention Time | Molecular Weight, Structural Information | Purity, Charge Heterogeneity |
| Solvent Consumption | High | Low (70-80% reduction vs. HPLC)[1] | Low | Very Low |
| System Backpressure | Standard (~400 bar) | High (>1000 bar)[1] | N/A | N/A |
This data is representative and intended for illustrative purposes. Actual performance may vary based on the specific DO2A-conjugate, instrumentation, and method conditions.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental for accurate purity validation. Below are representative protocols for the analysis of a DO2A-conjugate by RP-HPLC and a brief overview of the setup for orthogonal methods.
Protocol 1: Purity Validation of a DO2A-Peptide Conjugate by RP-HPLC
Objective: To determine the purity of a DO2A-peptide conjugate and separate it from potential impurities such as unconjugated peptide, free DO2A, and synthesis-related byproducts.
Instrumentation and Materials:
-
HPLC system with a gradient pump, autosampler, and UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
-
Sample Diluent: Mobile Phase A
-
DO2A-peptide conjugate sample
-
Reference standards for potential impurities (if available)
Procedure:
-
System Preparation: Equilibrate the C18 column with a mixture of 95% Mobile Phase A and 5% Mobile Phase B at a flow rate of 1.0 mL/min until a stable baseline is achieved.
-
Sample Preparation: Accurately weigh and dissolve the DO2A-peptide conjugate sample in the sample diluent to a final concentration of approximately 1 mg/mL. Filter the sample through a 0.22 µm syringe filter before injection.
-
Chromatographic Run:
-
Inject 20 µL of the prepared sample.
-
Run a linear gradient from 5% to 65% Mobile Phase B over 30 minutes.
-
Increase the gradient to 95% Mobile Phase B over 5 minutes and hold for 5 minutes to wash the column.
-
Return to 5% Mobile Phase B over 1 minute and re-equilibrate for 9 minutes.
-
Monitor the elution profile at a wavelength of 220 nm and 280 nm.
-
-
Data Analysis:
-
Integrate the peaks in the chromatogram.
-
Calculate the purity of the DO2A-peptide conjugate by determining the percentage of the main peak area relative to the total peak area of all peaks.
-
Identify impurity peaks by comparing their retention times with those of reference standards, if available.
-
Protocol 2: Orthogonal Purity Assessment by Mass Spectrometry (LC-MS)
For a more comprehensive analysis, the HPLC system can be coupled to a mass spectrometer. This provides molecular weight information for each peak, confirming the identity of the main product and aiding in the characterization of impurities. The chromatographic conditions can be similar to the RP-HPLC protocol, with the mobile phase potentially modified to be compatible with the MS ion source (e.g., using formic acid instead of TFA).
Protocol 3: Orthogonal Purity Assessment by Capillary Electrophoresis (CE)
CE offers a separation based on a different principle, making it an excellent orthogonal technique.
Instrumentation:
-
Capillary electrophoresis system with a UV or photodiode array (PDA) detector.
-
Fused silica capillary (e.g., 50 µm internal diameter, 50 cm total length).
-
Background Electrolyte (BGE): A low pH buffer, such as 50 mM phosphate buffer at pH 2.5, is often used for peptides.
Procedure: The capillary is conditioned and filled with the BGE. The sample is injected electrokinetically or by pressure. A high voltage (e.g., 20-30 kV) is applied across the capillary, and the separated components are detected as they migrate past the detector window.
Visualizing Workflows and Relationships
To further elucidate the experimental processes and logical connections, the following diagrams are provided.
Application Example: DO2A-Peptide Conjugate Targeting CXCR4
DO2A-conjugates are often designed to target specific cellular receptors for imaging or therapy. For instance, a DO2A-peptide conjugate could be developed to target the C-X-C chemokine receptor 4 (CXCR4), which is overexpressed in many cancers and plays a role in tumor progression and metastasis. The binding of a DO2A-peptide antagonist to CXCR4 can block the downstream signaling pathways initiated by its natural ligand, CXCL12.
References
A Head-to-Head Comparison of Chelators for Gallium-68 in Radiopharmaceutical Development
For researchers, scientists, and drug development professionals, the selection of an appropriate chelator is a critical decision in the development of Gallium-68 (⁶⁸Ga) based radiopharmaceuticals. The chelator's role extends beyond simply sequestering the ⁶⁸Ga radionuclide; it significantly influences radiolabeling efficiency, the stability of the final product, and its in vivo pharmacokinetic profile. This guide provides a comprehensive, objective comparison of commonly used chelators for ⁶⁸Ga, supported by experimental data to facilitate an informed choice for your research and development endeavors.
The ideal chelator for ⁶⁸Ga should enable rapid and high-yield radiolabeling under mild conditions, form a highly stable complex to prevent the release of free ⁶⁸Ga in vivo, and exhibit favorable pharmacokinetic properties.[1] Chelators for ⁶⁸Ga are broadly categorized into two main classes: macrocyclic chelators, such as DOTA and NOTA, and acyclic chelators, like HBED-CC and THP.[1]
Comparative Analysis of Radiolabeling Efficiency
The efficiency of ⁶⁸Ga radiolabeling is highly dependent on the choice of chelator, pH, temperature, and the concentration of the precursor.[1] A significant advantage of acyclic chelators is their ability to achieve high radiochemical yields at room temperature and neutral pH, which is particularly beneficial when working with temperature-sensitive biomolecules.[1]
A study comparing a range of widely used macrocyclic and acyclic chelators under varying conditions of concentration, pH, and temperature revealed significant differences in their radiolabeling efficiencies.[2] At near-neutral pH (6.5) and room temperature (25°C), with chelator concentrations between 5-50 µM, most chelators, with the notable exception of DOTA, provided near-quantitative radiochemical yields.[2] Under these mild conditions, THP and DFO were identified as the most effective ⁶⁸Ga³⁺ chelators, achieving rapid and near-quantitative yields even at very low concentrations.[2] NOTP and HBED were also highly effective.[2]
Conversely, at a lower pH of 3.5 and room temperature, NOTA and TRAP demonstrated the highest labeling efficiencies at 5 µM and 50 µM concentrations.[3] For some chelators, such as DOTA and THP, heating significantly improved the radiochemical yield at lower pH, suggesting that the labeling process at room temperature is kinetically limited.[3][4]
Below is a summary of quantitative data on radiochemical yields (RCY) for various chelators under different experimental conditions.
Table 1: Comparative Radiolabeling Efficiency for ⁶⁸Ga Chelators
| Chelator | Concentration | pH | Temperature (°C) | Radiochemical Yield (RCY) (%) | Reference |
| DOTA | 50 µM | 3.5 | 90 | 95.3 ± 0.9 | [1] |
| DOTA | 50 µM | 6.0 | 90 | 97.2 ± 0.3 | [1] |
| DOTA | 5 µM | 6.5 | 90 | < 94 | [1] |
| DOTA | 5 µM | 3.5 | 90 | 90 ± 1.5 | [4] |
| DOTA | 5 µM | 3.5 | 25 | 21 ± 5.6 | [4] |
| NOTA | 50 µM | 3.5 | 25 | 97 ± 1.7 | [1][3] |
| NOTA | 5 µM | 3.5 | 25 | 93 ± 2.0 | [1][3] |
| NOTP | 500 nM | 6.5 | 90 | 94 ± 0.8 | [3][4] |
| TRAP | 50 µM | 3.5 | 25 | 95 ± 1.3 | [3] |
| TRAP | 5 µM | 3.5 | 25 | 92 ± 2.4 | [3] |
| HBED-CC | 500 nM | 6.5 | 90 | 88 ± 4.4 | [3][4] |
| THP | 5 µM | 6.5 | 25 | 97 ± 0.1 | [4][5] |
| THP | 500 nM | 6.5 | 25 | 97 ± 0.6 | [4][5] |
| THP | 500 nM | 6.5 | 90 | 11 ± 2.6 | [3][4] |
| DFO | 5 µM | 6.5 | 25 | 97 ± 1.0 | [4][5] |
| DFO | 500 nM | 6.5 | 25 | 96 ± 1.5 | [4][5] |
In Vitro and In Vivo Stability and Performance
The stability of the ⁶⁸Ga-chelator complex is of paramount importance to prevent the release of the radionuclide in vivo, which can lead to non-specific accumulation in tissues and an increased radiation dose to non-target organs.[1] Both macrocyclic and acyclic chelators are capable of forming highly stable complexes.[1] For instance, ⁶⁸Ga-NOTA-TATE has shown higher in vitro stability (≥ 99%) compared to ⁶⁸Ga-DOTA-TATE (≥ 95%) after 3 hours of incubation.[1][6]
Preclinical comparative studies of ⁶⁸Ga-labeled PSMA-targeting agents using DOTA, NOTA, and HBED-CC chelators revealed significant differences in their biodistribution patterns.[7] While all three radiotracers enabled visualization of PSMA-positive tumors, the NOTA-containing radiotracer (⁶⁸Ga-2) demonstrated the fastest clearance from all tissues and higher tumor uptake at 1-hour post-injection compared to the DOTA-containing counterpart (⁶⁸Ga-1).[7][8] The HBED-CC conjugate, ⁶⁸Ga-DKFZ-PSMA-11, showed the highest uptake and retention in normal tissues, including the kidneys, spleen, and salivary glands.[8]
Another comparative study of ⁶⁸Ga-labeled somatostatin analogues found that while both ⁶⁸Ga-NOTA-TATE and ⁶⁸Ga-DOTA-TATE had comparable tumor uptake, ⁶⁸Ga-NOTA-TATE exhibited lower standardized uptake values (SUVmax) in most non-target organs, including the liver.[1][6] This was potentially attributed to its lower plasma protein binding rate.[1][6]
Table 2: Comparative In Vitro and In Vivo Performance of ⁶⁸Ga-labeled Somatostatin Analogues
| Parameter | ⁶⁸Ga-NOTA-TATE | ⁶⁸Ga-DOTA-TATE | Reference |
| In Vitro Stability (3h) | ≥ 99% | ≥ 95% | [1][6] |
| Partition Coefficient (log P) | -1.76 ± 0.06 | -2.72 ± 0.16 | [6][9] |
| Plasma Protein Binding | 12.12% | 30.6% | [6] |
| Liver SUVmax (Human) | 4.2 | 10.1 | [6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summarized protocols for key experiments cited in the comparison of ⁶⁸Ga chelators.
Radiolabeling of Chelators with ⁶⁸Ga
-
Elution of ⁶⁸Ga: Gallium-68 is typically eluted from a ⁶⁸Ge/⁶⁸Ga generator using 0.1 M HCl.[4]
-
Preparation of Chelator Solutions: Chelators are dissolved in aqueous solutions of sodium acetate (0.2 M) or ammonium acetate (0.2 M) to achieve concentrations ranging from 50 nM to 1 mM.[4]
-
Radiolabeling Reaction: An aliquot of the ⁶⁸Ga eluate (e.g., 10 µL, ~2 MBq) is added to the chelator solution (100 µL).[4]
-
Incubation: The reaction mixture is incubated at a specific temperature (e.g., 25°C or 90°C) for a defined period (e.g., 10 minutes).[4]
Quality Control using HPLC
-
Instrumentation: An analytical reverse-phase C18 HPLC column is used.[4]
-
Sample Application: The reaction mixture is applied to the HPLC column after the incubation period.[4]
-
Analysis: The percentage of the intact radiolabeled complex is determined to assess the radiochemical yield and purity.[1]
In Vitro Stability Assessment
-
Incubation: The radiolabeled complex is incubated in a relevant biological medium, such as human serum.[10]
-
Time Points: Aliquots are taken at various time points (e.g., 30, 60, 120 minutes).[1]
-
Analysis: The percentage of the intact radiolabeled complex is determined by radio-HPLC or instant thin-layer chromatography (iTLC) to evaluate its stability over time.[1]
Visualizing Key Concepts in ⁶⁸Ga Chelator Selection
To further clarify the relationships between different aspects of chelator performance and the experimental process, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. Comparison of macrocyclic and acyclic chelators for gallium-68 radiolabelling - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Comparison of macrocyclic and acyclic chelators for gallium-68 radiolabelling - RSC Advances (RSC Publishing) DOI:10.1039/C7RA09076E [pubs.rsc.org]
- 4. Comparison of macrocyclic and acyclic chelators for gallium-68 radiolabelling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 6. Comparative evaluation of 68Ga-labelled TATEs: the impact of chelators on imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Preclinical Comparative Study of 68Ga-Labeled DOTA, NOTA, and HBED-CC Chelated Radiotracers for Targeting PSMA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Comparative evaluation of 68Ga-labelled TATEs: the impact of chelators on imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Influence of different chelators on the radiochemical properties of a 68-Gallium labelled bombesin analogue - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Intricate World of In Vivo Stability: A Comparative Guide to Chelating Agents
For researchers, scientists, and drug development professionals, the selection of an appropriate chelating agent is a pivotal decision in the development of radiopharmaceuticals and other metal-based diagnostics and therapeutics. The in vivo stability of the metal-chelate complex is paramount, directly influencing the efficacy, safety, and imaging quality of the agent. This guide provides a comprehensive comparison of the in vivo stability of commonly used chelating agents, supported by experimental data and detailed methodologies.
The primary role of a chelator in medicine is to bind tightly to a metal ion, preventing its release and non-specific accumulation in the body, which could lead to toxicity or poor diagnostic scans. The stability of these complexes in a biological environment is a critical factor, as they are challenged by endogenous metals and proteins that can compete for the chelated metal ion. This guide will focus on the comparative in vivo performance of prominent chelating agents such as DOTA, DTPA, and NOTA.
Comparative In Vivo Stability Data
The in vivo stability of a radiolabeled chelator is a key determinant of its suitability for clinical applications. The following table summarizes quantitative data from various studies, highlighting the percentage of the radiolabeled conjugate that remains intact or demonstrates favorable biodistribution profiles, which is an indirect measure of in vivo stability. High retention in target tissues and low uptake in non-target organs like the liver and bones are indicative of a stable complex.
| Chelator | Radiometal | Targeting Molecule | Animal Model | Key Stability Findings |
| DOTA | ⁶⁸Ga | PSMA-targeting ligand | Mice | Demonstrated good tumor uptake and clearance from non-target tissues.[1] |
| NOTA | ⁶⁸Ga | PSMA-targeting ligand | Mice | Showed faster clearance from non-target tissues compared to DOTA and HBED-CC chelates.[1] |
| HBED-CC | ⁶⁸Ga | PSMA-targeting ligand | Mice | Exhibited the highest uptake and retention in normal tissues, suggesting lower in vivo stability.[1] |
| DOTA | ⁶⁴Cu | Cudotadipep | Mice | Resulted in higher liver uptake compared to the NOTA derivative, possibly due to some release of ⁶⁴Cu.[2] |
| NOTA | ⁶⁴Cu | Cunotadipep | Mice | Demonstrated greater tumor uptake and lower liver uptake than the DOTA derivative.[2] |
| DOTA | ⁶⁸Ga | Anti-mesothelin sdAb | Mice | Showed lower kidney uptake compared to the NOTA conjugate.[3][4] |
| NOTA | ⁶⁸Ga | Anti-mesothelin sdAb | Mice | Exhibited higher kidney retention compared to the DOTA conjugate.[3][4] |
| CHX-A"-DTPA | ⁹⁰Y | Trastuzumab | Not Specified | 87.1 ± 0.9% stability in human serum after 96 hours.[5] |
| octapa- (NOTA derivative) | ⁹⁰Y | Trastuzumab | Not Specified | 94.8 ± 0.6% stability in human serum after 96 hours.[5] |
Experimental Protocols
The assessment of in vivo stability is a multi-step process that involves radiolabeling, administration to an animal model, and subsequent analysis of tissue biodistribution.
General Protocol for In Vivo Biodistribution Studies
-
Radiolabeling:
-
The chelator, conjugated to a targeting biomolecule, is incubated with the desired radionuclide (e.g., ⁶⁸Ga, ⁶⁴Cu, ¹¹¹In) in a suitable buffer.[6]
-
The reaction is typically heated to facilitate efficient radiolabeling.[4]
-
The radiochemical purity of the resulting radiopharmaceutical is determined using techniques like instant thin-layer chromatography (iTLC) or high-performance liquid chromatography (HPLC).[1][6]
-
-
Animal Model:
-
Administration:
-
The radiolabeled conjugate is administered to the animals, typically via intravenous injection.
-
-
Biodistribution Analysis:
-
At predetermined time points post-injection, the animals are euthanized.[6]
-
Organs and tissues of interest (e.g., blood, liver, kidneys, spleen, muscle, bone, and tumor) are excised, weighed, and the radioactivity is measured using a gamma counter.[8]
-
The data is typically expressed as the percentage of the injected dose per gram of tissue (%ID/g).[8]
-
In Vitro Serum Stability Assay
As a precursor to in vivo studies, the stability of the radiolabeled chelator is often assessed in vitro in human or animal serum.
-
Incubation: The radiolabeled compound is incubated in serum at 37°C for various time periods.[8]
-
Analysis: The stability is determined by measuring the percentage of the radionuclide that remains bound to the chelator-conjugate over time, often analyzed by size-exclusion chromatography or radio-HPLC.[7][8]
Visualizing the Process and Components
To better understand the relationships and workflows involved in developing and evaluating these agents, the following diagrams are provided.
References
- 1. Preclinical Comparative Study of 68Ga-Labeled DOTA, NOTA, and HBED-CC Chelated Radiotracers for Targeting PSMA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of the Effects of DOTA and NOTA Chelators on 64Cu-Cudotadipep and 64Cu-Cunotadipep for Prostate Cancer [mdpi.com]
- 3. Side by side comparison of NOTA and DOTA for conjugation efficiency, gallium-68 labeling, and in vivo biodistribution of anti-mesothelin sdAb A1-His - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Biodistribution of a Radiolabeled Antibody in Mice as an Approach to Evaluating Antibody Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of four bifunctional chelates for radiolabeling monoclonal antibodies with copper radioisotopes: biodistribution and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Navigating the Landscape of MRI Contrast Agents: A Comparative Guide to Chelator Performance
For researchers, scientists, and drug development professionals at the forefront of medical imaging, the choice of a chelating agent for gadolinium-based contrast agents (GBCAs) is a critical decision that directly impacts diagnostic efficacy and patient safety. This guide provides a comprehensive evaluation of the performance of imaging agents derived from macrocyclic chelators, with a focus on derivatives of the versatile precursor DO2A-tert-butyl ester, in comparison to other widely used alternatives.
The landscape of magnetic resonance imaging (MRI) contrast agents is dominated by gadolinium(III) complexes. The efficacy of these agents hinges on the properties of the chelating ligand that encapsulates the paramagnetic Gd(III) ion. An ideal chelator enhances the relaxivity of water protons, leading to brighter signals in T1-weighted images, while ensuring high stability to prevent the release of toxic free Gd(III) ions in vivo. This guide delves into the quantitative performance metrics, experimental methodologies, and structural-functional relationships that underpin the selection of an optimal chelating agent.
Performance Comparison of Gadolinium-Based Contrast Agents
The performance of a GBCA is primarily assessed by its relaxivity (r1), which quantifies its ability to shorten the T1 relaxation time of water protons, and its stability, which is described by thermodynamic and kinetic parameters. The following tables summarize these key performance indicators for a selection of macrocyclic and linear chelating agents. Contrast agents derived from a DO2A (1,4,7,10-tetraazacyclododecane-1,7-diacetic acid) core, often synthesized using this compound, are compared with the gold-standard Gd-DOTA and other commercially available agents.
Table 1: Longitudinal Relaxivity (r1) of Selected Gadolinium-Based Contrast Agents
| Contrast Agent (Chelate) | Chelate Type | r1 Relaxivity (mM⁻¹s⁻¹) in Human Whole Blood (37°C) |
| 1.5 T | ||
| Gd-DOTA (Dotarem®) | Macrocyclic | 3.9 ± 0.2[1] |
| Gd-DO3A-butrol (Gadovist®) | Macrocyclic | 4.6 ± 0.2[1] |
| Gd-HP-DO3A (ProHance®) | Macrocyclic | 4.4 ± 0.6[1] |
| Gd-DTPA (Magnevist®) | Linear | 4.3 ± 0.4[1] |
| Gd-BOPTA (MultiHance®) | Linear | 6.2 ± 0.5[1] |
| Gd-EOB-DTPA (Eovist®) | Linear | 7.2 ± 0.2[1] |
Note: Relaxivity values can vary depending on the experimental conditions, such as the magnetic field strength, temperature, and the medium (e.g., water, plasma, or whole blood).
Table 2: Stability Constants of Gadolinium Complexes with Various Chelators
| Chelator | Chelate Type | Thermodynamic Stability (log KGdL) | Kinetic Inertness (t1/2) |
| DOTA | Macrocyclic | 25.4 | Very High (dissociation half-life of hours to days)[2] |
| DO2A2MnBu (DO2A-bis(amide)) | Macrocyclic | Lower than DOTA | Sufficient for in vivo use[3] |
| DTPA | Linear | 22.4 | Low (dissociation half-life of seconds)[2] |
| HP-DO3A | Macrocyclic | 23.8 | High |
| DTPA-BMA (Omniscan®) | Linear | 16.9 | Very Low |
Note: Thermodynamic stability (log KGdL) indicates the strength of the Gd(III)-ligand bond at equilibrium. Kinetic inertness refers to the rate at which the complex dissociates and is often considered a more critical predictor of in vivo stability.
Experimental Protocols
The reliable evaluation of GBCA performance relies on standardized and meticulously executed experimental protocols. Below are detailed methodologies for determining the key parameters presented in the tables.
Protocol for Measuring Longitudinal Relaxivity (r1)
-
Sample Preparation : A series of solutions of the gadolinium-based contrast agent are prepared at different concentrations (e.g., 0.1 to 1.0 mM) in the desired medium (e.g., deionized water, phosphate-buffered saline, or human plasma). A sample of the medium without the contrast agent serves as a control.
-
MRI Measurement : The T1 relaxation times of all samples are measured using a clinical or preclinical MRI scanner at a specific magnetic field strength (e.g., 1.5 T, 3 T, or 7 T) and controlled temperature (typically 37°C). An inversion recovery spin-echo pulse sequence is commonly used for accurate T1 quantification.
-
Data Analysis : The relaxation rate (R1 = 1/T1) is calculated for each concentration.
-
Relaxivity Calculation : The r1 relaxivity is determined by plotting the relaxation rate (R1) against the concentration of the contrast agent. The slope of the resulting linear regression line represents the r1 relaxivity in units of mM⁻¹s⁻¹.[4]
Protocol for Determining Thermodynamic Stability (log KGdL)
-
Potentiometric Titration : The protonation constants of the chelator are first determined by titrating a solution of the ligand with a standardized acid and base in a medium of constant ionic strength.
-
Complexometric Titration : A solution containing the chelator and the gadolinium ion is then titrated. The change in pH is monitored throughout the titration.
-
Data Analysis : The titration data are fitted to a complexation model using specialized software (e.g., Hyperquad) to calculate the overall stability constant (β) of the Gd(III)-ligand complex. The logarithm of this value is reported as log KGdL.[5]
Protocol for Assessing Kinetic Inertness (Dissociation Half-life)
-
Challenge Experiment : The gadolinium complex is incubated in a solution containing a competing metal ion (e.g., Zn²⁺) or under acidic conditions (e.g., pH 1) at a controlled temperature (e.g., 37°C).
-
Monitoring Dissociation : The dissociation of the gadolinium complex is monitored over time. This can be done by measuring the decrease in the relaxivity of the solution or by quantifying the amount of free Gd(III) released using analytical techniques like inductively coupled plasma mass spectrometry (ICP-MS).
-
Half-life Calculation : The rate of dissociation is determined from the experimental data, and the dissociation half-life (t₁/₂) is calculated. This value represents the time required for half of the gadolinium complex to dissociate under the given conditions and serves as a measure of its kinetic inertness.[4]
Visualizing Key Concepts
To further elucidate the concepts discussed, the following diagrams illustrate the synthesis pathway for DOTA-based chelators and the structural differences between macrocyclic and linear chelators.
Discussion and Conclusion
The data presented underscore a fundamental trade-off in the design of gadolinium-based contrast agents: the balance between relaxivity and stability.
Macrocyclic agents , such as those derived from DOTA, consistently demonstrate superior thermodynamic stability and kinetic inertness. This rigid, pre-organized cage-like structure securely encapsulates the gadolinium ion, minimizing the risk of in vivo dissociation. This enhanced safety profile is a primary reason for the increasing preference for macrocyclic agents in clinical practice.
Linear agents , while some exhibit higher relaxivity due to greater flexibility and interaction with proteins like human serum albumin (e.g., Gd-BOPTA and Gd-EOB-DTPA), generally have lower stability. The increased flexibility that contributes to higher relaxivity also makes them more susceptible to dissociation, raising safety concerns.
For chelators derived from a DO2A core, such as DOTA-bis(amide) derivatives, the substitution of two carboxylate arms with amide groups can influence both stability and relaxivity. While the thermodynamic stability may be slightly lower than that of DOTA, they can still exhibit sufficient kinetic inertness for in vivo applications.[3][6] The modification of the pendant arms provides a versatile strategy for fine-tuning the properties of the contrast agent, including its biodistribution and potential for molecular targeting.
References
- 1. T1 relaxivities of gadolinium-based magnetic resonance contrast agents in human whole blood at 1.5, 3, and 7 T - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comparison of the Equilibrium, Kinetic and Water Exchange Properties of some Metal Ion-DOTA and DOTA-bis(amide) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
Comparative Analysis of Cross-Reactivity for DO2A-tert-butyl Ester Conjugates and Alternatives
For Researchers, Scientists, and Drug Development Professionals
The growing field of targeted therapeutics, including antibody-drug conjugates (ADCs) and radioimmunotherapy agents, relies on the stable conjugation of payloads to targeting moieties. Bifunctional chelating agents are critical components in this process, enabling the secure attachment of radiometals for imaging and therapy. However, the introduction of these synthetic chelators can elicit an immune response, leading to the generation of anti-drug antibodies (ADAs). This cross-reactivity can impact the safety, efficacy, and pharmacokinetics of the therapeutic agent.
This guide provides a comparative overview of the potential cross-reactivity of DO2A-tert-butyl ester conjugates and two common alternatives: DOTA and NOTA. Due to a lack of direct comparative immunogenicity studies in the public domain, this guide presents available data for DOTA as a case study and proposes a framework for evaluating the cross-reactivity of these chelators.
Executive Summary
The immunogenicity of chelator-biomolecule conjugates is a complex issue influenced by the chelator's structure, the nature of the conjugated biomolecule (carrier), the patient's immune status, and the route of administration. While macrocyclic chelators like DOTA have been observed to be immunogenic in some contexts, particularly when conjugated to highly immunogenic proteins, they are generally considered to have low intrinsic immunogenicity. Direct comparative data on the cross-reactivity of this compound, DOTA, and NOTA conjugates is limited. Therefore, a thorough immunogenicity risk assessment and the development of specific assays to detect anti-chelator antibodies are crucial steps in the preclinical and clinical development of any novel conjugate.
Chelator Overview and Properties
A summary of the key characteristics of DO2A, DOTA, and NOTA is presented in Table 1. The choice of chelator often depends on the specific radiometal to be used, the required stability of the complex, and the conjugation chemistry.
| Feature | This compound | DOTA | NOTA |
| Full Name | 1,7-Bis(tert-butoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane | 1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetic acid | 1,4,7-Triazacyclononane-1,4,7-triacetic acid |
| Structure | Bicyclic | Monocyclic | Monocyclic |
| Coordination Number | 8 | 8 | 6 |
| Commonly Chelated Metals | Lanthanides (e.g., Gd³⁺, Lu³⁺), Y³⁺ | Lanthanides (e.g., Gd³⁺, Lu³⁺), Y³⁺, In³⁺, Ga³⁺, Cu²⁺ | Ga³⁺, Cu²⁺, In³⁺ |
| Key Advantages | Bifunctional handle for conjugation | High thermodynamic stability with a wide range of metals | Favorable radiolabeling kinetics with Ga³⁺ and Cu²⁺ at room temperature. |
| Potential Disadvantages | Limited immunogenicity data available | Can require harsh labeling conditions (heat); potential for immunogenicity. | Smaller cavity size limits the range of chelated metals compared to DOTA. |
Table 1: Key Properties of this compound, DOTA, and NOTA.
Cross-Reactivity and Immunogenicity Profile
The immunogenicity of a chelator conjugate can be directed against the carrier protein, the chelator-metal complex, or the linker region. An immune response against the chelator can lead to the formation of anti-chelator antibodies, which may result in:
-
Accelerated clearance of the conjugate from circulation.
-
Reduced efficacy due to neutralization of the therapeutic agent.
-
Adverse effects , including hypersensitivity reactions.
Studies on the immunogenicity of DOTA have shown that a humoral response is possible, but it is often dependent on the immunogenicity of the carrier molecule. For instance, when conjugated to immunogenic monoclonal antibodies, an anti-DOTA response can be elicited. Conversely, DOTA conjugated to less immunogenic peptides may not induce a detectable immune response.
| Chelator Conjugate (with a model humanized IgG1) | Incidence of Anti-Chelator Antibodies (%) (n=100) | Mean Titer of Positive Samples (1/dilution) |
| This compound-IgG1 | 3% | 800 |
| DOTA-IgG1 | 5% | 1200 |
| NOTA-IgG1 | 2% | 600 |
Table 2: Hypothetical Comparative Immunogenicity Data for Chelator-IgG1 Conjugates. This data is for illustrative purposes only and is not based on a specific head-to-head clinical study.
Experimental Protocols for Cross-Reactivity Assessment
The following are detailed methodologies for key experiments to assess the cross-reactivity of chelator conjugates.
Enzyme-Linked Immunosorbent Assay (ELISA) for Anti-Chelator Antibody Detection
This protocol describes a bridging ELISA format to detect antibodies that can bind to the chelator conjugate.
a. Materials:
-
High-binding 96-well microplates
-
Chelator-biotin conjugate (e.g., DO2A-biotin, DOTA-biotin, NOTA-biotin)
-
Chelator-digoxigenin (or other hapten) conjugate
-
Patient/animal serum samples
-
Positive control anti-chelator antibody
-
Negative control serum
-
Wash Buffer (PBS with 0.05% Tween-20)
-
Blocking Buffer (PBS with 1% BSA)
-
Streptavidin-Horseradish Peroxidase (HRP)
-
Anti-Digoxigenin-HRP
-
TMB Substrate
-
Stop Solution (e.g., 2N H₂SO₄)
-
Plate reader
b. Procedure:
-
Coating: Coat the microplate wells with streptavidin (5 µg/mL in PBS) overnight at 4°C.
-
Washing: Wash the plate three times with Wash Buffer.
-
Blocking: Block the wells with Blocking Buffer for 2 hours at room temperature.
-
Washing: Wash the plate three times with Wash Buffer.
-
Capture: Add the chelator-biotin conjugate (1 µg/mL in Blocking Buffer) to the wells and incubate for 1 hour at room temperature.
-
Washing: Wash the plate three times with Wash Buffer.
-
Sample Incubation: Add diluted serum samples (e.g., 1:100 in Blocking Buffer) and controls to the wells and incubate for 2 hours at room temperature.
-
Washing: Wash the plate five times with Wash Buffer.
-
Detection: Add the chelator-digoxigenin conjugate (1 µg/mL) and anti-digoxigenin-HRP (at manufacturer's recommended dilution) simultaneously to the wells. Incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with Wash Buffer.
-
Substrate Addition: Add TMB substrate and incubate in the dark for 15-30 minutes.
-
Stopping Reaction: Add Stop Solution.
-
Reading: Read the absorbance at 450 nm.
Surface Plasmon Resonance (SPR) for Binding Kinetics Analysis
This protocol outlines the use of SPR to determine the binding affinity and kinetics of anti-chelator antibodies.
a. Materials:
-
SPR instrument and sensor chips (e.g., CM5 chip)
-
Chelator-conjugated protein (e.g., Chelator-HSA)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Running Buffer (e.g., HBS-EP+)
-
Purified anti-chelator antibodies (analyte)
-
Regeneration solution (e.g., glycine-HCl, pH 2.5)
b. Procedure:
-
Surface Preparation: Activate the sensor chip surface with a mixture of EDC and NHS.
-
Ligand Immobilization: Inject the chelator-conjugated protein over the activated surface to achieve the desired immobilization level.
-
Deactivation: Deactivate any remaining active esters with ethanolamine.
-
Analyte Injection: Inject a series of concentrations of the purified anti-chelator antibody over the immobilized surface and a reference flow cell.
-
Dissociation: Monitor the dissociation of the antibody from the surface.
-
Regeneration: Regenerate the sensor surface using the regeneration solution.
-
Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
Visualizations
Caption: Workflow for ELISA and SPR-based cross-reactivity assessment.
Caption: Putative signaling pathway for anti-chelator antibody production.
Conclusion and Recommendations
The potential for immunogenicity and cross-reactivity of chelator-biomolecule conjugates is a critical consideration in the development of targeted therapeutics. While DOTA has been more extensively studied and has shown a carrier-dependent immunogenic potential, comprehensive, direct comparative data for this compound and NOTA remains scarce.
For researchers and drug developers, the following recommendations are crucial:
-
Early-stage Immunogenicity Risk Assessment: Conduct a thorough risk assessment for any new chelator-conjugate, considering the novelty of the chelator, the nature of the carrier, and the intended patient population.
-
Develop Specific and Sensitive Assays: Implement robust and validated immunoassays, such as the ELISA and SPR methods detailed in this guide, to detect and characterize anti-chelator antibodies during preclinical and clinical development.
-
Head-to-Head Comparative Studies: When selecting a chelator for a new therapeutic, consider conducting head-to-head preclinical studies to compare the immunogenicity of different chelator conjugates with the same carrier molecule.
By proactively addressing the potential for cross-reactivity, developers can better ensure the safety and efficacy of novel targeted therapies.
Safety Operating Guide
Proper Disposal of DO2A-tert-butyl Ester: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure and compliant laboratory environment. This guide provides essential, step-by-step procedures for the proper disposal of DO2A-tert-butyl ester, a bifunctional chelator commonly used in the development of radionuclide imaging tracers. Adherence to these protocols is critical for minimizing environmental impact and maintaining workplace safety.
This compound should be treated as a hazardous chemical waste product. Disposal must be conducted through a licensed and approved waste disposal contractor. Under no circumstances should this compound be disposed of down the drain or in regular trash.
Summary of Key Properties
| Property | Data |
| Chemical Name | 1,4,7,10-Tetraazacyclododecane-1,7-diacetic acid di-tert-butyl ester |
| CAS Number | 162148-48-3 |
| Molecular Formula | C₂₀H₄₀N₄O₄ |
| Molecular Weight | 400.56 g/mol |
| Appearance | Off-white to yellow solid |
| Storage Temperature | 4°C, protect from light |
| Flash Point | Not available |
| Boiling Point | Not available |
| Specific Gravity | Not available |
| Toxicity (LD50/LC50) | Not available |
| Known Incompatibilities | Strong oxidizing agents, strong acids, strong bases |
Step-by-Step Disposal Protocol
The following experimental protocol outlines the necessary steps for the safe disposal of this compound.
1. Personal Protective Equipment (PPE): Before handling the waste, ensure you are wearing appropriate PPE, including:
-
Safety goggles
-
Chemical-resistant gloves (e.g., nitrile)
-
A laboratory coat
2. Waste Identification and Segregation:
-
Clearly label a dedicated waste container as "Hazardous Waste: this compound".
-
Do not mix this compound waste with other chemical waste streams, especially incompatible materials such as strong oxidizing agents, acids, or bases.
3. Containerization:
-
Use a chemically resistant container with a secure, leak-proof lid. High-density polyethylene (HDPE) or glass containers are generally suitable.
-
Ensure the container is in good condition and free from any damage or leaks.
-
Do not overfill the container. Leave at least 10% headspace to allow for potential expansion.
4. Storage:
-
Store the sealed waste container in a designated and secure satellite accumulation area.
-
The storage area should be cool, dry, and well-ventilated.
-
Keep the container away from sources of heat, sparks, or open flames.
-
Ensure the storage area provides secondary containment to capture any potential leaks.
5. Arrange for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to schedule a pickup.
-
Provide the contractor with all available information about the waste, including its name and any known hazards.
6. Record Keeping:
-
Maintain accurate records of the amount of this compound designated for disposal, the date of containerization, and the date of pickup by the waste contractor.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
Personal protective equipment for handling DO2A-tert-butyl ester
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling chemical compounds such as DO2A-tert-butyl ester. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a culture of safety and build trust in laboratory practices.
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is the first line of defense against potential exposure to this compound. The following table summarizes the recommended PPE.
| Protection Level | Equipment | Purpose |
| Primary Engineering Control | Certified Chemical Fume Hood | To minimize inhalation exposure to any potential dust or vapors. |
| Eye and Face Protection | Chemical Splash Goggles and Face Shield | Goggles protect against splashes; a face shield provides broader protection, especially when handling larger quantities or during reactions that could splash.[1][2] |
| Hand Protection | Chemical-Resistant Gloves (Nitrile or Neoprene) | To prevent skin contact. It is advisable to wear two pairs (double-gloving) and change them frequently, as all disposable gloves have a degree of permeability.[1] |
| Body Protection | Flame-Resistant Laboratory Coat | To protect skin and personal clothing from contamination.[1] |
| Foot Protection | Closed-Toe, Chemical-Resistant Shoes | To protect feet from spills and falling objects.[1][3] |
| Respiratory Protection | NIOSH-Approved Respirator | Required when working outside of a fume hood or if engineering controls are insufficient to control airborne concentrations. The type of respirator depends on the specific conditions.[1] |
Operational and Disposal Plan
A systematic approach to handling and disposing of this compound is crucial for both safety and experimental integrity.
Handling Protocol:
-
Pre-Handling Preparation:
-
Conduct a thorough risk assessment for the planned experiment.
-
Ensure that a safety shower, eyewash station, and appropriate fire extinguisher are readily accessible.[3]
-
Don all required PPE as outlined in the table above before entering the handling area.
-
-
During Handling:
Disposal Protocol:
-
Waste Identification and Segregation:
-
Collect waste in a clearly labeled, sealed, and appropriate container. The container should be designated for chemical waste.
-
Do not mix with other waste streams unless compatibility is confirmed.
-
-
Containerization:
-
Use a chemically resistant container with a secure, leak-proof lid.
-
Leave at least 10% headspace to allow for expansion.[5]
-
-
Storage and Disposal:
-
Store the sealed waste container in a designated, well-ventilated, and cool secondary containment area away from heat and ignition sources.[5]
-
Dispose of contents and container in accordance with local, state, and federal regulations.[4] This is typically done through a licensed chemical waste disposal contractor.[5]
-
Experimental Workflow
The following diagram illustrates the standard workflow for safely handling this compound from preparation to disposal.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
